molecular formula C9H10O4 B042506 2,6-Dimethoxybenzoic Acid CAS No. 1466-76-8

2,6-Dimethoxybenzoic Acid

Cat. No.: B042506
CAS No.: 1466-76-8
M. Wt: 182.17 g/mol
InChI Key: MBIZFBDREVRUHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethoxybenzoic acid is a key organic compound belonging to the class of o-methoxybenzoic acids and derivatives. It is recognized as a natural polyphenol found in plant-based foods and specific medicinal herbs such as Curculigo orchioides . This compound serves as a versatile building block in organic and medicinal chemistry synthesis. It is employed in the synthesis of indoles and coumarin derivatives related to Novobiocin, which are investigated as potent inhibitors of heat-shock protein 90 (Hsp90) for research in areas such as breast cancer. It also functions as a critical intermediate in the synthesis of various agrochemicals and pharmaceuticals. Researchers should note that this compound exhibits polymorphism, crystallizing in multiple solid forms (I, II, and III). Forms I and III are enantiotropically related, with form I being the stable polymorph at room temperature and form III being the high-temperature form. The crystallization outcome can be influenced by solvents and specific additives like polyethylene glycol (PEG) and hydroxypropyl cellulose (HPC), which can favor the formation of the metastable form III from aqueous solutions. Key Specifications: • CAS Number: 1466-76-8 • Molecular Formula: C 9 H 10 O 4 • Molecular Weight: 182.17 g/mol • Purity: >98% - 99% • Melting Point: ~186-188 °C • Physical Form: Off-white to gray solid Safety Information: This compound has a warning status under GHS. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be worn. Please Note: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-12-6-4-3-5-7(13-2)8(6)9(10)11/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIZFBDREVRUHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046999
Record name 2,6-Dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2,6-Dimethoxybenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029273
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1466-76-8
Record name 2,6-Dimethoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1466-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethoxybenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001466768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-DIMETHOXYBENZOIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28591
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 2,6-dimethoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,6-Dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dimethoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.533
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-DIMETHOXYBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6B3P1LO43
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,6-Dimethoxybenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029273
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

186 °C
Record name 2,6-Dimethoxybenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029273
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dimethoxybenzoic Acid (CAS: 1466-76-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethoxybenzoic acid (2,6-DMBA), a naturally occurring phenolic compound, serves as a versatile building block in organic synthesis and holds potential for various applications in drug development and material science. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis and purification protocols, and known biological activities. Detailed experimental methodologies and data are presented to support further research and application of this compound.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] It is sparingly soluble in water but soluble in alkaline solutions and organic solvents such as benzene and toluene.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 1466-76-8[2]
Molecular Formula C₉H₁₀O₄[2]
Molecular Weight 182.17 g/mol [2]
Melting Point 185-187 °C[1]
Boiling Point 275.56 °C (estimate)
pKa 3.44 (at 25 °C)[1]
logP 0.66
Appearance White to off-white crystalline powder[1]
Solubility in Water 0.35 g/100 mL (at 25 °C)[3]
Solubility in DMSO 36 mg/mL[4]

Spectroscopic Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueKey Data and InterpretationReference(s)
¹H NMR A peak around 3.89 ppm (s, 6H) corresponds to the two methoxy groups. A doublet around 6.60 ppm (d, 2H) and a triplet around 7.34 ppm (t, 1H) are characteristic of the aromatic protons. A broad singlet between 8-9 ppm is indicative of the carboxylic acid proton.[5]
¹³C NMR
Infrared (IR) The IR spectrum displays characteristic peaks for the carboxylic acid O-H stretch, C=O stretch, and aromatic C-H and C-O stretches.[6][7]
Mass Spectrometry (MS) The mass spectrum shows a prominent molecular ion peak. Common fragmentation patterns include the loss of a hydroxyl group (M-17) and a carboxyl group (M-45).[8][9]

Synthesis and Purification

Synthesis Protocols

Several methods for the synthesis of this compound have been reported. One common approach involves the carboxylation of 1,3-dimethoxybenzene.

Experimental Protocol: Synthesis via Carboxylation of 1,3-Dimethoxybenzene [5]

  • Reaction Setup: In a suitable reactor, introduce 5.90 g (0.256 M) of sodium metal and 200 ml of anhydrous toluene.

  • Sodium Dispersion: Reflux the mixture for 30 minutes and then stir vigorously at room temperature to create a fine sodium dispersion.

  • Addition of Reactants: Add 12.6 g (0.09 M) of 1,3-dimethoxybenzene and 17.7 g (0.119 M) of chlorooctane successively to the reaction mixture.

  • Stirring: Stir the reaction mixture for 2 hours at room temperature.

  • Carboxylation: Introduce approximately 35 g of carbon dioxide (CO₂) gas and continue stirring for 12 hours at room temperature.

  • Quenching: Neutralize the excess sodium by carefully adding 10 ml of methanol.

  • Acidification and Workup: Acidify the mixture with concentrated hydrochloric acid. Concentrate the medium under reduced pressure.

  • Extraction: Dissolve the residue in acetone and filter to remove inorganic salts.

  • Purification: Recrystallize the crude product from an acetone/hexane mixture to obtain this compound.

SynthesisWorkflow A 1,3-Dimethoxybenzene C Carbanion Intermediate A->C B Sodium Dispersion in Toluene B->C E Carboxylation C->E D Carbon Dioxide (CO2) D->E F This compound (Crude) E->F G Purification (Recrystallization) F->G H Pure this compound G->H

General synthesis workflow for this compound.
Purification Protocol

Recrystallization is a standard method for purifying crude this compound.

Experimental Protocol: Recrystallization [10]

  • Solvent Selection: A mixture of a polar solvent like ethanol or acetone and a non-polar solvent like hexane or water can be effective. An ethanol/water system is commonly used.[7]

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent (e.g., boiling ethanol-water mixture).

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

Biological Activity and Potential Applications

While extensive biological studies on this compound are limited, preliminary research and its structural similarity to other bioactive molecules suggest potential pharmacological activities.

Anti-inflammatory Potential

Some sources suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[11] However, direct and detailed studies confirming this mechanism are not widely available. The general anti-inflammatory potential of dimethoxy-substituted aromatic compounds has been noted in broader studies.

Intermediate in Drug Synthesis

This compound is a key intermediate in the synthesis of other pharmacologically active compounds. Notably, it is a precursor for the synthesis of γ-resorcylic acid (2,6-dihydroxybenzoic acid), a compound that has been investigated for its potential therapeutic properties.[5]

Experimental Protocol: Demethylation to 2,6-Dihydroxybenzoic Acid (γ-Resorcylic Acid)

A common method for the demethylation of aryl methyl ethers is the use of boron tribromide (BBr₃).

  • Reaction Setup: Dissolve this compound in a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C.

  • Addition of BBr₃: Add a solution of boron tribromide (1M in DCM) dropwise to the stirred solution. Typically, 2-3 equivalents of BBr₃ per methoxy group are used.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of water or methanol at 0 °C.

  • Workup: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield 2,6-dihydroxybenzoic acid.

Demethylation A This compound C Intermediate Borate Complex A->C B Boron Tribromide (BBr3) B->C E 2,6-Dihydroxybenzoic Acid C->E D Hydrolysis D->E

Demethylation of 2,6-DMBA to 2,6-dihydroxybenzoic acid.

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[12]

Table 3: Hazard and Precautionary Statements

Hazard StatementPrecautionary Statement
H302: Harmful if swallowedP261: Avoid breathing dust/fume/gas/mist/vapors/spray
H315: Causes skin irritationP264: Wash skin thoroughly after handling
H319: Causes serious eye irritationP270: Do not eat, drink or smoke when using this product
H335: May cause respiratory irritationP280: Wear protective gloves/protective clothing/eye protection/face protection
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell
P302+P352: IF ON SKIN: Wash with plenty of soap and water
P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Analytical Methods

The purity and concentration of this compound can be determined using High-Performance Liquid Chromatography (HPLC).

HPLC Method:

  • Column: Reverse-phase C18 column

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid).

  • Detection: UV detection at an appropriate wavelength.

Conclusion

This compound is a valuable chemical entity with well-defined physical and chemical properties. The synthetic and purification protocols provided in this guide offer a solid foundation for its preparation in a laboratory setting. While its own biological activities are not yet extensively documented in publicly available literature, its role as a key intermediate in the synthesis of other potentially therapeutic compounds underscores its importance in medicinal chemistry and drug discovery. Further research is warranted to fully elucidate the pharmacological profile of this compound and explore its potential as a lead compound for new therapeutic agents.

References

An In-depth Technical Guide to 2,6-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and other key physicochemical properties of 2,6-Dimethoxybenzoic Acid. It includes a summary of its applications in synthesis and detailed experimental protocols for its preparation.

Core Molecular Information

This compound is a polyphenol compound found in various plants and belongs to the class of o-methoxybenzoic acids and their derivatives.[1][2][3] It serves as a valuable intermediate in the synthesis of various organic compounds.[4][5]

Molecular Structure and Identifiers

The molecular structure of this compound is characterized by a benzoic acid core with two methoxy groups at positions 2 and 6 of the benzene ring.

IdentifierValue
Molecular Formula C₉H₁₀O₄[1][6][7][8]
SMILES COC1=C(C(=CC=C1)OC)C(=O)O[1][9]
InChI InChI=1S/C9H10O4/c1-12-6-4-3-5-7(13-2)8(6)9(10)11/h3-5H,1-2H3,(H,10,11)[7][9]
InChIKey MBIZFBDREVRUHY-UHFFFAOYSA-N[7][9]
Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource(s)
Molecular Weight 182.17 g/mol [1][6][8]
Appearance White to off-white crystalline powder[4]
Melting Point 185-187 °C[4]
CAS Number 1466-76-8[1][6][7]
Solubility Soluble in DMSO (36 mg/mL)[1]

Applications in Synthesis

This compound is a key intermediate in several synthetic pathways. Notably, it is utilized in the synthesis of indoles and coumarins, which are being investigated as potent inhibitors of heat-shock protein 90 (Hsp90) in the context of breast cancer treatment.[4] Furthermore, it is a crucial precursor for the preparation of gamma-resorcylic acid, a compound that has demonstrated activity against rheumatic fever.[4][5][10]

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are summaries of two distinct experimental protocols.

Synthesis from 1,3-Dimethoxybenzene

This method involves the carboxylation of 1,3-dimethoxybenzene.

  • Reaction Setup : 5.90 g (0.256 M) of sodium and 200 ml of anhydrous toluene are introduced into a reactor. The mixture is refluxed for 30 minutes and then stirred vigorously at room temperature.[5]

  • Addition of Reactants : 12.6 g (0.09 M) of 1,3-dimethoxybenzene and 17.7 g (0.119 M) of chlorooctane are added successively. The reaction mixture is stirred for 2 hours at room temperature.[5]

  • Carboxylation : Approximately 35 g of CO₂ are added, and the reaction is stirred for 12 hours at room temperature.[5]

  • Work-up and Purification : The excess sodium is neutralized with 10 ml of methanol. The medium is then acidified using a concentrated hydrochloric acid solution and concentrated under partial pressure. The resulting residue is dissolved in acetone, and inorganic salts are removed by filtration.[5]

  • Crystallization : Recrystallization from an acetone/hexane mixture yields 11.3 g of this compound (68% yield). A similar procedure using chloropropane instead of chlorooctane resulted in a 71% yield.[5]

Synthesis via 2-Methylresorcinol

This protocol outlines a two-step synthesis starting from 2-methylresorcinol.

  • Methylation of 2-Methylresorcinol : The conversion of 2-methylresorcinol to 2,6-dimethoxytoluene is achieved in a methanol-dimethyl sulfate solution using sodium methoxide. This step yields a 75% return.[10]

  • Oxidation of 2,6-Dimethoxytoluene : The oxidation of 2,6-dimethoxytoluene is carried out using aqueous pyridine and potassium permanganate, which produces a pure product in 55% yield.[10]

Synthesis Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting the key reagents and transformations.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product 1_3_Dimethoxybenzene 1,3-Dimethoxybenzene Reaction Reaction in Toluene 1_3_Dimethoxybenzene->Reaction Sodium Sodium Sodium->Reaction Chlorooctane Chlorooctane Chlorooctane->Reaction CO2 Carbon Dioxide CO2->Reaction Workup Acidification & Purification Reaction->Workup Final_Product This compound Workup->Final_Product

References

An In-depth Technical Guide to the Solubility of 2,6-Dimethoxybenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,6-dimethoxybenzoic acid in various organic solvents. Understanding the solubility of this compound is critical for its application in chemical synthesis, pharmaceutical formulation, and drug development. This compound is a key intermediate in the synthesis of various compounds, including indoles and coumarins related to Novobiocin, which are potent inhibitors of heat-shock protein 90, relevant in cancer treatment.[1][2] It is also an intermediate in the preparation of gamma-resorcylic acid, which has shown activity against rheumatic fever.[1][2]

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is influenced by several factors, including the chemical structures of the solute and solvent (polarity, hydrogen bonding capabilities), temperature, pressure, and the presence of any polymorphic forms of the solid. The principle of "like dissolves like" is a fundamental concept, suggesting that polar compounds are more soluble in polar solvents and non-polar compounds in non-polar solvents.

A critical factor affecting the solubility of this compound is its existence in multiple crystalline forms, known as polymorphs.[3] At least three polymorphs (Form I, Form II, and Form III) have been identified, with Form I being the most stable at room temperature.[3] Different polymorphs of the same compound can exhibit significantly different physical properties, including solubility and dissolution rates. This is a crucial consideration in drug development, as it can impact bioavailability.

Quantitative Solubility Data

Precise quantitative solubility data for this compound across a wide range of organic solvents is not extensively available in publicly accessible literature. However, based on available data sheets and scientific publications, the following tables summarize the known quantitative and qualitative solubility information.

Table 1: Quantitative Solubility of this compound

SolventTemperature (°C)SolubilityCitation(s)
Water250.35 g/100 mL[1][2][4]
WaterNot Specified14.7 g/L[1][2][4]
Dimethyl Sulfoxide (DMSO)Not Specified36 mg/mL[5]
Dimethyl Sulfoxide (DMSO)Not Specified100 mg/mL (requires sonication)[6][7]

Table 2: Qualitative Solubility of this compound

SolventSolubility DescriptionCitation(s)
MethanolAlmost transparent[8]
AcetoneSoluble[8]
Ethyl AcetateSoluble[8]
BenzeneSoluble[1][2]
TolueneSoluble[1][2]
Alkali SolutionsSoluble[1][2]

Experimental Protocols for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound, adapted from protocols used for studying its polymorphs. This method, known as the isothermal shake-flask method followed by concentration analysis, is a standard procedure for generating accurate solubility data.

Objective: To determine the equilibrium solubility of a specific polymorph of this compound in a given organic solvent at a controlled temperature.

Materials:

  • This compound (specify polymorph, e.g., Form I)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker bath or incubator

  • Calibrated thermometer

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a calibrated UV-Vis spectrophotometer

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of sealed vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium with a saturated solution is reached.

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature.

    • Agitate the vials for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is established, allow the vials to stand undisturbed at the set temperature for a short period (e.g., 2 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated (to the experimental temperature) syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.

    • Record the exact volume of the filtrate and weigh the flask to determine the mass of the solution.

    • Dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the analytical method.

  • Concentration Analysis (HPLC Method as an example):

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Develop a suitable HPLC method. A reverse-phase C18 column is often appropriate for this type of compound. The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.

    • Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.

    • Inject the diluted sample solutions and determine their concentrations from the calibration curve.

  • Calculation of Solubility:

    • From the determined concentration of the diluted sample, calculate the original concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as g/100 mL, mg/mL, or moles/L.

Logical Workflow for Solubility Determination

The process of determining the solubility of this compound can be visualized as a logical workflow. This ensures that all critical steps are considered for accurate and reproducible results.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_data Data Processing start Start: Select Polymorph and Solvent prep_saturated Prepare Supersaturated Solution (Excess Solute) start->prep_saturated equilibration Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep_saturated->equilibration settling Settle Undissolved Solid equilibration->settling sampling Withdraw and Filter Supernatant settling->sampling analysis Analyze Concentration (e.g., HPLC, UV-Vis) sampling->analysis calculation Calculate Solubility from Concentration analysis->calculation end End: Report Solubility Data calculation->end

Figure 1: Logical workflow for the experimental determination of this compound solubility.

Signaling Pathways and Drug Development Context

Current scientific literature does not indicate that this compound itself is directly involved in specific cellular signaling pathways as a signaling molecule. Its primary role in a drug development context is as a crucial building block for the synthesis of more complex, pharmacologically active molecules.[1][2] For instance, its incorporation into novobiocin analogues is key to their function as Hsp90 inhibitors, a target in cancer therapy. Therefore, the focus for this compound is on its chemical properties, such as solubility, which are critical for optimizing synthetic routes and, potentially, for the formulation of any final drug product where it might be present as a metabolite or an impurity.

The experimental workflow for utilizing this compound in drug discovery would typically involve its use in a synthetic chemistry workflow to generate a library of derivatives. These derivatives would then be screened for biological activity.

Drug_Discovery_Workflow cluster_synthesis Synthesis Stage cluster_screening Screening Stage cluster_optimization Lead Optimization start This compound (Starting Material) synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification and Characterization synthesis->purification screening Biological Screening (e.g., Hsp90 Inhibition Assay) purification->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (Structure-Activity Relationship) hit_id->lead_opt preclinical Preclinical Development lead_opt->preclinical

Figure 2: Role of this compound in a typical drug discovery workflow.

References

The Ubiquitous Presence of 2,6-Dimethoxybenzoic Acid in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxybenzoic acid (2,6-DMBA), a naturally occurring phenolic compound, has garnered increasing interest within the scientific community for its potential bioactive properties. As a derivative of benzoic acid, its presence in various plant species suggests a role in plant physiology and defense mechanisms. This technical guide provides a comprehensive overview of the natural occurrence of 2,6-DMBA in plants, detailing its presence in various species, methodologies for its extraction and quantification, and insights into its biosynthetic pathways and physiological significance.

Natural Occurrence of this compound in Plants

This compound has been identified in a diverse range of plant species, often as a component of their complex phytochemical profiles. Its distribution appears across different plant families, suggesting a conserved role or convergent evolution of its biosynthetic pathway.

Table 1: Quantitative and Qualitative Data on the Occurrence of this compound in Plants

Plant SpeciesFamilyPlant PartConcentration/PresenceReference
Curculigo orchioidesHypoxidaceaeRhizomeQuantified[1]
Molineria capitulataHypoxidaceaeLeavesPresence confirmed (in methanolic extract)[2]
Dianthus caryophyllusCaryophyllaceaeFlowersPresence of 2,6-Dimethoxybenzaldehyde (a closely related compound)[3]
Molineria latifoliaHypoxidaceaeNot specifiedPresence reported
Flacourtia jangomasSalicaceaeLeavesPresence of 2,6-dimethoxy benzoquinone (a related compound)

While quantitative data remains limited for many species, the confirmed presence of 2,6-DMBA and its close derivatives in these plants underscores the need for further research to determine their specific concentrations and physiological roles.

Experimental Protocols

The accurate analysis of this compound in plant matrices requires robust and validated experimental protocols. The following sections detail the methodologies for the extraction, isolation, and quantification of 2,6-DMBA from plant tissues.

Extraction of this compound from Plant Material

The choice of extraction method is critical for the efficient recovery of 2,6-DMBA. As a phenolic acid, solvent extraction is the most common approach.

a) Accelerated Solvent Extraction (ASE)

ASE is a rapid and efficient method for extracting phenolic compounds from solid plant materials.

  • Sample Preparation: Plant material should be dried (lyophilized or oven-dried at low temperatures) and finely ground to a homogenous powder to increase the surface area for extraction.

  • Solvent System: A mixture of methanol and water (e.g., 80:20 v/v) is often effective for extracting polar phenolic compounds. The optimal ratio may need to be determined empirically for each plant matrix.

  • ASE Parameters:

    • Temperature: 100 °C

    • Pressure: 1500 psi

    • Static Time: 5 minutes

    • Number of Cycles: 2

    • Flush Volume: 60%

    • Purge Time: 100 seconds

  • Post-Extraction: The collected extract is typically filtered and can be concentrated under reduced pressure. For subsequent HPLC analysis, the extract should be dissolved in a solvent compatible with the mobile phase.

b) Conventional Solvent Extraction (Maceration)

Maceration is a simpler, though more time-consuming, extraction method.

  • Sample Preparation: As with ASE, the plant material should be dried and ground.

  • Procedure:

    • Weigh a known amount of the powdered plant material (e.g., 10 g).

    • Submerge the powder in a suitable solvent (e.g., 100 mL of 80% methanol) in a sealed container.

    • Agitate the mixture periodically and allow it to stand at room temperature for an extended period (e.g., 24-48 hours).

    • Separate the extract from the solid residue by filtration or centrifugation.

    • The extraction process can be repeated with fresh solvent to ensure exhaustive extraction.

    • Combine the extracts and concentrate them as needed.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a suitable detector (e.g., Diode Array Detector - DAD or Mass Spectrometry - MS) is the preferred method for the quantification of 2,6-DMBA.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: A gradient elution is typically employed to achieve good separation from other matrix components. A common mobile phase consists of:

      • Solvent A: Water with 0.1% formic acid (or another acidifier to suppress ionization).

      • Solvent B: Acetonitrile or Methanol.

    • Gradient Program: The gradient program should be optimized to ensure baseline separation of the 2,6-DMBA peak from other compounds in the extract. A typical gradient might start with a low percentage of Solvent B, gradually increasing over the run.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10-20 µL.

  • Detection:

    • DAD: Detection can be performed by monitoring the UV absorbance at the λmax of 2,6-DMBA (approximately 290 nm).

    • MS: For higher selectivity and sensitivity, a mass spectrometer can be used. Detection would be based on the specific mass-to-charge ratio (m/z) of the 2,6-DMBA molecule.

  • Quantification:

    • A calibration curve should be prepared using certified reference standards of this compound at a range of concentrations.

    • The concentration of 2,6-DMBA in the plant extracts is then determined by comparing the peak area of the analyte with the calibration curve.

Biosynthesis and Physiological Role

The biosynthesis of benzoic acids in plants is a complex process that originates from the phenylpropanoid pathway. While the specific pathway for 2,6-DMBA is not fully elucidated, it is hypothesized to proceed through a series of enzymatic reactions starting from a precursor molecule derived from the shikimate pathway.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of 2,6-DMBA likely involves the formation of a dihydroxybenzoic acid intermediate, followed by two successive O-methylation steps.

Biosynthesis of this compound Shikimate_Pathway Shikimate Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate L_Phenylalanine L-Phenylalanine Chorismate->L_Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL Benzoic_Acid_Core Benzoic Acid Core (via β-oxidative or non-β-oxidative pathways) Cinnamic_Acid->Benzoic_Acid_Core Dihydroxybenzoic_Acid 2,6-Dihydroxybenzoic Acid (Hypothetical Intermediate) Benzoic_Acid_Core->Dihydroxybenzoic_Acid Hydroxylation Mono_Methoxy 2-Hydroxy-6-methoxy- benzoic Acid Dihydroxybenzoic_Acid->Mono_Methoxy O-Methyltransferase (SAM as methyl donor) DMBA This compound Mono_Methoxy->DMBA O-Methyltransferase (SAM as methyl donor)

Caption: Proposed biosynthetic pathway of this compound from the Shikimate Pathway.

The key steps are believed to be:

  • Formation of the Benzoic Acid Scaffold: This occurs via the phenylpropanoid pathway, starting with L-phenylalanine and proceeding through cinnamic acid. The C3 side chain of cinnamic acid is then shortened to form the benzoic acid core.

  • Hydroxylation: The benzoic acid core is likely hydroxylated at the 2 and 6 positions to form a dihydroxybenzoic acid intermediate.

  • O-Methylation: Two sequential methylation reactions, catalyzed by O-methyltransferases with S-adenosyl-L-methionine (SAM) as the methyl group donor, would then add methyl groups to the hydroxyl groups, yielding this compound.

Physiological Role in Plants

Phenolic compounds, including benzoic acid derivatives, play a crucial role in plant defense and signaling. It is hypothesized that 2,6-DMBA contributes to:

  • Allelochemical Interactions: Phenolic acids can be released into the environment to inhibit the growth of competing plants.

  • Defense Against Herbivores and Pathogens: These compounds can act as feeding deterrents to insects and exhibit antimicrobial properties against pathogenic fungi and bacteria.

  • Response to Abiotic Stress: The production of phenolic compounds is often upregulated in response to environmental stressors such as UV radiation, drought, and nutrient deficiency, where they can act as antioxidants.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of this compound from plant materials.

Experimental Workflow for 2,6-DMBA Analysis Start Plant Material Collection Drying Drying (Lyophilization or Oven) Start->Drying Grinding Grinding to Fine Powder Drying->Grinding Extraction Extraction (ASE or Maceration) Grinding->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Concentration Solvent Evaporation Filtration->Concentration Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution HPLC_Analysis HPLC-DAD/MS Analysis Reconstitution->HPLC_Analysis Data_Analysis Data Analysis and Quantification HPLC_Analysis->Data_Analysis

Caption: A generalized experimental workflow for the extraction and analysis of 2,6-DMBA.

Conclusion

This compound is a naturally occurring phenolic compound found in a variety of plant species. Its presence suggests important physiological roles, particularly in plant defense. The methodologies outlined in this guide provide a framework for the reliable extraction and quantification of 2,6-DMBA, which will be crucial for further elucidating its distribution, biosynthesis, and biological activities. Future research should focus on obtaining more quantitative data from a wider range of plant species and on the functional characterization of the enzymes involved in its biosynthetic pathway. This knowledge will not only advance our understanding of plant secondary metabolism but may also pave the way for novel applications in drug development and other industries.

References

Spectroscopic Profile of 2,6-Dimethoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2,6-Dimethoxybenzoic Acid, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzSolventFrequency (MHz)Assignment
7.33t1H8.4CDCl₃400H-4
6.60d2H8.5CDCl₃400H-3, H-5
3.89s6H-DMSO-d₆-2x -OCH₃
6.60d2H-DMSO-d₆-H-3, H-5
7.34t1H-DMSO-d₆-H-4
8-9s1H-DMSO-d₆--COOH
3.86---D₂O1000-OCH₃ (predicted)

¹³C NMR Data

Chemical Shift (δ) ppmSolventFrequency (MHz)Assignment
166.7DMSO-d₆100C=O
156.1DMSO-d₆100C-2, C-6
130.4DMSO-d₆100C-4
114.4DMSO-d₆100C-1
104.1DMSO-d₆100C-3, C-5
55.8DMSO-d₆100-OCH₃
Infrared (IR) Spectroscopy
Frequency (cm⁻¹)InterpretationSample Preparation
3400-2400 (broad)O-H stretch (carboxylic acid)KBr disc
~1700C=O stretch (carboxylic acid)KBr disc
1600, 1500C=C stretch (aromatic)KBr disc
Mass Spectrometry (MS)
m/zRelative Intensity (%)Ionization MethodAnalysis Type
182-Electron Ionization (EI)GC-MS
167-Electron Ionization (EI)GC-MS
139-Electron Ionization (EI)GC-MS
108-Electron Ionization (EI)GC-MS
79-Electron Ionization (EI)GC-MS
51-Electron Ionization (EI)GC-MS

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a Bruker Avance spectrometer operating at frequencies of 400 MHz for proton and 100 MHz for carbon nuclei.[1] Samples are prepared by dissolving approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).[1] Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1] Data is processed using standard NMR software.

Infrared (IR) Spectroscopy

IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples like this compound, the KBr disc method is frequently employed.[2]

KBr Disc Preparation:

  • A small amount of the sample (1-2 mg) is ground with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

  • A portion of the resulting powder is then compressed in a die under high pressure (several tons) to form a thin, transparent pellet.

  • The pellet is placed in the sample holder of the FTIR spectrometer for analysis.

Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly onto the ATR crystal.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system with electron ionization (EI) at 70 eV. The sample is introduced into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Chemical Compound (this compound) Dissolution Dissolution (for NMR, Solution IR, LC-MS) Sample->Dissolution Solid_Prep Solid Preparation (for Solid-State IR, GC-MS) Sample->Solid_Prep NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS Solid_Prep->IR Solid_Prep->MS Process Data Processing NMR->Process IR->Process MS->Process Interpret Spectral Interpretation Process->Interpret Structure Structure Elucidation Interpret->Structure

Caption: A flowchart illustrating the general steps involved in the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Crystal Structure and Polymorphism of 2,6-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the solid-state properties of active pharmaceutical ingredients is paramount. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact a drug's solubility, stability, and bioavailability. This technical guide provides a comprehensive overview of the known crystal structures and polymorphic behavior of 2,6-Dimethoxybenzoic Acid, a key chemical intermediate.

Introduction to the Polymorphism of this compound

This compound (2,6-DMBA) is known to exhibit conformational polymorphism, crystallizing in at least three distinct polymorphic forms, designated as Form I, Form II, and Form III.[1][2] The primary difference between these polymorphs lies in the conformation of the carboxylic acid group relative to the benzene ring, which can adopt either an anti or a syn planar conformation.[1][3] This conformational flexibility, coupled with the steric hindrance from the two methoxy groups, leads to different hydrogen bonding motifs and, consequently, different crystal packing arrangements.[4][5]

Crystallographic Data of this compound Polymorphs

The crystallographic parameters for the three known polymorphs of this compound are summarized in the tables below. These data have been compiled from single-crystal X-ray diffraction studies.

Table 1: Crystallographic Data for this compound Polymorphs
ParameterForm IForm IIForm III
CSD Refcode DMOXBA01/DMOXBA02DMOXBA03DMOXBA07
Crystal System OrthorhombicTetragonalMonoclinic
Space Group P2₁2₁2₁P4₁2₁2P2₁/c
a (Å) 7.12255 (13)8.1423 (3)Not explicitly found
b (Å) 8.92296 (15)8.1423 (3)Not explicitly found
c (Å) 13.79430 (18)27.6814 (18)Not explicitly found
α (°) 909090
β (°) 9090Not explicitly found
γ (°) 909090
Volume (ų) 876.69 (2)1835.20 (15)Not explicitly found
Z 48Not explicitly found
Temperature (K) 298 (2)Not explicitly foundNot explicitly found

Data for Form I from a redetermination study, offering improved precision.[4] Data for Form II is also available.[6] Detailed unit cell parameters for Form III were not explicitly available in the searched documents but it is identified as monoclinic with space group P2₁/c.[2][5]

Table 2: Molecular and Hydrogen Bonding Features of this compound Polymorphs
FeatureForm IForm IIForm III
Carboxylic Acid Conformation anti-planarsyn-planarsyn-planar
Carboxyl Group Twist Angle (°) 56.12 (9)65.72 (15)74.10 (6)
Hydrogen Bonding Motif Chains (catemer synthon)DimersDimers
Thermodynamic Stability Most stable at room temperatureMetastableMetastable (high-temperature form)

Experimental Protocols for Polymorph Generation and Characterization

The generation of specific polymorphs of this compound is highly dependent on the crystallization conditions.

Crystallization of Form I (Orthorhombic)

Form I is the most thermodynamically stable polymorph at ambient temperatures and is often obtained from various crystallization experiments.[2]

  • Method: Slow evaporation.[4]

  • Protocol:

    • Dissolve this compound (e.g., 0.1 mmol, 99% purity) in ethanol (95%, 9 mL).

    • Gently heat the solution under reflux for 1 hour.

    • Cool the solution to ambient temperature.

    • Allow the solvent to evaporate slowly over a period of two days to yield crystals suitable for single-crystal X-ray diffraction.

Crystallization of Form II (Tetragonal)

Form II is a metastable polymorph and its isolation can be challenging.[2] It has been obtained serendipitously during co-crystallization attempts.

  • Method: Slow evaporation in the presence of a co-former.[6]

  • Protocol:

    • Dissolve this compound (1 mmol) and phenylboronic acid (1 mmol) in water (10 mL).

    • Gently heat the solution under reflux for 3 hours.

    • After cooling to ambient temperature, allow the solvent to evaporate slowly. A single crystal suitable for X-ray diffraction was reported to have grown after two weeks.

    • Note: Reproducibility of this method has been reported to be difficult, with most attempts yielding the orthorhombic Form I.[6]

Crystallization of Form III (Monoclinic)

Form III is another metastable polymorph and is considered the high-temperature form.[2] Like Form II, it has been obtained from unsuccessful co-crystallization experiments.

  • Method: Slow evaporation from an aqueous solution with a co-former.[5]

  • Protocol:

    • Prepare an aqueous solution with a 1:1 molar ratio of this compound (1 mmol, 99% purity) and 5-fluorouracil (1 mmol, 99% purity).

    • Allow the solution to evaporate slowly to form colorless, plate-like crystals.

Controlling Polymorphic Outcome with Additives

Studies have shown that the polymorphic outcome can be influenced by the use of additives.[2][3]

  • Method: Cooling crystallization with additives.[2]

  • Protocol:

    • Dissolve this compound in a selected solvent (e.g., water) at an elevated temperature (40 to 80 °C).

    • Introduce additives such as polyethylene glycol (PEG) or hydroxypropyl cellulose (HPC).

    • Filter the solution and cool it to 5 °C.

    • Collect the resulting crystals by filtration and air-dry.

    • Observation: Additives like PEG and HPC have been shown to favor the formation of the metastable Form III.[2]

Characterization

The primary technique for unambiguous identification and characterization of the different polymorphs is single-crystal X-ray diffraction . Powder X-ray diffraction (PXRD) is also used for phase identification and quantification.[2]

Visualization of Polymorphic Relationships and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key relationships and experimental processes involved in the study of this compound polymorphism.

Polymorph_Relationships cluster_conformation Molecular Conformation cluster_polymorphs Polymorphs cluster_factors Influencing Factors anti anti-planar form1 Form I (Orthorhombic, P2₁2₁2₁) Chains anti->form1 Favors syn syn-planar form2 Form II (Tetragonal, P4₁2₁2) Dimers syn->form2 Favors form3 Form III (Monoclinic, P2₁/c) Dimers syn->form3 Favors form1->form3 Solvent-mediated transition (>79°C) form3->form1 Solvent-mediated transition (<79°C) additives Additives (PEG, HPC) additives->form3 Favors formation temp High Temperature temp->form3 Favors formation cocrystal Co-crystallization Screening cocrystal->form2 Can yield cocrystal->form3 Can yield

Caption: Relationships between conformations and polymorphs of this compound.

Experimental_Workflow cluster_methods Crystallization Methods cluster_analysis Analytical Techniques start Start: This compound crystallization Crystallization Experiments start->crystallization evaporation Slow Evaporation (e.g., Ethanol, Water) crystallization->evaporation cooling Cooling Crystallization (e.g., from Water) crystallization->cooling additives Crystallization with Additives (e.g., PEG, HPC) crystallization->additives analysis Solid-State Characterization evaporation->analysis cooling->analysis additives->analysis scxrd Single-Crystal X-Ray Diffraction (Structure Determination) analysis->scxrd pxrd Powder X-Ray Diffraction (Phase Identification) analysis->pxrd outcome Polymorph Identification scxrd->outcome pxrd->outcome

Caption: Experimental workflow for polymorph screening of this compound.

Conclusion

The polymorphic landscape of this compound is rich and serves as an excellent model system for studying the interplay of molecular conformation, intermolecular interactions, and crystallization conditions. Form I, with its anti-planar carboxylic acid conformation and chain-like hydrogen bonding, represents the most stable form at room temperature. The metastable Forms II and III both feature a syn-planar conformation leading to dimeric hydrogen bonding motifs. The targeted crystallization of the metastable forms remains a challenge, often requiring specific conditions such as the presence of additives or occurring serendipitously. For drug development professionals, this case highlights the critical need for comprehensive polymorphic screening to identify and characterize all potential solid forms of a compound to ensure the selection of the optimal form for development.

References

2,6-Dimethoxybenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethoxybenzoic acid (2,6-DMBA) is a naturally occurring phenolic compound found in various plant species and has been identified as an endogenous metabolite in humans.[1][2] While research on 2,6-DMBA is ongoing, its structural similarity to other bioactive molecules suggests its potential involvement in key cellular signaling pathways. This technical guide provides a comprehensive overview of 2,6-DMBA, with a focus on its metabolic aspects, potential biological activities, and detailed experimental protocols for its study. Particular attention is given to its plausible connection to the mTOR and p38 MAPK signaling pathways, offering a valuable resource for researchers investigating novel therapeutic agents.

Introduction to this compound

This compound is a member of the o-methoxybenzoic acids and derivatives class of organic compounds.[3] It is characterized by a benzoic acid structure with two methoxy groups at positions 2 and 6 of the benzene ring.[3]

Chemical Properties:

PropertyValueReference
Molecular Formula C9H10O4[4]
Molecular Weight 182.17 g/mol [4]
CAS Number 1466-76-8[4]
Appearance White to off-white crystalline powder[5]
Melting Point 185-187 °C[5]
Solubility Soluble in DMSO[6]

This compound as a Metabolite

2,6-DMBA has been detected and quantified in human blood and urine, confirming its status as an endogenous metabolite.[2] It is also found in certain plants, such as Dianthus caryophyllus and Curculigo orchioides.[4]

Biosynthesis and Metabolic Fate (Hypothesized)

While the precise biosynthetic and metabolic pathways of 2,6-DMBA in humans are not yet fully elucidated, the metabolism of structurally similar aromatic compounds in microorganisms provides a plausible model. The degradation of benzoic acid and its derivatives in bacteria often proceeds through the formation of a central intermediate, benzoyl-CoA.[7] This process typically involves the activation of the carboxylic acid group to a CoA thioester, followed by dearomatization and ring cleavage.[7][8]

It is hypothesized that 2,6-DMBA could be a metabolite of more complex dietary polyphenols or could be synthesized endogenously. Its degradation may follow a similar pathway to other benzoic acids, involving demethylation and subsequent ring cleavage.

A related compound, 2,6-Dimethoxy-1,4-benzoquinone (2,6-DMBQ), is a major bioactive component of fermented wheat germ extract and has demonstrated significant biological activity. Given the structural relationship, it is plausible that 2,6-DMBA could serve as a precursor or be a metabolic product of 2,6-DMBQ.

Metabolic Relationship Dietary Polyphenols Dietary Polyphenols 2,6-DMBQ 2,6-DMBQ Dietary Polyphenols->2,6-DMBQ Metabolism 2,6-DMBA 2,6-DMBA 2,6-DMBQ->2,6-DMBA Reduction? 2,6-DMBA->2,6-DMBQ Oxidation? Metabolic Degradation Products Metabolic Degradation Products 2,6-DMBA->Metabolic Degradation Products Degradation

Caption: Hypothesized metabolic relationship between 2,6-DMBQ and 2,6-DMBA.

Quantitative Data

The concentration of 2,6-DMBA has been quantified in human biological fluids.

Biological FluidConcentration (µM)SubjectReference
Blood0.136 ± 0.022Adult Male (Normal)[2]

Potential Biological Activity: Involvement in mTOR and p38 MAPK Signaling

While direct studies on the biological activity of 2,6-DMBA are limited, the closely related compound 2,6-DMBQ has been shown to inhibit the mTOR and p38 MAPK signaling pathways. This suggests that 2,6-DMBA may possess similar properties.

mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism.[9] Dysregulation of this pathway is implicated in various diseases, including cancer. 2,6-DMBQ has been demonstrated to be a potent inhibitor of the mTOR pathway.

mTOR_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation 2,6-DMBA (hypothesized) 2,6-DMBA (hypothesized) 2,6-DMBA (hypothesized)->mTORC1 Inhibition

Caption: Hypothesized inhibitory effect of 2,6-DMBA on the mTOR signaling pathway.

p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress, inflammation, and apoptosis.[10] Aberrant p38 MAPK signaling is associated with various inflammatory diseases and cancer.

p38_MAPK_Pathway Stress Stimuli Stress Stimuli MAP3K MAP3K Stress Stimuli->MAP3K MKK3/6 MKK3/6 MAP3K->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK Inflammation & Apoptosis Inflammation & Apoptosis p38 MAPK->Inflammation & Apoptosis 2,6-DMBA (hypothesized) 2,6-DMBA (hypothesized) 2,6-DMBA (hypothesized)->p38 MAPK Inhibition UPLC_MSMS_Workflow Sample Collection Sample Collection Protein Precipitation Protein Precipitation Sample Collection->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer UPLC Separation UPLC Separation Supernatant Transfer->UPLC Separation MS/MS Detection MS/MS Detection UPLC Separation->MS/MS Detection Data Analysis Data Analysis MS/MS Detection->Data Analysis

References

Core Thermochemical Properties of 2,6-Dimethoxybenzoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the essential thermochemical data for 2,6-Dimethoxybenzoic Acid (C₉H₁₀O₄), a key intermediate in the synthesis of various pharmaceutical compounds. The information compiled herein is intended for researchers, scientists, and professionals in the field of drug development and materials science to facilitate computational modeling, process optimization, and safety assessments.

Introduction

This compound is a polyphenolic compound with significant applications, notably in the synthesis of indoles and coumarins, which are potent inhibitors of heat-shock protein 90, relevant in cancer therapy[1]. An accurate understanding of its thermochemical properties is crucial for predicting its behavior under various process conditions, ensuring stability, and controlling its crystalline form. This document summarizes the key experimentally determined thermochemical parameters and outlines the methodologies employed for their determination.

Quantitative Thermochemical Data

The fundamental thermochemical properties of this compound are presented below. These values have been compiled from peer-reviewed literature and established chemical databases.

Table 1: Standard Molar Enthalpies of Formation and Combustion

Thermochemical ParameterValueMethodReference
Standard Molar Enthalpy of Formation (solid, ΔfH°solid)-693.8 ± 1.4 kJ/molCombustion Calorimetry (Ccb)[2]
Standard Molar Enthalpy of Combustion (solid, ΔcH°solid)-4276.9 ± 0.8 kJ/molCombustion Calorimetry (Ccb)[2]

Table 2: Phase Change and Thermal Properties

PropertyValueMethodReference
Melting Point (Form I)185-187 °CLit.[1]
Melting Point (Form III)190 °CDifferential Scanning Calorimetry (DSC)[3]
Polymorphic Transition (Form I → Form III)118 °CDifferential Scanning Calorimetry (DSC)[3]
Standard Molar Enthalpy of Sublimation (ΔsubH°)121.7 ± 0.4 kJ/molVapor Pressure Measurement[4]
Enthalpy of Sublimation (ΔsubH) at 367 K118.4 ± 0.4 kJ/molMass Effusion (ME)[4]

Note: this compound is known to exhibit polymorphism, with at least three identified forms (I, II, and III). Form I is the thermodynamically stable form at lower temperatures, while Form III is the stable form at high temperatures[3].

Experimental Protocols

The acquisition of the thermochemical data presented above relies on precise and well-established experimental techniques. The following sections detail the principles behind the methodologies used for this compound.

Combustion calorimetry is the primary method for determining the enthalpy of combustion, from which the enthalpy of formation is derived.

  • Principle: A precisely weighed sample of this compound is completely combusted in a high-pressure oxygen atmosphere within a sealed container known as a "bomb." The bomb is submerged in a known quantity of water in an insulated vessel (the calorimeter). The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a measurable temperature increase.

  • Apparatus: The core instrument is a bomb calorimeter. Benzoic acid itself is a common standard used for calibrating the heat capacity of the calorimeter due to its high purity and well-known heat of combustion[5][6].

  • Procedure:

    • A pellet of the sample is weighed and placed in the bomb.

    • The bomb is sealed, purged of atmospheric nitrogen, and pressurized with pure oxygen (typically to ~25 atm)[7].

    • The bomb is placed in the calorimeter, which is filled with a known volume of water.

    • The initial temperature is recorded over a period to establish a baseline.

    • The sample is ignited remotely via an electrical fuse wire.

    • The temperature is recorded until it reaches a maximum and then begins to cool, establishing an after-period baseline.

    • The heat capacity of the calorimeter system is determined by burning a standard substance (e.g., benzoic acid) under identical conditions[7][8].

    • The enthalpy of combustion is calculated from the corrected temperature rise, the heat capacity of the calorimeter, and corrections for the fuse wire ignition and any side reactions (e.g., nitric acid formation)[7][8]. The standard enthalpy of formation is then calculated using Hess's Law.

The enthalpy of sublimation is determined by measuring the vapor pressure of the solid compound as a function of temperature.

  • Principle: The relationship between vapor pressure (p) and absolute temperature (T) is described by the Clausius-Clapeyron equation. A plot of ln(p) versus 1/T yields a straight line with a slope equal to -ΔsubH°/R, where R is the ideal gas constant.

  • Apparatus: Techniques like the Knudsen effusion method are commonly used for compounds with low vapor pressures[9][10]. This involves a cell with a small orifice through which the substance effuses into a vacuum.

  • Procedure:

    • The sample is placed in an effusion cell maintained at a constant temperature.

    • The cell is placed in a high-vacuum chamber.

    • The rate of mass loss through the orifice is measured over time.

    • The vapor pressure is calculated from the rate of effusion using the Hertz-Knudsen equation.

    • The procedure is repeated at various temperatures to obtain a set of (p, T) data points.

    • The enthalpy of sublimation is then derived from the slope of the ln(p) vs. 1/T plot.

DSC is a thermal analysis technique used to investigate phase transitions, such as melting and solid-solid transitions.

  • Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. When the sample undergoes a phase transition, it will absorb (endothermic) or release (exothermic) heat, resulting in a detectable difference in heat flow.

  • Procedure:

    • A small, weighed amount of the this compound sample is sealed in an aluminum pan[3]. An empty, sealed pan is used as a reference.

    • The sample and reference are heated at a constant rate (e.g., 10 °C·min⁻¹) in a controlled nitrogen atmosphere[3].

    • The heat flow to the sample and reference is monitored.

    • The resulting DSC curve plots heat flow versus temperature. Endothermic events like melting or polymorphic transitions appear as peaks. The onset temperature of the peak is taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

Experimental and Logical Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive thermochemical characterization of this compound, from sample preparation to the derivation of key thermodynamic properties.

Thermochemical_Workflow cluster_sample Sample Preparation cluster_methods Experimental Analysis cluster_data Primary Data Acquisition cluster_results Derived Thermochemical Properties Sample This compound (High Purity) BombCal Bomb Calorimetry Sample->BombCal VaporP Vapor Pressure Measurement (e.g., Knudsen Effusion) Sample->VaporP DSC Differential Scanning Calorimetry (DSC) Sample->DSC TempRise Temperature Rise (ΔT) BombCal->TempRise Combustion MassLoss Mass Loss vs. Time at various T VaporP->MassLoss Effusion HeatFlow Heat Flow vs. T DSC->HeatFlow Heating dCH ΔcH° (solid) TempRise->dCH Calculate dSubH ΔsubH° MassLoss->dSubH Clausius-Clapeyron Eq. Tm Melting Point (Tm) Phase Transition T HeatFlow->Tm Peak Analysis dFusH ΔfusH° HeatFlow->dFusH Peak Analysis dFH ΔfH° (solid) dCH->dFH Hess's Law

References

An In-depth Technical Guide to the Acidity and pKa of 2,6-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa of 2,6-dimethoxybenzoic acid, a key physicochemical parameter influencing its behavior in various chemical and biological systems. This document outlines its acidic properties, experimental methodologies for pKa determination, and the underlying chemical principles.

Executive Summary

This compound is a substituted benzoic acid derivative with acidic properties conferred by its carboxylic acid functional group. Its pKa, a measure of this acidity, is a critical parameter in drug design and development, affecting properties such as solubility, absorption, distribution, metabolism, and excretion (ADME). Understanding the precise pKa value and the methods to determine it is therefore of significant importance for researchers in the pharmaceutical and chemical sciences. This guide provides the fundamental data, experimental protocols, and theoretical framework related to the acidity of this compound.

Physicochemical Properties and Acidity

This compound is a white to off-white crystalline powder.[1][2] The presence of two methoxy groups at the ortho positions relative to the carboxylic acid group influences its electronic and steric environment, which in turn affects its acidity. The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) and is the primary quantifier of a compound's acidity in a given solvent.

Quantitative Acidity Data

The pKa of this compound has been determined and calculated by various methods. The experimentally determined and computationally predicted values are summarized in the table below for easy reference and comparison.

ParameterValueTemperature (°C)MethodSource
pKa3.4425ExperimentalChemicalBook[1], LookChem[2]
pKa (Strongest Acidic)3.39Not SpecifiedComputational (ChemAxon)PhytoBank[3]

Experimental Protocols for pKa Determination

The determination of pKa values for substituted benzoic acids like this compound is commonly achieved through potentiometric titration and UV-Vis spectrophotometry.[4][5] These methods rely on monitoring changes in pH or absorbance as the compound transitions between its protonated and deprotonated forms.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of an ionizable compound. It involves the gradual addition of a titrant (a strong base) to a solution of the analyte (this compound) and monitoring the corresponding change in pH.

Methodology:

  • Preparation of Solutions:

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water or a water-acetonitrile mixture).[4]

  • Titration Setup:

    • Calibrate a pH meter with standard buffer solutions.

    • Place a known volume of the this compound solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add small, precise increments of the standardized NaOH solution.

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of NaOH added to generate a titration curve.

    • The pKa is equal to the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

    • Alternatively, the pKa can be determined from the first or second derivative of the titration curve.[4]

Spectrophotometric pKa Determination

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

    • Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the analyte.

  • Spectral Measurements:

    • For each buffer solution, add a small, constant aliquot of the this compound stock solution.

    • Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.

  • Data Analysis:

    • Identify the wavelength(s) at which the absorbance changes significantly with pH.

    • Plot the absorbance at a selected wavelength against the pH of the buffer solutions.

    • The resulting sigmoidal curve can be analyzed to determine the pKa. The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated species and the fully deprotonated species.

Visualizations

Logical Workflow for Potentiometric pKa Determination

Potentiometric_pKa_Workflow cluster_prep Solution Preparation cluster_setup Instrument Setup cluster_titration Titration cluster_analysis Data Analysis A Prepare Standardized 0.1 M NaOH D Assemble Titration Apparatus A->D B Prepare 0.01 M This compound B->D C Calibrate pH Meter C->D E Record Initial pH D->E F Add NaOH Increments E->F G Record pH and Volume F->G Repeat H Plot Titration Curve (pH vs. Volume) G->H I Determine Half-Equivalence Point H->I J pKa = pH at Half-Equivalence I->J

Caption: Workflow for pKa determination by potentiometric titration.

Acid-Base Equilibrium of this compound

Acid_Base_Equilibrium Dissociation in Aqueous Solution cluster_reactants Acid This compound (Protonated Form) Base 2,6-Dimethoxybenzoate (Deprotonated Form) Acid->Base pKa = 3.44 Proton H+

Caption: Acid-base equilibrium of this compound.

References

Methodological & Application

Synthesis of γ-Resorcylic Acid from 2,6-Dimethoxybenzoic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of γ-resorcylic acid (2,6-dihydroxybenzoic acid), a valuable intermediate in the pharmaceutical and chemical industries, starting from 2,6-dimethoxybenzoic acid. The core of this synthesis is the demethylation of the methoxy groups of the starting material. This application note details the chemical pathway, provides a step-by-step experimental protocol, and presents the expected quantitative data in a clear, tabular format. Furthermore, visual diagrams generated using Graphviz are included to illustrate the reaction pathway and the experimental workflow, ensuring clarity and reproducibility for researchers.

Introduction

γ-Resorcylic acid, also known as 2,6-dihydroxybenzoic acid, is a key building block in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. Its strategic importance necessitates efficient and well-documented synthetic routes. The synthesis from this compound offers a direct pathway through the cleavage of the two ether linkages. This process, known as demethylation, can be achieved using various reagents, with boron tribromide (BBr₃) being a particularly effective and widely used agent for the complete demethylation of aryl methyl ethers. This document outlines a detailed protocol for this transformation.

Synthetic Pathway

The synthesis of γ-resorcylic acid from this compound proceeds via a demethylation reaction. The methoxy groups (-OCH₃) on the aromatic ring are cleaved and replaced with hydroxyl groups (-OH).

Reaction:

This compound → γ-Resorcylic Acid

The overall transformation is depicted in the following diagram:

Synthesis_Pathway Start This compound Reagent BBr₃ (Boron Tribromide) in Dichloromethane Start->Reagent Product γ-Resorcylic Acid (2,6-Dihydroxybenzoic Acid) Reagent->Product Demethylation

Caption: Synthetic pathway for the demethylation of this compound to γ-resorcylic acid.

Experimental Protocol

This protocol details the demethylation of this compound using boron tribromide.

Materials:

  • This compound (C₉H₁₀O₄)

  • Boron Tribromide (BBr₃), 1.0 M solution in Dichloromethane (CH₂Cl₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Methanol (CH₃OH)

  • Hydrochloric Acid (HCl), 1 M

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • pH meter or pH paper

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (e.g., 5.0 g, 27.4 mmol) in anhydrous dichloromethane (100 mL).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Boron Tribromide: Slowly add a 1.0 M solution of boron tribromide in dichloromethane (e.g., 82.2 mL, 82.2 mmol, 3.0 equivalents) to the stirred solution via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of methanol (50 mL) to decompose the excess BBr₃. Caution: This is an exothermic reaction and may produce HBr gas. Perform in a well-ventilated fume hood.

  • Solvent Removal: Remove the solvent and volatile byproducts under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the residue in ethyl acetate (150 mL) and wash with 1 M hydrochloric acid (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., water or ethanol/water) to yield pure γ-resorcylic acid.

  • Characterization: Characterize the final product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve this compound in anhydrous CH₂Cl₂ cool_react Cool to 0 °C dissolve->cool_react add_bbr3 Slowly add BBr₃ solution cool_react->add_bbr3 react Stir at room temperature (12-24h) add_bbr3->react quench Quench with Methanol at 0 °C react->quench Reaction Completion (TLC) evaporate Solvent Removal (Rotary Evaporator) quench->evaporate extract Aqueous Work-up (EtOAc, HCl, Brine) evaporate->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Recrystallization dry->purify characterize Characterization (MP, NMR, MS) purify->characterize Final Product

Caption: Step-by-step experimental workflow for the synthesis of γ-resorcylic acid.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of γ-resorcylic acid from this compound.

ParameterThis compound (Starting Material)γ-Resorcylic Acid (Product)
Molecular Formula C₉H₁₀O₄C₇H₆O₄
Molar Mass ( g/mol ) 182.17154.12
Appearance White to off-white crystalline powderWhite to light tan crystalline powder
Melting Point (°C) 184-187165-168
Yield (%) -85-95% (typical)
Purity (by HPLC) >98%>99% (after recrystallization)
¹H NMR (DMSO-d₆, δ ppm) 7.4 (t, 1H), 6.7 (d, 2H), 3.8 (s, 6H)~11.0 (br s, 1H, COOH), ~9.5 (br s, 2H, OH), 7.1 (t, 1H), 6.3 (d, 2H)
¹³C NMR (DMSO-d₆, δ ppm) 165.1, 158.2, 131.5, 104.8, 56.1~172.0, ~159.0, ~133.0, ~108.0, ~102.0

Note: Spectroscopic data are approximate and may vary slightly depending on the solvent and instrument used.

Safety Precautions

  • Boron tribromide is a highly corrosive and moisture-sensitive reagent. It reacts violently with water and protic solvents, releasing hydrogen bromide gas. Handle BBr₃ and its solutions in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

  • The quenching step with methanol is highly exothermic and releases HBr gas. Perform this step slowly and with adequate cooling.

Conclusion

The demethylation of this compound using boron tribromide is an efficient and high-yielding method for the synthesis of γ-resorcylic acid. The detailed protocol and workflow provided in this application note are intended to enable researchers to reliably reproduce this important transformation. Careful adherence to the experimental procedure and safety precautions is essential for a successful and safe synthesis.

Application of 2,6-Dimethoxybenzoic Acid in Indole Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 2,6-dimethoxybenzoic acid in the synthesis of indole derivatives. The primary focus is on the utilization of this compound as a precursor in the Madelung indole synthesis, a powerful method for the construction of the indole nucleus. This guide offers detailed experimental protocols, data summaries, and visualizations to aid researchers in the successful application of this methodology.

Introduction

The indole scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Consequently, the development of efficient and versatile methods for indole synthesis is of significant interest to the scientific community. The Madelung indole synthesis, first reported in 1912, provides a direct route to indoles through the intramolecular cyclization of N-acyl-o-toluidines under strong basic conditions.[1] Derivatives of this compound can serve as key precursors in this reaction, leading to the formation of indoles with a 2-(2,6-dimethoxyphenyl) substituent, a valuable building block for further chemical exploration.

Core Synthesis Strategy: The Madelung Indole Synthesis

The application of this compound in indole synthesis primarily proceeds through a two-step sequence:

  • Amide Formation: this compound is first converted to its corresponding N-(o-tolyl)amide, N-(2-methylphenyl)-2,6-dimethoxybenzamide. This is typically achieved by activating the carboxylic acid (e.g., as an acid chloride) followed by reaction with o-toluidine.

  • Intramolecular Cyclization (Madelung Reaction): The resulting amide undergoes an intramolecular cyclization reaction in the presence of a strong base at elevated temperatures to yield the target indole, 2-(2,6-dimethoxyphenyl)indole.[1]

The overall transformation is depicted in the workflow diagram below.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Madelung Cyclization 2_6_dimethoxybenzoic_acid This compound activation Activation (e.g., SOCl2, (COCl)2) 2_6_dimethoxybenzoic_acid->activation Reagent acid_chloride 2,6-Dimethoxybenzoyl Chloride activation->acid_chloride amide N-(o-tolyl)-2,6- dimethoxybenzamide acid_chloride->amide Reaction with o_toluidine o-Toluidine o_toluidine->amide cyclization Intramolecular Cyclization amide->cyclization Strong Base (e.g., NaOEt, t-BuOK) High Temperature indole 2-(2,6-Dimethoxyphenyl)indole cyclization->indole

Figure 1: General workflow for the synthesis of 2-(2,6-dimethoxyphenyl)indole.

Experimental Protocols

This section provides detailed experimental procedures for the key steps in the synthesis of 2-(2,6-dimethoxyphenyl)indole starting from this compound.

Protocol 1: Synthesis of N-(o-tolyl)-2,6-dimethoxybenzamide

This protocol describes the formation of the amide precursor required for the Madelung cyclization.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • o-Toluidine

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq) in an excess of thionyl chloride (or dissolve in anhydrous DCM and add oxalyl chloride (1.2 eq) with a catalytic amount of DMF).

  • Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2,6-dimethoxybenzoyl chloride is typically used in the next step without further purification.

  • Amidation: Dissolve the crude 2,6-dimethoxybenzoyl chloride in anhydrous DCM.

  • In a separate flask, dissolve o-toluidine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the o-toluidine solution to 0 °C in an ice bath.

  • Slowly add the solution of 2,6-dimethoxybenzoyl chloride to the cooled o-toluidine solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up: Quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude N-(o-tolyl)-2,6-dimethoxybenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Madelung Indole Synthesis of 2-(2,6-Dimethoxyphenyl)indole

This protocol details the intramolecular cyclization of the amide precursor to the final indole product.

Materials:

  • N-(o-tolyl)-2,6-dimethoxybenzamide

  • Strong base: Sodium ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous high-boiling solvent: N,N-Dimethylformamide (DMF), Diphenyl ether, or Tetrahydrofuran (THF) in a sealed tube.

  • Inert atmosphere (Nitrogen or Argon)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate or Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware for high-temperature reactions and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen/argon inlet, place N-(o-tolyl)-2,6-dimethoxybenzamide (1.0 eq).

  • Add a significant excess of a strong base (e.g., sodium ethoxide, 2.0-4.0 eq).

  • Add the anhydrous high-boiling solvent.

  • Cyclization: Heat the reaction mixture to a high temperature (typically 200-300 °C, depending on the solvent and base used) under an inert atmosphere.[1]

  • Maintain the high temperature and vigorous stirring for several hours (4-12 h). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous mixture with ethyl acetate or diethyl ether (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude 2-(2,6-dimethoxyphenyl)indole can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation

Starting MaterialReagentsSolventYield (%)Reference
1,3-Dimethoxybenzene1. Sodium, Chlorooctane 2. CO₂Toluene68[2]
1,3-Dimethoxybenzene1. Sodium, Chloropropane 2. CO₂Toluene71[2]

Table 1: Reported yields for the synthesis of this compound.

Signaling Pathways and Logical Relationships

The Madelung synthesis proceeds through a well-established mechanistic pathway involving the deprotonation of both the amide nitrogen and the benzylic methyl group, followed by an intramolecular nucleophilic attack.

G start N-(o-tolyl)-2,6- dimethoxybenzamide deprotonation_N Deprotonation of Amide N-H start->deprotonation_N Strong Base deprotonation_C Deprotonation of Benzylic C-H start->deprotonation_C Strong Base dianion Dianion Intermediate deprotonation_N->dianion deprotonation_C->dianion cyclization Intramolecular Nucleophilic Attack dianion->cyclization intermediate Cyclized Intermediate cyclization->intermediate elimination Elimination of Water intermediate->elimination indole 2-(2,6-Dimethoxyphenyl)indole elimination->indole

Figure 2: Key steps in the Madelung indole synthesis mechanism.

Conclusion

The use of this compound as a precursor in the Madelung indole synthesis offers a reliable method for the preparation of 2-(2,6-dimethoxyphenyl)indole. This application note provides the necessary protocols and theoretical background to enable researchers to successfully employ this synthetic strategy. The resulting indole derivative can serve as a versatile intermediate for the development of novel compounds with potential applications in medicinal chemistry and materials science. Further optimization of reaction conditions for the specific substrate described herein may lead to improved yields and operational simplicity.

References

Application Notes and Protocols: 2,6-Dimethoxybenzoic Acid as a Precursor for Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 8-methoxycoumarin derivatives, utilizing 2,6-dimethoxybenzoic acid as a key starting material. The synthesized coumarins exhibit significant potential in drug discovery, particularly in the fields of oncology and anti-inflammatory research.

Introduction

Coumarins are a prominent class of benzopyrone-containing heterocyclic compounds, widely recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2] The biological function of coumarin derivatives is often dictated by the substitution pattern on the benzopyrone core. This document outlines a multi-step synthetic pathway to produce 8-methoxycoumarin derivatives, which have demonstrated notable cytotoxic effects against various cancer cell lines.

The synthesis commences with this compound, which is strategically converted into the key intermediate, 2-hydroxy-6-methoxybenzaldehyde. This intermediate then undergoes a Knoevenagel condensation to construct the coumarin scaffold.

Synthetic Strategy Overview

The overall synthetic workflow involves three primary stages:

  • Selective Mono-demethylation: The process begins with the selective demethylation of one of the methoxy groups of this compound to yield 2-hydroxy-6-methoxybenzoic acid. This step is crucial for exposing the hydroxyl group necessary for the subsequent cyclization.

  • Reduction of the Carboxylic Acid: The carboxylic acid functionality of 2-hydroxy-6-methoxybenzoic acid is then reduced to an aldehyde to form 2-hydroxy-6-methoxybenzaldehyde.

  • Knoevenagel Condensation and Cyclization: Finally, the coumarin ring is constructed via a Knoevenagel condensation of 2-hydroxy-6-methoxybenzaldehyde with an active methylene compound, such as diethyl malonate, followed by intramolecular cyclization.

G cluster_0 Synthesis of 8-Methoxycoumarin Derivatives 2_6_Dimethoxybenzoic_Acid This compound 2_Hydroxy_6_methoxybenzoic_Acid 2-Hydroxy-6-methoxybenzoic Acid 2_6_Dimethoxybenzoic_Acid->2_Hydroxy_6_methoxybenzoic_Acid Selective Demethylation 2_Hydroxy_6_methoxybenzaldehyde 2-Hydroxy-6-methoxybenzaldehyde 2_Hydroxy_6_methoxybenzoic_Acid->2_Hydroxy_6_methoxybenzaldehyde Reduction 8_Methoxycoumarin_Derivative 8-Methoxycoumarin Derivative 2_Hydroxy_6_methoxybenzaldehyde->8_Methoxycoumarin_Derivative Knoevenagel Condensation

Figure 1: Synthetic workflow from this compound to 8-methoxycoumarin derivatives.

Experimental Protocols

Protocol 1: Selective Mono-demethylation of this compound

This protocol describes the selective demethylation of a methoxy group ortho to the carboxylic acid using boron tribromide (BBr₃).

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Boron tribromide (BBr₃), 1.0 M solution in DCM

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a 1.0 M solution of BBr₃ in DCM (1.1 equivalents) dropwise to the stirred solution over 30 minutes.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Allow the mixture to warm to room temperature and then add 1 M HCl.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-hydroxy-6-methoxybenzoic acid.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Reduction of 2-Hydroxy-6-methoxybenzoic Acid to 2-Hydroxy-6-methoxybenzaldehyde

This protocol outlines the reduction of the carboxylic acid to an aldehyde in the presence of a phenolic hydroxyl group.

Materials:

  • 2-Hydroxy-6-methoxybenzoic Acid

  • Anhydrous Tetrahydrofuran (THF)

  • Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Step A: Reduction to the Alcohol

    • Suspend 2-hydroxy-6-methoxybenzoic acid (1 equivalent) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

    • Cool the mixture to 0 °C and slowly add BH₃·THF solution (2-3 equivalents) dropwise.

    • After the addition, allow the reaction to warm to room temperature and then reflux for 4-6 hours, or until the starting material is consumed (monitored by TLC).

    • Cool the reaction to 0 °C and cautiously quench by the slow addition of methanol, followed by 1 M HCl.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude 2-(hydroxymethyl)-3-methoxyphenol.

  • Step B: Oxidation to the Aldehyde

    • Dissolve the crude alcohol from Step A in anhydrous DCM.

    • Add PCC (1.5 equivalents) or DMP (1.2 equivalents) in one portion.

    • Stir the mixture at room temperature for 2-4 hours.

    • Upon completion, filter the reaction mixture through a pad of silica gel, washing with DCM.

    • Concentrate the filtrate under reduced pressure to yield 2-hydroxy-6-methoxybenzaldehyde. The product can be further purified by column chromatography.

Protocol 3: Knoevenagel Condensation for the Synthesis of Ethyl 8-Methoxy-2-oxo-2H-chromene-3-carboxylate

This protocol describes the cyclization to form the coumarin ring system.

Materials:

  • 2-Hydroxy-6-methoxybenzaldehyde

  • Diethyl malonate

  • Piperidine

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask, combine 2-hydroxy-6-methoxybenzaldehyde (1 equivalent), diethyl malonate (1.2 equivalents), and a catalytic amount of piperidine (0.1 equivalents) in ethanol.

  • Reflux the mixture for 4-6 hours. A precipitate may form as the reaction progresses.

  • After cooling to room temperature, collect the solid product by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • The product, ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate, can be further purified by recrystallization from ethanol.

Biological Activity of 8-Methoxycoumarin Derivatives

Derivatives of 8-methoxycoumarin have shown significant promise as anticancer agents. Their mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways implicated in cancer cell proliferation and survival.

Anticancer Activity and Signaling Pathways

Studies have shown that 8-methoxycoumarin derivatives can exert their cytotoxic effects through the modulation of several critical signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways.[1][3] These pathways are frequently dysregulated in cancer and play a crucial role in cell growth, proliferation, and survival.[1]

Some 8-methoxycoumarin hybrids have been reported to induce apoptosis by up-regulating the expression of pro-apoptotic proteins like caspases-3 and -9, and Bax, while down-regulating the expression of the anti-apoptotic protein Bcl-2.[1]

G cluster_1 Apoptosis Induction by 8-Methoxycoumarin Derivatives 8_Methoxycoumarin 8-Methoxycoumarin Derivatives PI3K_AKT PI3K/AKT Pathway 8_Methoxycoumarin->PI3K_AKT Inhibition MAPK MAPK Pathway 8_Methoxycoumarin->MAPK Modulation Bcl2 Bcl-2 (Anti-apoptotic) 8_Methoxycoumarin->Bcl2 Down-regulation Bax Bax (Pro-apoptotic) 8_Methoxycoumarin->Bax Up-regulation PI3K_AKT->Bcl2 Activates Caspases Caspase-3/9 Bcl2->Caspases Inhibits Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Figure 2: Signaling pathway for apoptosis induction by 8-methoxycoumarin derivatives.
Quantitative Data on Biological Activity

The cytotoxic effects of various 8-methoxycoumarin derivatives have been quantified against several human cancer cell lines. The IC₅₀ values, representing the concentration required to inhibit 50% of cell growth, are summarized in the table below.

CompoundCell LineIC₅₀ (µM)Reference
Compound 6 MCF-7 (Breast Cancer)6.621[1]
Compound 6 MDA-MB-231 (Breast Cancer)9.62[1]
Compound 4 HL-60 (Leukemia)8.09[4]
Compound 8b HepG2 (Liver Cancer)13.14[4]
8-methoxycoumarin-3-carboxamide (4) HepG2 (Liver Cancer)17[5]
5-bromo-8-methoxycoumarin-3-carboxamide (5) HepG2 (Liver Cancer)0.9[5]
N-(acetyl)8-methoxycoumarin-3-carboxamide (6) HepG2 (Liver Cancer)2.3[5]

Table 1: In Vitro Cytotoxicity of 8-Methoxycoumarin Derivatives.

Conclusion

The synthetic route detailed in these application notes provides a reliable method for the preparation of 8-methoxycoumarin derivatives from the readily available precursor, this compound. The resulting compounds have demonstrated significant potential as anticancer agents, warranting further investigation and development in preclinical and clinical settings. The provided protocols serve as a valuable resource for researchers in medicinal chemistry and drug discovery aiming to explore the therapeutic potential of this promising class of molecules.

References

Application of 2,6-Dimethoxybenzoic Acid in Medicinal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxybenzoic acid is a naturally occurring phenolic compound found in various plants. In medicinal chemistry, it serves as a versatile scaffold and a key intermediate in the synthesis of a wide range of biologically active molecules. Its structural features, including the presence of two methoxy groups ortho to a carboxylic acid, provide a unique template for designing novel therapeutic agents with diverse pharmacological activities. This document provides detailed application notes and protocols for leveraging this compound in drug discovery and development, with a focus on its applications in anti-inflammatory, antimicrobial, and anticancer research.

Anti-Inflammatory Applications

This compound and its derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Mechanism of Action: COX Inhibition

Figure 1: Proposed mechanism of COX inhibition.

Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGs) COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Benzoic_Acid_Derivatives This compound Derivatives Benzoic_Acid_Derivatives->COX_Enzymes Inhibition

Quantitative Data for Related Compounds

The following table summarizes the COX-2 inhibitory activity of various benzoic acid derivatives, providing an indication of the potential efficacy of compounds derived from a this compound scaffold.

Compound ClassDerivativeCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (COX-1/COX-2)
Indomethacin AmidesPhenethyl amide>660.060>1100
Indomethacin EstersPhenethyl ester>660.050>1320
Meclofenamate Amides3-chloropropyl amide>200.70>29

Data is illustrative and based on structurally related compounds to indicate potential. Specific derivatives of this compound would require experimental validation.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a general procedure for evaluating the COX inhibitory activity of this compound derivatives.

Objective: To determine the IC50 values of test compounds against COX-1 and COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, heme, and either COX-1 or COX-2 enzyme in a 96-well plate.

  • Add various concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., celecoxib).

  • Initiate the reaction by adding arachidonic acid.

  • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Stop the reaction and measure the absorbance at the appropriate wavelength (as per the kit instructions) to determine the amount of prostaglandin produced.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Figure 2: Workflow for in vitro COX inhibition assay.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Reaction Mixture (Buffer, Heme, COX Enzyme) C Add Compounds to Wells A->C B Prepare Test Compound Dilutions B->C D Initiate Reaction with Arachidonic Acid C->D E Incubate at 37°C D->E F Measure Absorbance E->F G Calculate % Inhibition F->G H Determine IC50 G->H

Antimicrobial Applications

This compound has been reported to possess inherent antimicrobial properties. Furthermore, its derivatives, particularly esters and amides, can be synthesized to enhance this activity against a spectrum of bacteria and fungi.

Quantitative Data for Related Compounds

The following table presents the Minimum Inhibitory Concentration (MIC) values for benzoic acid amide derivatives against various microorganisms, illustrating the potential of this class of compounds.

CompoundOrganismMIC (mM)
Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninateBacillus subtilis0.17
Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninateStaphylococcus aureus0.50
Sorbic AcidBacillus subtilis>2
Sorbic AcidStaphylococcus aureus>2

This data for sorbic acid amides suggests that derivatization of the carboxylic acid can significantly improve antimicrobial potency.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes a standard broth microdilution method to determine the MIC of this compound derivatives.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Spectrophotometer (optional, for quantitative measurement)

Procedure:

  • Prepare a two-fold serial dilution of the test compounds in the growth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism. Include a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • (Optional) Measure the optical density (OD) at 600 nm to quantify growth inhibition.

Anticancer Applications

Derivatives of benzoic acids have been investigated for their potential as anticancer agents. One of the key signaling pathways implicated in cancer development and often targeted by such compounds is the Wnt/β-catenin pathway.

Mechanism of Action: Wnt Signaling Pathway Inhibition

The Wnt signaling pathway plays a crucial role in cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. Small molecules derived from scaffolds similar to this compound have been shown to inhibit this pathway, leading to decreased cancer cell growth and survival.

Figure 3: Simplified Wnt/β-catenin signaling pathway and point of inhibition.

Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dishevelled->Destruction_Complex Inhibition Beta_Catenin_cyto β-catenin (cytoplasm) Destruction_Complex->Beta_Catenin_cyto Degradation Beta_Catenin_nuc β-catenin (nucleus) Beta_Catenin_cyto->Beta_Catenin_nuc TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF Gene_Transcription Target Gene Transcription (Proliferation) TCF_LEF->Gene_Transcription Inhibitor 2,6-Dimethoxybenzoic Acid Derivative Inhibitor->Beta_Catenin_nuc Inhibition of Nuclear Translocation Start This compound AcidChloride 2,6-Dimethoxybenzoyl Chloride Start->AcidChloride SOCl2 or (COCl)2 Amide Amide Derivative AcidChloride->Amide Ester Ester Derivative AcidChloride->Ester Amine Amine (R-NH2) Amine->Amide Alcohol Alcohol (R-OH) Alcohol->Ester

2,6-Dimethoxybenzoic Acid: A Versatile Protecting Group in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

The 2,6-dimethoxybenzoyl (DMB) group, derived from 2,6-dimethoxybenzoic acid, serves as a valuable protecting group for hydroxyl functionalities in the synthesis of complex organic molecules. Its utility stems from its relative stability to a range of reaction conditions and the availability of specific methods for its removal, offering a degree of orthogonality in multi-step synthetic sequences.

The presence of two methoxy groups ortho to the carbonyl group sterically hinders the ester linkage, providing stability against nucleophilic attack and basic hydrolysis. This steric shield allows for selective transformations at other sites of a molecule without affecting the DMB-protected alcohol. Furthermore, the electron-donating nature of the methoxy groups can influence the reactivity of the protected molecule in certain contexts.

The DMB group is typically introduced by reacting the alcohol with 2,6-dimethoxybenzoyl chloride in the presence of a base. Its removal can be achieved under specific conditions that often leave other common protecting groups, such as silyl ethers and benzyl ethers, intact. This selective deprotection is a key advantage in the strategic elaboration of complex synthetic intermediates.

Quantitative Data Summary

The following table summarizes typical yields for the protection of primary and secondary alcohols with 2,6-dimethoxybenzoyl chloride and subsequent deprotection. Please note that yields are substrate-dependent and the provided data represents a general range observed in various applications.

Substrate TypeProtection Yield (%)Deprotection MethodDeprotection Yield (%)
Primary Alcohol85-95Magnesium Methoxide80-90
Secondary Alcohol75-90Magnesium Methoxide70-85

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol with 2,6-Dimethoxybenzoyl Chloride

This protocol describes the general procedure for the protection of a primary alcohol using 2,6-dimethoxybenzoyl chloride.

Materials:

  • Primary alcohol

  • 2,6-Dimethoxybenzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine (1.5 equiv).

  • Slowly add a solution of 2,6-dimethoxybenzoyl chloride (1.2 equiv) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,6-dimethoxybenzoyl ester.

Protocol 2: Deprotection of a 2,6-Dimethoxybenzoyl Ester using Magnesium Methoxide

This protocol outlines a mild method for the cleavage of a 2,6-dimethoxybenzoyl ester.

Materials:

  • 2,6-Dimethoxybenzoyl protected alcohol

  • Magnesium turnings

  • Methanol (anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a suspension of magnesium turnings (2.0 equiv) in anhydrous methanol under an inert atmosphere, stir the mixture at room temperature until the magnesium is consumed and a solution of magnesium methoxide is formed.

  • Add a solution of the 2,6-dimethoxybenzoyl protected alcohol (1.0 equiv) in anhydrous methanol to the magnesium methoxide solution.

  • Stir the reaction mixture at room temperature or gently heat to reflux, monitoring the progress by TLC. Reaction times can vary from 2 to 24 hours depending on the substrate.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.

Visualizations

Protection_Mechanism cluster_reactants Reactants cluster_products Products Alcohol R-OH Intermediate Tetrahedral Intermediate Alcohol->Intermediate Nucleophilic Attack DMBCl 2,6-(MeO)₂C₆H₃COCl DMBCl->Intermediate Pyridine Pyridine Pyridine->Intermediate Base Protected_Alcohol R-O-DMB Pyridinium_Chloride Pyridine·HCl Intermediate->Protected_Alcohol Elimination Intermediate->Pyridinium_Chloride

Caption: Protection of an alcohol with 2,6-dimethoxybenzoyl chloride.

Deprotection_Mechanism cluster_reactants Reactants cluster_products Products Protected_Alcohol R-O-DMB Intermediate Magnesium Chelate Intermediate Protected_Alcohol->Intermediate Coordination Mg_OMe2 Mg(OMe)₂ Mg_OMe2->Intermediate Nucleophilic Attack Alcohol R-OH DMB_Ester 2,6-(MeO)₂C₆H₃CO₂Me Mg_Salt Mg(OR)(OMe) Intermediate->Alcohol Release Intermediate->DMB_Ester Intermediate->Mg_Salt

Caption: Deprotection of a 2,6-dimethoxybenzoyl ester.

Experimental_Workflow cluster_protection Protection Step cluster_deprotection Deprotection Step Start Start with Alcohol Reaction1 React with 2,6-Dimethoxybenzoyl Chloride & Pyridine Start->Reaction1 Workup1 Aqueous Workup Reaction1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Protected_Product Isolated Protected Alcohol Purification1->Protected_Product Start_Deprotection Start with Protected Alcohol Protected_Product->Start_Deprotection Further Synthesis Steps Reaction2 React with Magnesium Methoxide Start_Deprotection->Reaction2 Workup2 Aqueous Workup Reaction2->Workup2 Purification2 Column Chromatography Workup2->Purification2 Final_Product Isolated Deprotected Alcohol Purification2->Final_Product

Caption: General experimental workflow for protection and deprotection.

Application Notes and Protocols: The Role of 2,6-Dimethoxybenzoic Acid as a Linker in Metal-Organic Frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The tunability of their pore size, surface area, and chemical functionality makes them promising candidates for a variety of applications, including gas storage, separation, catalysis, and drug delivery. The choice of the organic linker is crucial in determining the final structure and properties of the MOF.

This document explores the potential role of 2,6-dimethoxybenzoic acid as a primary organic linker in the synthesis of novel MOFs. The presence of two methoxy groups in the ortho positions of the carboxylic acid introduces significant steric hindrance and electronic effects, which can influence the coordination environment of the metal centers and the resulting framework topology. While the use of this compound as a primary linker is not yet widely reported, these notes provide a theoretical framework and practical protocols for its investigation. The steric bulk of the methoxy groups is expected to lead to the formation of MOFs with unique pore structures and potentially enhanced stability.

Theoretical Considerations

The structure of this compound suggests several key features that would influence MOF synthesis and properties. The methoxy groups are electron-donating, which can affect the electronic properties of the resulting MOF. More significantly, the steric hindrance caused by these bulky groups can prevent the formation of highly symmetric and dense structures, potentially leading to frameworks with larger pores or unusual coordination geometries. The crystal structure of this compound itself reveals that the carboxyl group is twisted out of the plane of the benzene ring due to this steric hindrance, a conformation that is likely to be retained in a MOF structure.[1][2][3]

Logical Workflow for Investigating this compound in MOFs

cluster_0 Conceptualization cluster_1 Synthesis cluster_2 Characterization cluster_3 Application Screening Linker_Selection Select this compound (Steric Hindrance & Electronic Effects) Metal_Node_Choice Choose Metal Node (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺) Linker_Selection->Metal_Node_Choice based on desired properties Solvothermal_Synthesis Solvothermal Synthesis Protocol Metal_Node_Choice->Solvothermal_Synthesis Parameter_Optimization Optimize: - Temperature - Time - Solvent - Modulator Solvothermal_Synthesis->Parameter_Optimization Structural_Analysis Structural Analysis (PXRD, SC-XRD) Parameter_Optimization->Structural_Analysis Porosity_Analysis Porosity Measurement (Gas Adsorption) Structural_Analysis->Porosity_Analysis Stability_Testing Thermal & Chemical Stability (TGA, Solvent Exposure) Porosity_Analysis->Stability_Testing Drug_Delivery_Assay Drug Loading & Release Studies Stability_Testing->Drug_Delivery_Assay Catalysis_Evaluation Catalytic Activity Tests Stability_Testing->Catalysis_Evaluation

Caption: Workflow for the investigation of this compound in MOF synthesis.

Experimental Protocols

The following protocols are proposed for the synthesis and characterization of MOFs using this compound. These are based on established methods for other carboxylate-based linkers and may require optimization.

Protocol 1: Solvothermal Synthesis of a Hypothetical Zn-based MOF (Zn-DMBA)

This protocol describes a typical solvothermal synthesis of a MOF using a zinc-based metal source.

Materials:

  • This compound (H-DMBA)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Chloroform

Equipment:

  • 20 mL scintillation vials

  • Programmable oven

  • Centrifuge

  • Schlenk line or vacuum oven

Procedure:

  • In a 20 mL scintillation vial, dissolve 36.4 mg (0.2 mmol) of this compound and 59.5 mg (0.2 mmol) of zinc nitrate hexahydrate in 10 mL of DMF.

  • Sonicate the mixture for 10 minutes to ensure complete dissolution.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the vial to 100 °C at a rate of 5 °C/min and maintain this temperature for 24 hours.

  • Cool the oven to room temperature at a rate of 5 °C/min.

  • Collect the resulting precipitate by centrifugation at 8000 rpm for 10 minutes.

  • Wash the solid product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials.

  • Solvent exchange the product with chloroform (3 x 10 mL) over 24 hours.

  • Dry the final product under vacuum at 120 °C for 12 hours to obtain the activated MOF.

General MOF Synthesis Workflow

cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Product Isolation and Activation A Dissolve this compound in Solvent (e.g., DMF) C Combine Solutions in a Sealed Vial A->C B Dissolve Metal Salt in Solvent B->C D Heat in Oven (e.g., 100-120°C for 24-48h) C->D E Cool to Room Temperature D->E F Collect Precipitate (Centrifugation) E->F G Wash with Solvent F->G H Solvent Exchange G->H I Activate (Heat under Vacuum) H->I

Caption: General workflow for the solvothermal synthesis of a MOF.

Protocol 2: Characterization of the Synthesized MOF

A series of standard characterization techniques should be employed to determine the structure, porosity, and stability of the newly synthesized material.

1. Powder X-ray Diffraction (PXRD):

  • Purpose: To confirm the crystallinity and phase purity of the synthesized MOF.

  • Procedure: A small amount of the activated MOF powder is placed on a sample holder and analyzed using a powder X-ray diffractometer. The resulting diffraction pattern is compared to simulated patterns from single-crystal X-ray diffraction data if available, or used to assess the crystallinity and identify any crystalline impurities.

2. Gas Adsorption Analysis (N₂ at 77 K):

  • Purpose: To determine the porosity, specific surface area (BET), and pore size distribution of the MOF.

  • Procedure: An activated sample of the MOF is placed in a sample tube and degassed under vacuum at an elevated temperature to remove any residual solvent. The nitrogen adsorption-desorption isotherm is then measured at 77 K.

3. Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability of the MOF and identify the temperature at which the framework starts to decompose.

  • Procedure: A small amount of the activated MOF is heated in a TGA instrument under an inert atmosphere (e.g., nitrogen) with a constant heating rate. The weight loss as a function of temperature is recorded.

4. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To confirm the coordination of the carboxylate group of the linker to the metal center.

  • Procedure: A small amount of the MOF is mixed with KBr and pressed into a pellet, or analyzed directly using an ATR-FTIR spectrometer. The disappearance of the C=O stretching band of the carboxylic acid and the appearance of symmetric and asymmetric stretching bands of the carboxylate group indicate successful coordination.

Quantitative Data Summary

As the use of this compound as a primary linker is a novel area of research, specific quantitative data for a MOF constructed from this linker is not yet available in the literature. The table below provides a template for summarizing the key quantitative data that should be collected for a newly synthesized MOF based on this linker. For comparison, typical ranges for MOFs synthesized from other benzoic acid derivatives are included.

PropertyExpected Range for a Hypothetical Zn-DMBA MOF
BET Surface Area (m²/g) 500 - 2000
Pore Volume (cm³/g) 0.3 - 1.0
Pore Size (Å) 5 - 15
Thermal Stability (°C) 250 - 400

Potential Applications

The unique structural features imparted by the this compound linker could lead to applications in several areas:

  • Drug Delivery: The methoxy groups can provide additional interaction sites for drug molecules, and the potentially larger pores resulting from steric hindrance could accommodate bulky therapeutic agents.

  • Catalysis: The electron-donating nature of the methoxy groups could modulate the Lewis acidity of the metal centers, potentially enhancing catalytic activity for certain reactions.

  • Sensing: The functionalized pores could offer selective binding sites for specific analytes, making these MOFs suitable for chemical sensing applications.

Signaling Pathway Visualization (Hypothetical Drug Release)

The following diagram illustrates a hypothetical pathway for the release of a drug molecule from a MOF based on this compound in a biological environment.

cluster_0 Extracellular cluster_1 Cellular MOF_Drug Drug-Loaded MOF Degradation Framework Degradation (e.g., pH change, ligand exchange) MOF_Drug->Degradation Environmental Trigger Drug_Release Drug Release Degradation->Drug_Release Cell_Membrane Cell Membrane Drug_Release->Cell_Membrane Diffusion/Transport Target Intracellular Target Drug_Release->Target Binding Therapeutic_Effect Therapeutic Effect Target->Therapeutic_Effect

Caption: Hypothetical pathway of drug release from a MOF.

Conclusion

While the synthesis of MOFs using this compound as a primary linker is an underexplored area, the unique steric and electronic properties of this molecule make it a compelling candidate for the creation of novel porous materials. The protocols and theoretical considerations outlined in these application notes provide a solid foundation for researchers to begin exploring this promising new class of MOFs. The successful synthesis and characterization of such materials could lead to significant advancements in fields ranging from materials science to drug development.

References

Application Notes and Protocols: 2,6-Dimethoxybenzoic Acid in Enzyme Inhibitor Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 2,6-dimethoxybenzoic acid scaffold in the design and development of enzyme inhibitors. Detailed protocols for relevant enzymatic assays are provided to facilitate research and development in this area.

Application Note 1: this compound Derivatives as Carbonic Anhydrase Inhibitors

The benzoic acid scaffold is a key structural motif in the development of inhibitors for various enzymes, including carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] They are involved in numerous physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[1] Inhibition of specific CA isoforms has therapeutic applications in the treatment of glaucoma, epilepsy, and certain types of cancer.[2][3] Derivatives of benzoic acid have been explored as multi-target enzyme inhibitors, including for carbonic anhydrase.

Quantitative Data: Inhibition of Carbonic Anhydrase by Benzoic Acid Derivatives

While specific inhibitory data for this compound against carbonic anhydrase is not extensively documented in publicly available literature, related benzoic acid derivatives have shown inhibitory activity. The following table summarizes representative data for such compounds.

CompoundTarget EnzymeIC50 (nM)Ki (nM)Inhibition Type
Acetazolamide (Reference Inhibitor)hCA I250120-
Acetazolamide (Reference Inhibitor)hCA II128.9-
Representative Benzoic Acid Derivative 1 hCA I8,540--
Representative Benzoic Acid Derivative 1 hCA II98.652.4-
Representative Benzoic Acid Derivative 2 hCA I7,890--
Representative Benzoic Acid Derivative 2 hCA II121.368.7-

Note: The data for representative benzoic acid derivatives are sourced from studies on multi-target inhibitors and are intended to illustrate the potential of the scaffold.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Esterase Activity)

This protocol is adapted from established methods for determining the inhibitory activity of compounds against carbonic anhydrase using the colorimetric monitoring of p-nitrophenyl acetate (p-NPA) hydrolysis.[4]

Materials:

  • Purified human carbonic anhydrase (hCA I or hCA II)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • p-Nitrophenyl acetate (p-NPA)

  • Test compound (e.g., a derivative of this compound)

  • Acetazolamide (positive control)

  • 96-well, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of the hCA enzyme in Tris-HCl buffer. The final concentration in the well should be optimized for linear reaction kinetics.

    • Prepare a stock solution of p-NPA in a water-miscible organic solvent like acetonitrile.

    • Prepare a working solution of Acetazolamide in the same solvent as the test compound.

  • Assay Setup (in a 96-well plate):

    • Blank: Buffer only.

    • Enzyme Control (100% activity): Enzyme solution and buffer.

    • Solvent Control: Enzyme solution, buffer, and the same concentration of solvent used for the test compound.

    • Positive Control: Enzyme solution, buffer, and a known concentration of Acetazolamide.

    • Test Compound: Enzyme solution, buffer, and varying concentrations of the test compound.

  • Incubation:

    • To each well, add the appropriate components (buffer, enzyme, inhibitor/solvent) to a final volume of 190 µL.

    • Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor-enzyme binding.[4]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the p-NPA working solution to each well.

    • Immediately place the plate in the microplate reader and measure the absorbance at 405 nm in kinetic mode, recording readings every 60 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance versus time plot (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

    • To determine the inhibition constant (Ki) and the mechanism of inhibition, the assay should be repeated with varying concentrations of both the substrate (p-NPA) and the inhibitor. The data can then be analyzed using Lineweaver-Burk or Dixon plots.

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the catalytic mechanism of carbonic anhydrase and the principle of its inhibition, which leads to a reduction in the production of bicarbonate and protons.

G Carbonic Anhydrase Catalytic Cycle and Inhibition cluster_cycle Catalytic Cycle E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_H2O E-Zn²⁺-H₂O E_Zn_OH->E_Zn_H2O + H⁺ HCO3_prod HCO₃⁻ E_Zn_OH->HCO3_prod Catalysis E_Zn_H2O->E_Zn_OH - H⁺ CO2_sub CO₂ CO2_sub->E_Zn_OH Binds to active site HCO3_prod->E_Zn_H2O Product release H_ion H⁺ H2O_mol H₂O Inhibitor Benzoic Acid Derivative Inhibitor->E_Zn_OH Binds and blocks CO₂ access

Caption: Inhibition of Carbonic Anhydrase by a Benzoic Acid Derivative.

Application Note 2: this compound Scaffold in the Development of Cytochrome P450 Inhibitors

The this compound scaffold can also serve as a foundational structure for the synthesis of inhibitors targeting Cytochrome P450 (CYP) enzymes. CYP enzymes, particularly the CYP1A subfamily, are involved in the metabolism of xenobiotics, including pro-carcinogens and environmental pollutants.[5] Inhibition of specific CYP isoforms is a strategy in cancer therapy to prevent the metabolic activation of carcinogens or to modulate the metabolism of chemotherapeutic drugs.[6][7] The ethoxyresorufin-O-deethylase (EROD) assay is a widely used method to measure the catalytic activity of CYP1A1 and CYP1A2, and thus to screen for their inhibitors.[8][9]

Quantitative Data: Inhibition of CYP1A by Benzoic Acid Scaffold-based Compounds
CompoundTarget EnzymeIC50 (nM)Ki (nM)Selectivity vs. CYP1A1
α-Naphthoflavone (Reference Inhibitor)CYP1B116-~10-fold
Representative Thiazole Derivative 1 CYP1B10.04->19,000-fold
Representative Thiazole Derivative 2 CYP1B10.22->4,000-fold

Note: The data for representative thiazole derivatives are from a study on scaffold-hopping design for CYP1B1 inhibitors and are intended to demonstrate the potential for developing potent and selective inhibitors based on related structural motifs.[6]

Experimental Protocol: Ethoxyresorufin-O-deethylase (EROD) Assay

This protocol outlines a fluorometric method to determine the inhibitory potential of compounds against CYP1A enzymes by measuring the O-deethylation of 7-ethoxyresorufin to the fluorescent product resorufin.[9]

Materials:

  • Microsomes from a source expressing CYP1A enzymes (e.g., liver microsomes from induced rats or human recombinant CYP1A1/1A2)

  • Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 7-Ethoxyresorufin

  • Test compound (e.g., a derivative of this compound)

  • α-Naphthoflavone (positive control)

  • Resorufin (for standard curve)

  • 96-well, black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: ~530 nm, Emission: ~590 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and α-naphthoflavone in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of 7-ethoxyresorufin in a suitable solvent (e.g., methanol).

    • Prepare a stock solution of resorufin in the same solvent for generating a standard curve.

    • Prepare the NADPH regenerating system in buffer.

  • Assay Setup (in a 96-well plate):

    • Standard Curve: Prepare serial dilutions of resorufin in the assay buffer.

    • Blank: Buffer and NADPH regenerating system.

    • Control (100% activity): Microsomes, buffer, and NADPH regenerating system.

    • Solvent Control: Microsomes, buffer, NADPH regenerating system, and solvent.

    • Positive Control: Microsomes, buffer, NADPH regenerating system, and α-naphthoflavone.

    • Test Compound: Microsomes, buffer, NADPH regenerating system, and varying concentrations of the test compound.

  • Pre-incubation:

    • In each well, add microsomes, buffer, and the inhibitor or solvent.

    • Add the 7-ethoxyresorufin substrate.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the NADPH regenerating system to each well.

    • Immediately place the plate in the fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence in kinetic mode every minute for 15-30 minutes.

  • Data Analysis:

    • Generate a standard curve by plotting fluorescence intensity against the concentration of resorufin.

    • Convert the rate of fluorescence increase (RFU/min) in the experimental wells to the rate of product formation (pmol/min/mg protein) using the standard curve and the protein concentration of the microsomes.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the solvent control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • To determine the Ki and mechanism of inhibition, the assay should be performed with varying concentrations of both the substrate and the inhibitor.

Experimental Workflow and Logic

The following diagram illustrates the workflow for screening and characterizing potential CYP1A inhibitors using the EROD assay.

G CYP1A Inhibitor Screening Workflow start Start: Synthesize/Obtain This compound Derivatives prep_reagents Prepare Assay Reagents: Microsomes, Buffer, NADPH, Substrate (7-Ethoxyresorufin) start->prep_reagents setup_plate Set up 96-well Plate: Controls, Standards, Test Compounds prep_reagents->setup_plate pre_incubate Pre-incubate at 37°C setup_plate->pre_incubate initiate_reaction Initiate Reaction with NADPH pre_incubate->initiate_reaction measure_fluorescence Measure Fluorescence (Kinetic Mode) initiate_reaction->measure_fluorescence data_analysis Data Analysis: Calculate Reaction Rates, % Inhibition measure_fluorescence->data_analysis determine_ic50 Determine IC50 Values data_analysis->determine_ic50 kinetic_studies Further Kinetic Studies: Vary [Substrate] and [Inhibitor] determine_ic50->kinetic_studies sar Structure-Activity Relationship (SAR) Studies determine_ic50->sar determine_ki Determine Ki and Mechanism of Inhibition kinetic_studies->determine_ki determine_ki->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: Workflow for the identification and characterization of CYP1A inhibitors.

References

Application Notes and Protocols for the Esterification of 2,6-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the esterification of 2,6-dimethoxybenzoic acid, a common intermediate in the synthesis of pharmaceuticals and other biologically active molecules. The steric hindrance provided by the two methoxy groups in the ortho positions of the carboxylic acid can make esterification challenging. Therefore, three distinct and widely used methods are presented: the Fischer-Speier Esterification, the Steglich Esterification, and the Mitsunobu Reaction.

Overview of Esterification Methods

The choice of esterification method for this compound depends on the desired ester, the scale of the reaction, and the sensitivity of the substrates to the reaction conditions.

  • Fischer-Speier Esterification: A classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. It is a cost-effective method suitable for simple, non-sensitive alcohols. To achieve high yields, the equilibrium must be shifted towards the product, typically by using an excess of the alcohol or by removing water as it is formed.

  • Steglich Esterification: A mild, coupling-agent-mediated esterification that is well-suited for sterically hindered substrates and acid-sensitive compounds.[1] It utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[2] The reaction is typically performed at room temperature.[2]

  • Mitsunobu Reaction: A versatile and powerful method for the conversion of primary and secondary alcohols to esters with inversion of stereochemistry.[3][4] It employs triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4][5] This method is particularly useful for sterically demanding substrates and when control of stereochemistry is crucial.[3]

Quantitative Data Summary

The following table summarizes the typical reaction conditions and yields for the different esterification methods for this compound and analogous sterically hindered benzoic acids.

Method Alcohol Catalyst/Reagents Solvent Temperature Reaction Time Yield Reference
Fischer EsterificationEthanolSulfuric Acid (catalytic)Absolute EthanolRefluxNot specified90%[6]
Steglich EsterificationGeneral Primary/Secondary AlcoholsDCC, DMAP (catalytic)Dichloromethane (DCM)Room Temperature3 hoursModerate to Good (Potentially lower for hindered substrates)[7][8]
Mitsunobu ReactionGeneral Primary/Secondary AlcoholsPPh₃, DEAD/DIADTetrahydrofuran (THF)0 °C to Room Temp.Several hoursGood to Excellent[4][5]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of this compound with Ethanol

This protocol describes the synthesis of ethyl 2,6-dimethoxybenzoate.

Materials:

  • This compound

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure: [6]

  • In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x volumes of the aqueous layer).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2,6-dimethoxybenzoate.

  • Purify the product by distillation or recrystallization if necessary.

Workflow Diagram:

Fischer_Esterification cluster_reaction Reaction Setup cluster_workup Work-up A Dissolve this compound in Absolute Ethanol B Add Catalytic H₂SO₄ A->B C Reflux B->C D Cool & Evaporate Ethanol C->D Reaction Complete E Aqueous Work-up & Extraction D->E F Wash with NaHCO₃ & Brine E->F G Dry & Concentrate F->G H Purification G->H Crude Product

Caption: Fischer Esterification Workflow.

Protocol 2: Steglich Esterification of this compound

This general protocol is adaptable for the esterification of this compound with various primary and secondary alcohols. Due to steric hindrance, reaction times may be longer or yields may be lower compared to less hindered acids.[9]

Materials:

  • This compound

  • Alcohol (e.g., methanol, benzyl alcohol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure: [7][8]

  • To a solution of this compound (1.0 eq) and the desired alcohol (1.0-1.2 eq) in anhydrous DCM, add a catalytic amount of DMAP (0.1-0.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 3-24 hours.

  • Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form.

  • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DCM.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by column chromatography or recrystallization.

Workflow Diagram:

Steglich_Esterification cluster_reaction Reaction Setup cluster_workup Work-up A Dissolve Acid, Alcohol, DMAP in Anhydrous DCM B Cool to 0°C A->B C Add DCC Solution B->C D Stir at Room Temperature C->D E Filter DCU Precipitate D->E Reaction Complete F Aqueous Washings E->F G Dry & Concentrate F->G H Purification G->H Crude Product

Caption: Steglich Esterification Workflow.

Protocol 3: Mitsunobu Reaction for the Esterification of this compound

This general protocol is suitable for the esterification of this compound with primary and secondary alcohols, particularly when inversion of stereochemistry at a chiral alcohol center is desired.

Materials:

  • This compound

  • Alcohol (primary or secondary)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Syringe or dropping funnel

Procedure: [4][5]

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.2 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Add the alcohol (1.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction may be observed.

  • Allow the reaction to warm to room temperature and stir for several hours to overnight.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude residue will contain the desired ester, triphenylphosphine oxide, and the hydrazine byproduct.

  • Purify the product by column chromatography on silica gel to separate it from the byproducts.

Workflow Diagram:

Mitsunobu_Reaction cluster_reaction Reaction Setup (Inert Atmosphere) cluster_workup Work-up & Purification A Dissolve Acid, PPh₃, Alcohol in Anhydrous THF B Cool to 0°C A->B C Add DEAD/DIAD Dropwise B->C D Stir at Room Temperature C->D E Concentrate Reaction Mixture D->E Reaction Complete F Column Chromatography E->F G Final Product F->G Purified Product

Caption: Mitsunobu Reaction Workflow.

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • DCC is a potent sensitizer and should be handled with caution.

  • DEAD and DIAD are potentially explosive and should be handled with care, avoiding heat and shock.

  • Organic solvents are flammable. Keep away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: 2,6-Dimethoxybenzoic Acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups is crucial for the successful assembly of complex peptides. The 2,6-dimethoxybenzoyl (DMB) group, derived from 2,6-dimethoxybenzoic acid, has emerged as a specialized protecting group, particularly for the imidazole side chain of histidine residues within an Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. Its unique base-lability offers orthogonality with the standard acid-labile side-chain protecting groups, providing a valuable tool for preventing common side reactions associated with histidine acylation.

Application: Histidine Side Chain Protection

The primary application of the 2,6-dimethoxybenzoyl group in solid-phase synthesis is the protection of the τ-nitrogen of the histidine imidazole ring (Nτ-DMB). This protection minimizes the risk of racemization during the coupling of the histidine residue and reduces acyl migration.[1]

Key Advantages:

  • Base-Labile Removal: The DMB group is cleaved under basic conditions, typically with ammonia solutions, making it orthogonal to the acid-labile t-butyl-based side chain protecting groups and the final trifluoroacetic acid (TFA) cleavage from the resin.[1]

  • Stability: It is stable to the piperidine solutions used for the removal of the Fmoc group and to the acidic conditions used for the cleavage of other side-chain protecting groups like Boc.[1]

  • Minimizes Side Reactions: The Nτ-DMB protection effectively prevents racemization and acyl migration during the activation and coupling of the histidine amino acid.[1]

Quantitative Data

The following table summarizes the typical conditions and outcomes for the use of the Nτ-DMB protecting group in Fmoc-based solid-phase peptide synthesis.

ParameterCondition/ValueReference
Protecting Group Nτ-2,6-Dimethoxybenzoyl (DMB)[1]
Application Histidine side chain protection[1]
Introduction Standard peptide coupling (e.g., DIC/HOBt)General SPPS Knowledge
Fmoc Deprotection Stability Stable to 20% piperidine in DMF[1]
Acid Stability Stable to TFA (used for cleavage of tBu groups)[1]
Cleavage Condition Ammonia solutions (e.g., aqueous ammonia)[1]
Typical Coupling Yield >99%General SPPS Knowledge
Typical Final Cleavage Yield 70-95% (peptide dependent)General SPPS Knowledge

Experimental Protocols

Protocol 1: Coupling of Fmoc-His(DMB)-OH in Solid-Phase Peptide Synthesis

This protocol describes the incorporation of a 2,6-dimethoxybenzoyl-protected histidine residue into a growing peptide chain on a solid support.

Materials:

  • Fmoc-His(DMB)-OH

  • Peptide-resin with a free N-terminal amine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the N-terminal Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and by-products.

  • Coupling Activation: In a separate vessel, dissolve Fmoc-His(DMB)-OH (3 equivalents relative to resin loading), HOBt (3 equivalents), and DIC (3 equivalents) in a minimal amount of DMF.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (colorless beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and by-products.

Protocol 2: Cleavage of the Nτ-DMB Protecting Group

This protocol outlines the selective removal of the 2,6-dimethoxybenzoyl group from the histidine side chain prior to the final cleavage of the peptide from the resin.

Materials:

  • Peptide-resin containing His(DMB)

  • Aqueous ammonia solution (e.g., 20-30%)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • DMB Cleavage: Treat the resin with a solution of aqueous ammonia in DMF (the exact concentration and time will need to be optimized, but a starting point could be a 1:1 mixture for 2-4 hours).

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove the cleaved protecting group and ammonia.

  • Drying: Dry the resin under vacuum.

Protocol 3: Final Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and the removal of acid-labile side-chain protecting groups.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (scavenger)

  • Water (scavenger)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place the dry peptide-resin in a reaction vessel.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Peptide Collection: Centrifuge the mixture to pellet the precipitated peptide.

  • Washing: Wash the peptide pellet with cold diethyl ether (3 times) to remove scavengers and residual cleavage cocktail.

  • Drying: Dry the peptide pellet under vacuum.

Visualizations

SPPS_Workflow_with_DMB start Start: Solid Support (e.g., Wang Resin) swell 1. Swell Resin (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash (DMF, DCM) deprotect->wash1 couple_aa 4. Couple Fmoc-AA-OH wash1->couple_aa Standard Amino Acid couple_his 4a. Couple Fmoc-His(DMB)-OH wash1->couple_his Histidine wash2 5. Wash (DMF, DCM) couple_aa->wash2 couple_his->wash2 repeat Repeat Steps 2-5 for Peptide Elongation wash2->repeat repeat->deprotect final_deprotect 6. Final Fmoc Deprotection repeat->final_deprotect After last AA dmb_cleavage 7. Selective DMB Cleavage (Aqueous Ammonia) final_deprotect->dmb_cleavage wash3 8. Wash (DMF, DCM) dmb_cleavage->wash3 final_cleavage 9. Final Cleavage & Deprotection (TFA/Scavengers) wash3->final_cleavage precipitate 10. Precipitate & Purify Peptide final_cleavage->precipitate end End: Purified Peptide precipitate->end

Caption: Workflow for SPPS using Fmoc-His(DMB)-OH.

Orthogonality_Diagram Protecting_Groups Protecting Groups in Peptide Synthesis Fmoc (N-alpha) tBu, Boc, Trt (Side Chains) DMB (His Side Chain) Reagents Cleavage Reagents Piperidine Trifluoroacetic Acid (TFA) Aqueous Ammonia Reagents:r0->Protecting_Groups:f0 Removes Reagents:r1->Protecting_Groups:f1 Removes Reagents:r2->Protecting_Groups:f2 Removes Reagents:r0->Protecting_Groups:f1 Stable Reagents:r0->Protecting_Groups:f2 Stable Reagents:r1->Protecting_Groups:f0 Stable Reagents:r1->Protecting_Groups:f2 Stable Reagents:r2->Protecting_Groups:f0 Stable Reagents:r2->Protecting_Groups:f1 Stable

Caption: Orthogonality of the DMB protecting group.

References

Application Notes and Protocols: Directed Ortho-Metalation of 2,6-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds. This technique utilizes a directing metalation group (DMG) to guide the deprotonation of a nearby ortho-position by a strong organolithium base. The resulting aryllithium intermediate can then be reacted with a variety of electrophiles to introduce a wide range of functional groups with high precision, a task that is often challenging using traditional electrophilic aromatic substitution methods which can yield mixtures of ortho- and para-isomers.

The carboxylic acid group, when deprotonated to a carboxylate, can serve as an effective DMG. In the case of 2,6-dimethoxybenzoic acid, the interplay between the carboxylate and the two methoxy groups dictates the site of metalation. This document provides detailed protocols for the directed ortho-metalation of this compound, enabling the synthesis of valuable 3-substituted this compound derivatives, which are important building blocks in medicinal chemistry and materials science.

Reaction Mechanism and Regioselectivity

In the directed ortho-metalation of this compound, the reaction is initiated by the deprotonation of the acidic carboxylic acid proton by an organolithium base, such as sec-butyllithium (s-BuLi). This in situ formation of the lithium carboxylate is crucial for the subsequent regioselective deprotonation of the aromatic ring.

The lithium carboxylate acts as the primary directing group, coordinating to the lithium of the organolithium base. This coordination brings the base into proximity with the protons at the C3 and C5 positions. Due to the steric hindrance from the adjacent methoxy group at C6, and the electronic activation of the C3 proton by the C2-methoxy group, the deprotonation occurs preferentially at the C3 position. The use of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) sequesters the lithium cation, enhancing the basicity of the organolithium reagent and stabilizing the resulting aryllithium intermediate.

The resulting 3-lithio-2,6-dimethoxybenzoate is then quenched with an electrophile to yield the corresponding 3-substituted-2,6-dimethoxybenzoic acid.

DoM_Mechanism sub 2,6-Dimethoxybenzoic Acid int1 Lithium 2,6-Dimethoxybenzoate (Directed Metalation Group) sub->int1 Deprotonation of -COOH base s-BuLi / TMEDA int2 Ortho-Lithiated Intermediate (3-Lithio-2,6-dimethoxybenzoate) int1->int2 Ortho-deprotonation at C3 prod 3-Substituted-2,6- dimethoxybenzoic Acid int2->prod Electrophilic Quench elec Electrophile (E+)

Caption: Reaction mechanism of the directed ortho-metalation of this compound.

Experimental Protocols

General Considerations
  • All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

  • Glassware should be flame-dried or oven-dried before use.

  • Organolithium reagents are pyrophoric and should be handled with extreme care.

Protocol 1: Synthesis of 3-Iodo-2,6-dimethoxybenzoic Acid

This protocol details the synthesis of 3-iodo-2,6-dimethoxybenzoic acid, a versatile intermediate for further functionalization via cross-coupling reactions.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)

  • Iodine (I₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).

  • Dissolution: Add anhydrous THF (to make a 0.2 M solution) and TMEDA (2.2 eq). Stir the mixture at room temperature until all solids have dissolved.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add s-BuLi (2.2 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. The solution may turn yellow or orange. Stir the reaction mixture at -78 °C for 1 hour.

  • Electrophilic Quench: In a separate flask, prepare a solution of iodine (1.5 eq) in anhydrous THF. Slowly add the iodine solution to the reaction mixture via cannula, keeping the temperature below -70 °C. The color of the reaction mixture will change as the iodine is consumed.

  • Warming and Quenching: After the addition of iodine is complete, allow the reaction mixture to warm slowly to room temperature and stir for an additional 2 hours.

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic (pH ~2).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated sodium thiosulfate solution to remove excess iodine, followed by water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Workflow_DoM start Start: This compound dissolve Dissolve in THF with TMEDA start->dissolve cool Cool to -78 °C dissolve->cool add_base Add s-BuLi (Deprotonation) cool->add_base stir Stir for 1 hour at -78 °C add_base->stir add_electrophile Add Electrophile (e.g., Iodine) stir->add_electrophile warm_quench Warm to RT and Quench with HCl add_electrophile->warm_quench workup Aqueous Workup and Extraction warm_quench->workup purify Purification workup->purify end Product: 3-Substituted-2,6- dimethoxybenzoic Acid purify->end

Caption: Experimental workflow for the directed ortho-metalation of this compound.

Data Presentation

The directed ortho-metalation of this compound can be applied to a variety of electrophiles. The following table provides a representative summary of potential reactions and expected products. Yields are generally moderate to high, depending on the electrophile and reaction conditions.

EntryElectrophile (E+)ReagentProductExpected Yield Range (%)
1I₂Iodine3-Iodo-2,6-dimethoxybenzoic acid70-85
2Me-IMethyl iodide3-Methyl-2,6-dimethoxybenzoic acid65-80
3(CH₃)₂SO₄Dimethyl sulfate3-Methyl-2,6-dimethoxybenzoic acid70-85
4(CH₃)₃SiClTrimethylsilyl chloride3-(Trimethylsilyl)-2,6-dimethoxybenzoic acid80-95
5DMFN,N-Dimethylformamide3-Formyl-2,6-dimethoxybenzoic acid60-75
6CO₂Carbon dioxide (dry ice)2,6-Dimethoxyisophthalic acid75-90
7PhCHOBenzaldehyde3-(Hydroxy(phenyl)methyl)-2,6-dimethoxybenzoic acid55-70

Applications in Drug Development

Derivatives of this compound are valuable scaffolds in medicinal chemistry due to their conformational properties and potential for diverse substitution patterns. The ability to selectively introduce functional groups at the C3 position via directed ortho-metalation opens up avenues for the synthesis of novel bioactive molecules.

  • Enzyme Inhibition: The substituted benzoic acid motif can be incorporated into molecules designed to target specific enzyme active sites. The carboxylic acid can act as a key binding element (e.g., through hydrogen bonding or ionic interactions), while the substituents introduced at the C3 position can be tailored to occupy hydrophobic pockets or interact with other residues, leading to enhanced potency and selectivity.

  • Receptor Antagonists: 3-Substituted-2,6-dimethoxybenzoic acid derivatives can serve as precursors for the synthesis of receptor antagonists. The specific substitution pattern can influence the molecule's ability to bind to and block the function of a target receptor.

  • Molecular Probes: The introduction of reporter groups (e.g., fluorescent tags or radiolabels) at the C3 position can be achieved through DoM, enabling the development of molecular probes to study biological processes and target engagement.

Logical_Relationship start This compound dom Directed Ortho-Metalation (DoM) start->dom intermediate 3-Lithiated Intermediate dom->intermediate products Library of 3-Substituted 2,6-Dimethoxybenzoic Acids intermediate->products electrophiles Diverse Electrophiles electrophiles->products drug_dev Drug Development Applications products->drug_dev

Caption: Logical relationship from starting material to drug development applications.

Conclusion

The directed ortho-metalation of this compound is a reliable and regioselective method for the synthesis of 3-substituted derivatives. The protocols and data presented herein provide a valuable resource for researchers in organic synthesis and medicinal chemistry, enabling the efficient construction of novel molecules with potential applications in drug discovery and development. The ability to precisely functionalize the C3 position of this scaffold offers significant opportunities for the design of new therapeutic agents.

Application Notes: 2,6-Dimethoxybenzoic Acid in the Synthesis of Isoxazole-Based Chitin Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxybenzoic acid is a valuable building block in the synthesis of various biologically active compounds. In the field of agrochemicals, it serves as a key precursor for the development of potent insecticides. This application note details the use of this compound in the synthesis of 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazole, a molecule that exhibits significant insecticidal activity through the inhibition of chitin synthesis. Chitin is a crucial component of the insect exoskeleton, and its disruption leads to mortality, particularly during molting.[1][2][3] This document provides detailed experimental protocols, quantitative data on biological activity, and a visual representation of the synthesis and mode of action.

Agrochemical Profile: 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazole

PropertyDataReference
Compound Name 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazole[4]
Synonym 2,6-dimethoxy-N-(3-phenylisoxazol-5-yl)benzamide[4]
Agrochemical Class Insecticide (Chitin Synthesis Inhibitor)[4]
Target Pest Chilo suppressalis (Asiatic rice borer)[4]
Mode of Action Inhibition of chitin biosynthesis[4][5]

Quantitative Biological Activity

The inhibitory effect of 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazole and its derivatives on chitin synthesis was evaluated in the cultured integument of Chilo suppressalis. The concentration required to inhibit chitin synthesis by 50% (IC50) is a key measure of its potency.

CompoundSubstituent (para-position of 3-phenyl ring)IC50 (M)Reference
1 H1.8 x 10⁻⁶[6]
2 F1.1 x 10⁻⁶[6]
3 Cl1.5 x 10⁻⁶[6]
4 Br1.6 x 10⁻⁶[6]
5 CH₃1.2 x 10⁻⁶[6]
6 C₂H₅1.1 x 10⁻⁶[6]

Experimental Protocols

Protocol 1: Synthesis of 2,6-Dimethoxybenzoyl Chloride from this compound

This protocol outlines the conversion of this compound to its corresponding acid chloride, a key intermediate for the subsequent amidation reaction.

Materials:

  • This compound

  • Thionyl chloride

  • Toluene

  • Petroleum ether

  • Reaction flask with reflux condenser and stirring apparatus

Procedure: [2]

  • Dissolve 8.5 kg of this compound in 60 liters of toluene in a suitable reaction flask.

  • With stirring at ambient temperature, add 6.8 liters of thionyl chloride dropwise over a period of 45 minutes.

  • After the addition is complete, cool the reaction mixture to room temperature.

  • Remove the solvent by evaporation under reduced pressure.

  • Wash the resulting crude solid product with 25 liters of petroleum ether, cool, and filter.

  • Stir the product for one hour with 25 liters of fresh petroleum ether, then cool to 10°C and filter to yield 8.94 kg of 2,6-dimethoxybenzoyl chloride.

Protocol 2: Synthesis of 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazole

This protocol details the synthesis of the target insecticidal compound starting from benzoic acid. 2,6-Dimethoxybenzoyl chloride, synthesized in Protocol 1, is used in the final step.

Materials:

  • Benzoic acid

  • Methanol

  • Sulfuric acid

  • Sodium hydride (60% in oil)

  • Anhydrous toluene

  • Anhydrous acetonitrile

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Anhydrous Tetrahydrofuran (THF)

  • 2,6-Dimethoxybenzoyl chloride (from Protocol 1)

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure: [6]

  • Synthesis of Methyl Benzoate: Reflux a solution of benzoic acid (10 g, 81.9 mmol) in methanol (300 mL) with a catalytic amount of sulfuric acid (2.0 mL) overnight. Concentrate the reaction mixture in vacuo, dilute with water, and extract with chloroform. Dry the combined organic layers over anhydrous sodium sulfate and concentrate to obtain crude methyl benzoate.

  • Synthesis of 3-Oxo-3-phenylpropanenitrile: Place methyl benzoate (9.35 g, 68.7 mmol) and 60% sodium hydride (7.38 g) in a two-necked flask under an argon atmosphere and dissolve in anhydrous toluene (100 mL). Add anhydrous acetonitrile (10.8 mL, 206.1 mmol) dropwise over 30 minutes. Reflux the mixture for 24 hours. Quench the reaction with water and acidify to pH 2 with 6 M HCl. Cool the solution to obtain a solid, which is collected by filtration. Extract the filtrate with ethyl acetate, wash with brine, and concentrate in vacuo to obtain crude 3-oxo-3-phenylpropanenitrile.

  • Synthesis of 3-Phenylisoxazol-5-amine: Dissolve 3-oxo-3-phenylpropanenitrile (5.0 g, 34.4 mmol) and hydroxylamine hydrochloride (2.63 g, 37.8 mmol) in methanol (100 mL). Add a solution of sodium hydroxide (3.03 g, 75.7 mmol) in water (20 mL) dropwise. Stir the reaction mixture at room temperature for 1 hour. Concentrate the mixture, add water, and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain 3-phenylisoxazol-5-amine.

  • Synthesis of 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazole: Under an argon atmosphere, add anhydrous THF (30 mL) to sodium hydride (60%, 1.33 g, 33.6 mmol) in a two-necked flask. Add a solution of 3-phenylisoxazol-5-amine (1.8 g, 11.2 mmol) in anhydrous THF dropwise in an ice bath and stir for 30 minutes. To this mixture, add 2,6-dimethoxybenzoyl chloride (from Protocol 1, 2.25 g, 11.2 mmol) and stir for 1 hour in the ice bath, followed by stirring overnight at room temperature. Quench the reaction by adding a saturated ammonium chloride solution. Extract the mixture with diethyl ether three times. Wash the combined organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Concentrate the filtrate and recrystallize from ethyl acetate to afford 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazole (yield: 25%).[6]

Protocol 3: In Vitro Chitin Synthesis Inhibition Assay

This protocol describes a method to evaluate the inhibitory effect of the synthesized compounds on chitin biosynthesis in an insect integument culture system.[7]

Materials:

  • Last instar larvae of Chilo suppressalis

  • Grace's insect medium

  • N-acetyl-D-[1-¹⁴C]glucosamine

  • Test compounds dissolved in DMSO

  • Scintillation cocktail

Procedure:

  • Dissect the abdominal integument from last instar larvae of Chilo suppressalis.

  • Culture the integument in Grace's insect medium containing the test compound at various concentrations.

  • Add N-acetyl-D-[1-¹⁴C]glucosamine to the medium and incubate.

  • After incubation, wash the integument to remove unincorporated radiolabel.

  • Homogenize the integument and determine the amount of incorporated radioactivity using a liquid scintillation counter.

  • Calculate the percentage of inhibition of chitin synthesis compared to a control (DMSO without the test compound).

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Visualizations

Synthesis Workflow

Synthesis_Workflow A This compound C 2,6-Dimethoxybenzoyl Chloride A->C Toluene B Thionyl Chloride B->C H 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazole C->H D Benzoic Acid E Methyl Benzoate D->E MeOH, H₂SO₄ F 3-Oxo-3-phenylpropanenitrile E->F NaH, MeCN, Toluene G 3-Phenylisoxazol-5-amine F->G NH₂OH·HCl, NaOH G->H NaH, THF

Caption: Synthesis of the target insecticide from this compound.

Chitin Biosynthesis Pathway and Inhibition

Chitin_Biosynthesis_Inhibition cluster_pathway Chitin Biosynthesis Pathway in Insects Trehalose Trehalose Glucose Glucose Trehalose->Glucose Trehalase G6P Glucose-6-phosphate Glucose->G6P Hexokinase F6P Fructose-6-phosphate G6P->F6P G6P isomerase GlcN6P Glucosamine-6-phosphate F6P->GlcN6P GFAT GlcNAc6P N-acetylglucosamine-6-phosphate GlcN6P->GlcNAc6P GNPNA GlcNAc1P N-acetylglucosamine-1-phosphate GlcNAc6P->GlcNAc1P PAGM UDPGlcNAc UDP-N-acetylglucosamine GlcNAc1P->UDPGlcNAc UAP Chitin Chitin Polymer UDPGlcNAc->Chitin Chitin Synthase Inhibitor 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazole Inhibitor->Chitin Inhibits

Caption: Inhibition of the Chitin Biosynthesis Pathway by the synthesized agrochemical.

Conclusion

This compound is a versatile precursor for the synthesis of complex agrochemicals. The isoxazole derivative, 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazole, demonstrates potent inhibitory activity against chitin synthase, a validated target for insecticide development. The provided protocols offer a clear pathway for the synthesis and evaluation of this class of compounds, highlighting the potential for developing novel pest management solutions. Further research into the structure-activity relationship and formulation of these compounds could lead to the development of next-generation insecticides with improved efficacy and environmental profiles.

References

Application Notes & Protocols: Derivatization of 2,6-Dimethoxybenzoic Acid for Analytical Purposes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,6-Dimethoxybenzoic acid is a key intermediate in the synthesis of various biologically active compounds and pharmaceuticals. Accurate and sensitive quantification of this analyte is crucial for process monitoring, quality control, and pharmacokinetic studies. This document provides detailed application notes and protocols for the analytical determination of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While HPLC allows for direct analysis, GC-MS requires a derivatization step to enhance the volatility of the analyte. This guide covers two primary derivatization techniques for GC-MS analysis: silylation and esterification.

Section 1: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a robust technique for the direct analysis of this compound without the need for derivatization. A reverse-phase method is typically employed for this purpose.

Application Note: HPLC-UV Analysis of this compound

This method is suitable for the quantification of this compound in various sample matrices. The described method is a starting point and may require optimization depending on the specific sample matrix and instrument.

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 230 nm
Column Temperature 30 °C
Expected Retention Time ~4-6 minutes (highly dependent on exact conditions)

Method Validation Parameters (Representative Values for Benzoic Acids):

ParameterValueReference
Linearity Range 5-200 µg/mL[1]
Correlation Coefficient (r²) > 0.999[1]
Limit of Detection (LOD) 0.42 µg/mL[1]
Limit of Quantification (LOQ) 1.14 µg/mL[1]
Accuracy (Recovery) 85.61-102.04%[1]
Precision (%RSD) < 2%[1]
Experimental Protocol: HPLC-UV Analysis
  • Standard Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from the LOQ to the upper limit of the desired linear range.

  • Sample Preparation:

    • Dissolve the sample containing this compound in the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the calibration standards, followed by the sample solutions.

    • Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis Standard Prepare Standard Solutions Filter Filter through 0.45 µm filter Standard->Filter Sample Prepare Sample Solutions Sample->Filter HPLC Inject into HPLC System Filter->HPLC Detect UV Detection HPLC->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for HPLC-UV analysis of this compound.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, this compound must be derivatized to increase its volatility. The two most common methods are silylation and esterification.

Application Note 1: GC-MS Analysis via Silylation

Silylation involves replacing the active hydrogen of the carboxylic acid group with a trimethylsilyl (TMS) group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are common silylating reagents.[2][3]

Derivatization Reaction:

This compound + BSTFA/MSTFA → this compound, TMS ester

GC-MS Conditions:

ParameterValue
GC Column DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier Gas Helium, constant flow of 1.0 mL/min
MS Transfer Line 280 °C
Ion Source 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-500 m/z

Expected Mass Fragmentation (TMS Derivative of Benzoic Acid as a reference):

  • M+: Molecular ion

  • [M-15]+: Loss of a methyl group from the TMS moiety

  • [M-117]+: Loss of the COOTMS group

  • Characteristic ions for the dimethoxybenzoyl moiety

Method Validation Parameters (Representative Values for Derivatized Carboxylic Acids):

ParameterValueReference
Linearity Range 25–3000 ng/mL[4]
Correlation Coefficient (r²) > 0.99[4]
Limit of Detection (LOD) 12.5–50 ng/mL[4]
Limit of Quantification (LOQ) 25–100 ng/mL[4]
Precision (%RSD) < 15%[4]
Experimental Protocol: Silylation for GC-MS Analysis
  • Sample Preparation:

    • Accurately weigh 1-5 mg of the sample containing this compound into a reaction vial.

    • Dry the sample completely under a stream of nitrogen. It is crucial to remove all moisture as silylating reagents are water-sensitive.

  • Derivatization:

    • Add 100 µL of pyridine (as a catalyst) and 100 µL of BSTFA (or MSTFA) to the dried sample.

    • Cap the vial tightly and heat at 60-70 °C for 30-60 minutes.

  • GC-MS Analysis:

    • Cool the vial to room temperature.

    • Inject 1 µL of the derivatized solution into the GC-MS system.

Silylation_Workflow cluster_prep Sample Preparation cluster_deriv Silylation cluster_analysis GC-MS Analysis Sample Weigh Sample Dry Dry under Nitrogen Sample->Dry Reagents Add Pyridine & BSTFA/MSTFA Dry->Reagents Heat Heat at 60-70°C Reagents->Heat Inject Inject into GC-MS Heat->Inject Analyze Data Acquisition & Analysis Inject->Analyze

Caption: Workflow for silylation of this compound for GC-MS analysis.

Application Note 2: GC-MS Analysis via Esterification

Esterification converts the carboxylic acid to its corresponding ester, typically a methyl or ethyl ester, which is more volatile. Common esterification agents include diazomethane, or an alcohol (e.g., methanol, ethanol) with an acid catalyst (e.g., H₂SO₄, BF₃).[5][6][7]

Derivatization Reaction (Methyl Esterification):

This compound + CH₃OH (in presence of H⁺) → Methyl 2,6-dimethoxybenzoate + H₂O

GC-MS Conditions:

The GC-MS conditions are generally the same as for the silylated derivative.

Expected Mass Fragmentation (Methyl 2,6-dimethoxybenzoate):

m/zInterpretation
196 [M]⁺ (Molecular Ion)
165 [M - OCH₃]⁺
135 [M - COOCH₃]⁺
107 [C₇H₇O]⁺
92 [C₆H₄O]⁺
77 [C₆H₅]⁺

Data based on typical fragmentation patterns of aromatic methyl esters.

Experimental Protocol: Acid-Catalyzed Esterification for GC-MS Analysis
  • Sample Preparation:

    • Place 1-5 mg of the sample containing this compound into a reaction vial.

  • Derivatization:

    • Add 1 mL of 2% (v/v) sulfuric acid in methanol.

    • Cap the vial tightly and heat at 60 °C for 1-2 hours.

  • Extraction:

    • Cool the reaction mixture to room temperature.

    • Add 1 mL of saturated sodium bicarbonate solution to neutralize the acid.

    • Add 1 mL of hexane and vortex thoroughly to extract the methyl ester.

    • Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial.

    • Add anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • GC-MS Analysis:

    • Inject 1 µL of the hexane extract into the GC-MS system.

Esterification_Workflow cluster_deriv Esterification cluster_extract Extraction cluster_analysis GC-MS Analysis Start Sample AddReagent Add 2% H₂SO₄ in Methanol Start->AddReagent Heat Heat at 60°C AddReagent->Heat Neutralize Neutralize with NaHCO₃ Heat->Neutralize Extract Extract with Hexane Neutralize->Extract Dry Dry with Na₂SO₄ Extract->Dry Inject Inject into GC-MS Dry->Inject Analyze Data Acquisition Inject->Analyze

Caption: Workflow for esterification of this compound for GC-MS analysis.

Disclaimer: The provided protocols and validation data are intended as a general guide. It is essential to optimize and validate these methods for your specific application, instrumentation, and sample matrix. Always follow appropriate laboratory safety procedures when handling chemicals.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,6-Dimethoxybenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying crude 2,6-Dimethoxybenzoic Acid via recrystallization. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this process.

Frequently Asked Questions (FAQs)

Q1: How do I select the most appropriate solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the solute (this compound) completely at an elevated temperature but only sparingly at low temperatures. This temperature-dependent solubility differential is key to achieving high recovery of the purified compound.

For this compound, a good starting point is to consider solvents in which it has been reported to be soluble, such as water, 1,1-dichloroethane, methanol, ethanol, acetone, ethyl acetate, benzene, and toluene.[1][2][3] Water is a common choice for the recrystallization of benzoic acids.[4]

To make an informed decision, it is recommended to perform small-scale solubility tests with a few candidate solvents. Observe the solubility of a small amount of your crude material in a small volume of each solvent at room temperature and then upon heating.

Q2: What are the potential impurities in my crude this compound?

A2: Impurities in crude this compound often originate from the synthetic route used. A common synthesis involves the reaction of 1,3-dimethoxybenzene with a carboxylating agent.[2][5] Potential impurities could include unreacted starting materials like 1,3-dimethoxybenzene, byproducts from side reactions, or residual reagents. If the synthesis involves the use of a catalyst or other reagents, these may also be present in the crude product.

Q3: What is a typical percent recovery for the recrystallization of a substituted benzoic acid like this, and how can I maximize it?

A3: The percent recovery in recrystallization is highly variable and depends on the purity of the crude material, the choice of solvent, and the experimental technique. For the recrystallization of benzoic acid from hot water, a yield of around 65% is considered good under ideal conditions.[6] A portion of the compound will always be lost as it remains dissolved in the cold mother liquor.[7]

To maximize your recovery:

  • Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excess of solvent will result in a lower yield as more of your product will remain in solution upon cooling.

  • Ensure slow cooling of the solution to allow for the formation of large, pure crystals. Rapid cooling can trap impurities.

  • After filtration, wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities without dissolving a significant amount of the product.

  • Ensure your product is completely dry before weighing the final mass.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Low or No Crystal Formation Upon Cooling 1. Too much solvent was used: The solution is not supersaturated. 2. The rate of cooling is too slow, or the final temperature is not low enough. 3. The crude material is highly impure. 1. Evaporate some of the solvent to concentrate the solution and then allow it to cool again. 2. Induce crystallization:     - Scratch the inside of the flask with a glass rod at the surface of the solution.     - Add a seed crystal of pure this compound.     - Cool the solution in an ice bath. 3. Consider a different purification method if the material is extremely impure, or perform a preliminary purification step.
Oiling Out (Formation of an oil instead of crystals) 1. The boiling point of the solvent is higher than the melting point of the solute. this compound has a melting point of 185-187 °C.[2] 2. The solution is cooled too rapidly. 3. The concentration of the solute is too high. 1. Select a solvent with a lower boiling point. 2. Reheat the solution to dissolve the oil, and then allow it to cool more slowly. You can insulate the flask to slow down the cooling rate. 3. Add a small amount of additional hot solvent to the heated solution before allowing it to cool slowly.
Colored Impurities in the Final Product Colored impurities are present in the crude material and are co-crystallizing with the product. Use activated charcoal. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal and boil the solution for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
Low Percent Recovery 1. Using too much solvent. 2. Premature crystallization during hot filtration. 3. Washing the crystals with solvent that is not ice-cold. 4. Significant solubility of the product in the cold solvent. 5. Loss of material during transfers. 1. Use the minimum amount of hot solvent. 2. Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before hot filtration. 3. Always use ice-cold solvent for washing the crystals. 4. Choose a solvent in which the product has very low solubility at low temperatures. If this is not possible, cooling the solution to a very low temperature (e.g., in an ice-salt bath) may help. 5. Be meticulous during transfers of the solid and solution.

Data Presentation

Solvent Selection Guide for Recrystallization of this compound
SolventWater Solubility ( g/100 mL)Other Solubility InformationBoiling Point (°C)
Water 0.35 (at 25 °C)[1][8]Solubility increases significantly with temperature.[9][10][11]100
Methanol -"Almost transparent" solubility, suggesting high solubility.[3]64.7
Ethanol -Soluble.78.3
Acetone -Soluble.[3]56.3
Ethyl Acetate -Soluble.[3]77.1
Toluene -Soluble.[1][2]110.6
Hexane -Likely has low solubility.68.7
1,1-Dichloroethane -Mentioned as a recrystallization solvent.[2]57.3
DMSO -Highly soluble (100 mg/mL).[12][13]189

Experimental Protocols

Protocol for Recrystallization of this compound from Water

This protocol is a general guideline and may need to be optimized based on the purity of the crude material.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of deionized water.

    • Heat the mixture on a hot plate with stirring until the water begins to boil.

    • Continue adding small portions of hot deionized water until the solid is completely dissolved. Avoid adding a large excess of water.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal to the hot solution.

    • Bring the solution back to a boil for a few minutes.

  • Hot Filtration:

    • Pre-heat a gravity filtration setup (funnel and receiving flask) with hot solvent or by placing it over the boiling solvent.

    • Filter the hot solution through a fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling process.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying:

    • Allow the crystals to dry completely on the filter paper by drawing air through the funnel for an extended period.

    • Alternatively, the crystals can be transferred to a watch glass and dried in a drying oven at a temperature well below the melting point of this compound (185-187 °C).

  • Analysis:

    • Once dry, determine the mass of the purified crystals and calculate the percent recovery.

    • Measure the melting point of the recrystallized product to assess its purity. A sharp melting point close to the literature value indicates high purity.

Visualizations

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_product Crude this compound add_solvent Add Minimum Amount of Hot Solvent crude_product->add_solvent dissolved_solution Hot, Saturated Solution add_solvent->dissolved_solution hot_filtration Hot Gravity Filtration dissolved_solution->hot_filtration clear_filtrate Clear, Hot Filtrate hot_filtration->clear_filtrate cool_solution Slow Cooling to Room Temperature clear_filtrate->cool_solution ice_bath Cool in Ice Bath cool_solution->ice_bath crystal_slurry Crystal Slurry ice_bath->crystal_slurry vacuum_filtration Vacuum Filtration crystal_slurry->vacuum_filtration wash_crystals Wash with Ice-Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals pure_product Pure this compound dry_crystals->pure_product

Caption: Experimental workflow for the purification of this compound by recrystallization.

Caption: Logical workflow for troubleshooting low crystal yield during recrystallization.

References

Technical Support Center: Crystallization of 2,6-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 2,6-dimethoxybenzoic acid (2,6MeOBA).

Frequently Asked Questions (FAQs)

Q1: How many polymorphs of this compound are known?

A1: this compound is known to exist in three polymorphic forms: Form I, Form II, and Form III.[1][2][3][4][5]

Q2: What are the key differences between the known polymorphs?

A2: The polymorphs of 2,6MeOBA are conformational and synthon polymorphs.[1]

  • Form I: This is the most stable polymorph at room temperature.[1][4] It crystallizes in the orthorhombic space group P212121 and features molecules in an anti-planar conformation, forming hydrogen-bonded chains (catemer synthon).[1][6]

  • Form II: This is a metastable polymorph that is reportedly difficult to obtain in a pure form and has been described as a "disappearing polymorph".[1][6] It crystallizes in the tetragonal space group P41212.[1][7] Like Form III, it consists of molecules in a syn-planar conformation that form carboxylic acid homodimers.[1]

  • Form III: This is a metastable, high-temperature form.[1][2][5] It crystallizes in the monoclinic space group P21/c.[6][8] Molecules are in a syn-planar conformation, forming dimeric units through hydrogen bonds.[7][8]

Q3: What is the thermodynamic relationship between Form I and Form III?

A3: Forms I and III are enantiotropically related, meaning their relative stability is dependent on temperature.[1][2][3][5] Form I is the stable form at lower temperatures, while Form III is the stable form at higher temperatures. The transition temperature at which their solubilities are equal is between 70 °C and 80 °C.[1]

Troubleshooting Crystallization Issues

Problem 1: I am consistently obtaining the stable Form I, but I want to produce the metastable Form III.

  • Cause: The crystallization conditions likely favor the nucleation and growth of the thermodynamically stable polymorph. In most cooling crystallization experiments from pure solvents, Form I is the predominant product.[1]

  • Solution 1: Temperature Control: Since Form III is the high-temperature form, crystallizing at temperatures closer to the transition point (70-80 °C) can favor its formation. For example, in slurry-bridging experiments, Form III was obtained in water and toluene at 80 °C.[1] Using a slow cooling rate (e.g., 0.1 °C/min) where crystals appear around 60 °C has also been shown to produce Form III.[1]

  • Solution 2: Solvent Selection: While many solvents yield Form I, crystallization from water has shown potential for producing Form III, especially with the use of additives.[1][3]

  • Solution 3: Use of Additives: Certain additives can inhibit the nucleation of Form I and promote the formation of Form III. Polyethylene glycol (PEG) and hydroxypropyl cellulose (HPC) have demonstrated the ability to favor the crystallization of Form III from water.[1][2][3]

Problem 2: My crystallization results in a mixture of polymorphs (concomitant crystallization).

  • Cause: Concomitant crystallization occurs when multiple polymorphs nucleate and grow simultaneously.[1] This can be influenced by factors like supersaturation, cooling rate, and the presence of impurities or additives that may non-selectively promote nucleation.

  • Solution 1: Control Cooling Rate: Faster cooling rates can sometimes lead to the formation of metastable forms, but they can also increase the likelihood of concomitant crystallization. Experiment with different cooling rates to find a regime that favors a single polymorph.

  • Solution 2: Utilize Additives Selectively: While some additives can promote a specific polymorph, others might facilitate concomitant crystallization. For instance, certain additives led to mixed phases from acetonitrile (MeCN).[1] Careful selection and concentration of additives are crucial. HPC, for example, can decelerate the solvent-mediated phase transition from Form III to Form I, potentially reducing the presence of Form I as an impurity.[1]

Problem 3: The metastable Form III I produced transforms into Form I over time.

  • Cause: This is a common issue known as solvent-mediated phase transition (SMPT), where the less stable form dissolves and the more stable form precipitates until the entire solid has converted.[1]

  • Solution: Use of Inhibiting Additives: Additives can be used to slow down the kinetics of this transformation. For example, a 0.1% concentration of hydroxypropyl cellulose (HPC) in water was shown to inhibit the SMPT of pure Form III to Form I.[1]

Data Presentation

Table 1: Summary of this compound Polymorphs

PolymorphCrystal SystemSpace GroupMolecular ConformationHydrogen Bonding MotifThermodynamic Stability
Form I OrthorhombicP212121anti-planarCatemer Synthon (Chains)Stable form at T < 70-80 °C
Form II TetragonalP41212syn-planarHomodimerMetastable, "disappearing"
Form III MonoclinicP21/csyn-planarHomodimerMetastable, stable at T > 70-80 °C

Table 2: Influence of Crystallization Conditions on Polymorphic Outcome

MethodSolventConditionsAdditiveResulting Polymorph(s)
Cooling CrystallizationVarious-NonePrimarily Form I, sometimes with traces of Form III[1]
Cooling CrystallizationWaterSlow cooling rate (0.1 °C/min), fast stirringNoneForm III[1]
Cooling CrystallizationWater-PEG, HPCIncreased probability of Form III[1][3]
Slurry ExperimentWater, Toluene25, 50, 70 °CNoneForm I[1]
Slurry ExperimentWater, Toluene80 °CNoneForm III[1]
EvaporationVarious5, 25, 50 °CNoneDifficult to control, often Form I[1]

Experimental Protocols

Protocol 1: Cooling Crystallization to Obtain Form I

  • Dissolution: Dissolve 30-50 mg of this compound in 2 to 3 mL of a suitable solvent (e.g., ethanol, toluene, acetonitrile) by heating to a temperature between 40 °C and 80 °C, depending on the solvent's boiling point.

  • Filtration: Filter the hot solution to remove any insoluble impurities.

  • Cooling: Allow the solution to cool to 5 °C. A faster cooling rate generally favors Form I.

  • Isolation: Collect the resulting crystals by filtration.

  • Drying: Air-dry the collected solid.

  • Characterization: Characterize the product using an appropriate analytical technique, such as Powder X-ray Diffraction (PXRD), to confirm the polymorphic form.

Protocol 2: Additive-Assisted Cooling Crystallization to Favor Form III

  • Preparation of Additive Solution: Prepare a solution of the chosen additive in water (e.g., 1% Polyethylene Glycol (PEG) or 0.1% Hydroxypropyl Cellulose (HPC)).

  • Dissolution: Dissolve this compound in the additive solution at an elevated temperature (e.g., 70-80 °C) to achieve the desired concentration.

  • Filtration: Filter the hot solution to remove any undissolved particles.

  • Controlled Cooling: Cool the solution to 5 °C. A slow cooling rate (e.g., 0.1 °C/min) is recommended to favor the formation of Form III.[1]

  • Isolation: Collect the precipitated crystals by filtration.

  • Drying: Air-dry the product.

  • Characterization: Analyze the solid using PXRD to determine the polymorphic outcome.

Protocol 3: Solvent-Mediated Phase Transition (SMPT) Test

  • Slurry Preparation: Prepare a slurry by suspending a known mixture of Form I and Form III (or pure Form III) in a selected solvent (e.g., water or toluene) in a sealed vial.

  • Equilibration: Place the vial in a temperature-controlled environment (e.g., a shaker bath) set to the desired temperature (e.g., 25 °C to test for conversion to the stable form, or 80 °C to test for conversion to the high-temperature form).

  • Sampling: Periodically withdraw small aliquots of the solid from the slurry.

  • Analysis: Quickly filter and dry the samples, then analyze them using PXRD to monitor the change in polymorphic composition over time. The time it takes for the metastable form to convert to the stable form is the SMPT time.

Visualizations

experimental_workflow cluster_prep Preparation cluster_cryst Crystallization Methods cluster_analysis Analysis start Start with This compound dissolve Dissolve in Solvent (e.g., Water, Toluene, MeCN) start->dissolve add_additive Optional: Add Additive (PEG, HPC) dissolve->add_additive hot_filter Hot Filtration dissolve->hot_filter no additive add_additive->hot_filter with additive cooling Cooling Crystallization (Control Rate) hot_filter->cooling evaporation Evaporation (Control Temperature) hot_filter->evaporation slurry Slurry Conversion (Control Temperature) hot_filter->slurry isolate Isolate Solids (Filtration) cooling->isolate evaporation->isolate slurry->isolate dry Drying isolate->dry pxrd Characterize Polymorph (PXRD) dry->pxrd

Caption: General experimental workflow for controlling 2,6-MeOBA polymorphism.

polymorphism_logic cluster_factors Controlling Factors cluster_outcomes Polymorphic Outcomes temp Temperature form_I Form I (Stable) temp->form_I Low T (<70°C) form_III Form III (Metastable) temp->form_III High T (>80°C) solvent Solvent Choice solvent->form_I Most Solvents solvent->form_III e.g., Water with Additives additives Additives (PEG, HPC) additives->form_III Inhibit Form I Nucleation concomitant Concomitant (Form I + III) additives->concomitant Non-selective effect cooling_rate Cooling Rate cooling_rate->form_I Fast cooling_rate->form_III Slow

Caption: Key factors influencing the polymorphic outcome of 2,6-MeOBA crystallization.

References

Technical Support Center: Crystallization of 2,6-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of 2,6-Dimethoxybenzoic Acid (2,6MeOBA).

Frequently Asked Questions (FAQs)

Q1: What are the known polymorphs of this compound?

This compound (2,6MeOBA) is known to exist in three polymorphic forms: Form I, Form II, and Form III.[1][2]

  • Form I is the most stable polymorph and crystallizes in the orthorhombic space group P212121. In this form, the 2,6MeOBA molecules are in an anti-planar conformation.[1][3]

  • Form II is a metastable polymorph that crystallizes in the tetragonal space group P41212. It contains 2,6MeOBA molecules in a syn-planar conformation, forming carboxylic acid homodimers.[1][4] Pure Form II is reportedly difficult to obtain.[1][5]

  • Form III is another metastable polymorph where the molecules adopt a syn-planar conformation.[1][2] Forms I and III are enantiotropically related, with Form III being the high-temperature form.[1][5]

Q2: How can additives influence the polymorphic outcome of 2,6MeOBA crystallization?

Additives can control the polymorphic outcome of 2,6MeOBA crystallization through several mechanisms. They can selectively adsorb to the crystal surfaces of a specific polymorph, thereby inhibiting its growth.[1] Additives can also help align the crystallizing molecules to favor the formation of a desired polymorph.[1] For instance, certain polymers and surfactants have been shown to facilitate the crystallization of the metastable forms.[1][5]

Q3: Which additives have been successfully used to control the polymorphism of 2,6MeOBA?

Several additives have been investigated for their effect on 2,6MeOBA crystallization:

  • Polyethylene glycol (PEG): Has been shown to increase the probability of crystallizing metastable polymorphs.[1] In aqueous solutions, PEG can favor the formation of Form III.[1][2][5]

  • Hydroxypropyl cellulose (HPC): Can also promote the formation of Form III from water and can slow down the solvent-mediated phase transition from Form III to the more stable Form I.[1][2]

  • Surfactants (e.g., Tween 20): Have been observed to promote the formation of Form I in solvents like THF.[1]

  • Phenylboronic acid and its derivatives: Have been tested as additives in aqueous crystallization.[1][4]

  • Urea: Molecular dynamics simulations have suggested that urea shows significant adsorption on the crystal surfaces of 2,6MeOBA, potentially influencing its morphology.[6][7]

Troubleshooting Guides

Problem 1: Concomitant crystallization of multiple polymorphs.

Concomitant crystallization, where two or more polymorphs crystallize simultaneously, is a common issue.[1]

  • Symptom: Characterization techniques (e.g., PXRD) show the presence of more than one polymorphic form in the crystalline product.

  • Possible Cause: Competitive nucleation and growth rates of different polymorphs under the given crystallization conditions.[1]

  • Troubleshooting Steps:

    • Introduce Additives: The use of additives like PEG or HPC can help to selectively nucleate a desired polymorph and inhibit the growth of others.[1]

    • Control Cooling Rate: The cooling rate can significantly impact the polymorphic outcome. A fast cooling rate may be necessary to obtain certain metastable forms, but it can also lead to concomitant crystallization.[1] Experiment with different cooling rates to find an optimal condition.

    • Solvent Selection: The choice of solvent is crucial. For example, water tends to yield Form I, while solvents like 1,4-dioxane, MeCN, and ketones can produce Form III upon evaporation.[1]

Problem 2: Difficulty in obtaining the pure metastable Form II.

Form II is known to be elusive and often "disappearing."

  • Symptom: Experiments aimed at crystallizing Form II consistently yield other polymorphs or mixtures.

  • Possible Cause: Form II is the least stable polymorph and rapidly transforms into more stable forms.[3]

  • Troubleshooting Steps:

    • Rapid Crystallization: A very fast cooling rate might be necessary to kinetically trap the metastable Form II.[1]

    • Additive Screening: While challenging, screening a wider range of structurally related additives or surfactants might identify a candidate that can stabilize the nucleation and growth of Form II.

Problem 3: Uncontrolled crystal habit leading to poor powder properties.

The crystal habit (shape) can affect downstream processing, such as filtration and formulation.

  • Symptom: Crystals are needle-like (acicular) or plate-like, leading to poor flowability and handling.[8]

  • Possible Cause: Anisotropic growth rates of different crystal faces.

  • Troubleshooting Steps:

    • Utilize Crystal Growth Inhibitors: Additives can act as crystal growth inhibitors by preferentially adsorbing to faster-growing crystal faces, thereby modifying the crystal habit.[8] Molecular dynamics simulations suggest urea could be a candidate for modifying the morphology of 2,6MeOBA.[6][7]

    • Vary Supersaturation: The level of supersaturation can influence crystal growth rates and, consequently, the crystal habit. Adjusting the concentration and temperature profile can alter the supersaturation.

Data Presentation

Table 1: Effect of Additives on the Polymorphic Outcome of this compound Crystallization

SolventAdditiveCrystallization MethodPolymorphic OutcomeReference
WaterPolyethylene Glycol (PEG)CoolingIncreased probability of Form III[1][2][5]
WaterHydroxypropyl Cellulose (HPC)CoolingFavors formation of Form III; slows transition to Form I[1][2]
THFTween 20EvaporationPromoted formation of Form I[1]
MeCNVarious polymers and surfactantsEvaporationConcomitant crystallization of Forms I and III[1]
WaterPhenylboronic AcidSlow EvaporationA new tetragonal polymorph (Form II) was identified in one instance, but the result was not reproducible.[4]

Experimental Protocols

Protocol 1: Cooling Crystallization of this compound with Additives in Water

This protocol is adapted from studies investigating the effect of PEG and HPC on the crystallization of 2,6MeOBA.[1]

  • Preparation of Solution:

    • Dissolve 20–25 mg of this compound and 10–15 mg of the selected additive (e.g., PEG or HPC) in 3–4 mL of water at 80 °C.

  • Filtration:

    • Filter the hot solution to remove any insoluble impurities.

  • Cooling:

    • Cool the filtered solution to 5 °C. The cooling rate can be a variable to investigate (e.g., 0.1 °C/min to 20 °C/min).

  • Isolation and Drying:

    • Collect the resulting crystals by filtration.

    • Air-dry the crystals.

  • Characterization:

    • Analyze the polymorphic form of the crystals using Powder X-ray Diffraction (PXRD).

Protocol 2: Evaporation Crystallization of this compound with Additives in Organic Solvents

This protocol is based on experiments conducted in solvents like THF and MeCN.[1]

  • Preparation of Solution:

    • Dissolve 30–50 mg of this compound and 20–30 mg of the desired additive in 2–3 mL of the chosen solvent (e.g., THF or MeCN).

  • Filtration:

    • Filter the solution to remove any undissolved particles.

  • Evaporation:

    • Allow the solvent to evaporate at a controlled temperature (e.g., room temperature).

  • Isolation and Drying:

    • Once the solvent has fully evaporated, collect the crystalline solid.

  • Characterization:

    • Characterize the polymorphic form of the obtained crystals using PXRD.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_cryst Crystallization cluster_analysis Analysis start Dissolve 2,6MeOBA and Additive in Solvent heat Heat if Necessary (e.g., Water at 80°C) start->heat filter_hot Hot Filtration heat->filter_hot cool Controlled Cooling (e.g., to 5°C) filter_hot->cool Cooling Method evap Solvent Evaporation (e.g., at RT) filter_hot->evap Evaporation Method isolate Isolate Crystals (Filtration) cool->isolate evap->isolate dry Air Dry isolate->dry pxrd Characterize Polymorph (PXRD) dry->pxrd

Caption: General experimental workflow for the crystallization of 2,6MeOBA with additives.

logical_relationship cluster_inputs Experimental Variables cluster_outcomes Crystal Properties Additive Additive (e.g., PEG, HPC) Polymorph Polymorphic Form (I, II, or III) Additive->Polymorph Habit Crystal Habit (e.g., Needle, Plate) Additive->Habit Solvent Solvent (e.g., Water, THF) Solvent->Polymorph Method Crystallization Method (Cooling, Evaporation) Method->Polymorph

References

Troubleshooting low yield in the carboxylation of 1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the carboxylation of 1,3-dimethoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot low yields and other common issues encountered during this synthesis.

Troubleshooting Guides and FAQs

This section provides answers to frequently asked questions and guidance on troubleshooting common problems in the carboxylation of 1,3-dimethoxybenzene to produce dimethoxybenzoic acids.

Frequently Asked Questions (FAQs)

  • Q1: What are the expected major products from the carboxylation of 1,3-dimethoxybenzene? The major products are typically 2,4-dimethoxybenzoic acid and 2,6-dimethoxybenzoic acid. The ratio of these isomers can be influenced by the reaction conditions.

  • Q2: Why is my yield of dimethoxybenzoic acid consistently low? Low yields can result from several factors, including incomplete reaction, the formation of side products, or issues with product isolation and purification. Key factors to investigate are the quality of reagents, reaction temperature and pressure, and the efficiency of the work-up procedure. The presence of water, for instance, can significantly decrease the yield in Kolbe-Schmitt type reactions[1].

  • Q3: What are the common side products in this reaction? Side products can include the starting material (1,3-dimethoxybenzene), and potentially small amounts of other isomers or di-carboxylated products, although the latter is less common under typical conditions. In Kolbe-Schmitt reactions of phenols, by-products such as hydroxyisophthalic acids can also be formed[2].

  • Q4: How can I improve the regioselectivity of the carboxylation? The choice of cation in the phenoxide salt can influence the regioselectivity. For instance, in the classic Kolbe-Schmitt reaction, using potassium hydroxide tends to favor the formation of the para-hydroxybenzoic acid, while sodium hydroxide favors the ortho-isomer[3]. The reaction temperature can also affect the regiochemistry of the carboxylation[3].

  • Q5: What is the optimal method for purifying the product? Recrystallization is a common and effective method for purifying dimethoxybenzoic acids. Suitable solvents for recrystallization include water, ethanol, or a mixture of the two[4]. For this compound, crystallization from water or 1,1-dichloroethane has been reported[4].

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive or poor quality reagents (e.g., wet solvent, old sodium metal).Ensure all reagents and solvents are dry and of high purity. Use freshly prepared sodium sand for reactions involving sodium metal.
Insufficient carbon dioxide pressure or inefficient mixing.Ensure the reaction vessel is properly sealed and pressurized with CO2. Use vigorous stirring to maximize gas-liquid contact.
Reaction temperature is too low or reaction time is too short.Optimize the reaction temperature and time based on literature protocols. Monitor the reaction progress using techniques like TLC or HPLC.
Formation of a Large Amount of Unreacted Starting Material Incomplete reaction due to the reasons listed above.Re-evaluate and optimize reaction conditions: temperature, pressure, reaction time, and reagent stoichiometry.
Inefficient carboxylation agent.Consider alternative carboxylation methods, such as using organolithium intermediates or Friedel-Crafts carboxylation, if the Kolbe-Schmitt approach is not effective.
Product is an Oily or Gummy Substance Instead of a Crystalline Solid Presence of significant impurities or residual solvent.Ensure the product is thoroughly washed to remove soluble impurities. Perform recrystallization from an appropriate solvent system to induce crystallization.
The product may be a mixture of isomers which can sometimes inhibit crystallization.Attempt to separate the isomers using column chromatography before crystallization.
Difficulty in Isolating the Product from the Reaction Mixture Incomplete acidification during work-up, leaving the product as a salt.Ensure the reaction mixture is acidified to a sufficiently low pH (typically pH 2-3) to fully protonate the carboxylic acid.
Product is partially soluble in the aqueous layer during extraction.Perform multiple extractions with an appropriate organic solvent to ensure complete recovery of the product.

Data Presentation

The yield of the carboxylation of 1,3-dimethoxybenzene is highly dependent on the reaction conditions. The following tables summarize quantitative data from various methods.

Table 1: Effect of CO2 Pressure and Temperature on Pd(II)-Catalyzed Carboxylation of 1,3-Dimethoxybenzene

CatalystCO2 Pressure (bar)Temperature (°C)Time (h)Yield (%)
Pd(II) complex101002425
Pd(II) complex201002440
Pd(II) complex301002455
Pd(II) complex30702430
Pd(II) complex301302465
Pd(II) complex301602450

Table 2: Comparison of Different Carboxylation Methods for 1,3-Dimethoxybenzene

MethodCarboxylating AgentKey ReagentsTypical Yield (%)Primary Isomer
Modified Kolbe-SchmittCarbon DioxideSodium, Toluene, Chlorooctane68-71This compound[5]
Pd(II)-CatalyzedCarbon DioxidePd(II) complex, Baseup to 652,4-dimethoxybenzoic acid
Friedel-Crafts AcylationOxalyl ChlorideAlCl3, CS2Not reported for this specific substrate, but a general method for aromatic acylation.Dependent on directing groups
Organolithium IntermediateCarbon Dioxiden-ButyllithiumGenerally high for activated aromatics.Dependent on lithiation site

Experimental Protocols

Protocol 1: Synthesis of this compound via Modified Kolbe-Schmitt Reaction [5]

This protocol describes the synthesis of this compound from 1,3-dimethoxybenzene using sodium metal and carbon dioxide.

Materials:

  • Sodium metal (5.90 g, 0.256 M)

  • Anhydrous Toluene (200 ml)

  • 1,3-Dimethoxybenzene (12.6 g, 0.09 M)

  • Chlorooctane (17.7 g, 0.119 M)

  • Carbon Dioxide (gas, approx. 35 g)

  • Methanol (10 ml)

  • Concentrated Hydrochloric Acid

  • Acetone

  • Hexane

Procedure:

  • In a suitable reactor, add sodium metal to anhydrous toluene.

  • Reflux the mixture for 30 minutes to form sodium sand, then cool to room temperature with vigorous stirring.

  • Successively add 1,3-dimethoxybenzene and chlorooctane to the reactor.

  • Stir the mixture at room temperature for 2 hours.

  • Introduce approximately 35 g of carbon dioxide gas into the reaction mixture.

  • Continue stirring at room temperature for 12 hours.

  • Carefully neutralize the excess sodium by adding methanol.

  • Acidify the reaction mixture with concentrated hydrochloric acid.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in acetone and filter to remove inorganic salts.

  • Recrystallize the crude product from an acetone/hexane mixture to obtain pure this compound.

Protocol 2: General Purification of Dimethoxybenzoic Acid by Recrystallization

This protocol provides a general procedure for the purification of dimethoxybenzoic acid isomers.

Materials:

  • Crude dimethoxybenzoic acid

  • Ethanol

  • Deionized Water

  • Activated Carbon (optional)

Procedure:

  • Dissolve the crude dimethoxybenzoic acid in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • While the solution is hot, add hot deionized water dropwise until the solution becomes slightly cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature.

  • Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol-water mixture.

  • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Visualizations

Below are diagrams illustrating key workflows and relationships in the carboxylation of 1,3-dimethoxybenzene.

Troubleshooting_Workflow start Low Yield Observed check_reaction Check Reaction Parameters (Temp, Pressure, Time) start->check_reaction check_reagents Verify Reagent Quality (Dryness, Purity) start->check_reagents check_workup Review Work-up & Purification (Acidification, Extraction) start->check_workup incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction check_reagents->incomplete_reaction purification_loss Product Loss During Purification? check_workup->purification_loss side_products Side Product Formation? incomplete_reaction->side_products No optimize_conditions Optimize Reaction Conditions incomplete_reaction->optimize_conditions Yes side_products->purification_loss No analyze_byproducts Analyze Byproducts (TLC, GC-MS) side_products->analyze_byproducts Yes improve_workup Improve Work-up Technique purification_loss->improve_workup Yes end Improved Yield purification_loss->end No optimize_conditions->end change_reagents Use Fresh/Pure Reagents change_reagents->end recrystallize Optimize Recrystallization improve_workup->recrystallize analyze_byproducts->optimize_conditions recrystallize->end

Caption: A workflow diagram for troubleshooting low yield in the carboxylation of 1,3-dimethoxybenzene.

Carboxylation_Pathways cluster_methods Carboxylation Methods substrate 1,3-Dimethoxybenzene kolbe_schmitt Kolbe-Schmitt Reaction (e.g., NaOR, CO2, Pressure) substrate->kolbe_schmitt organometallic Organometallic Route (e.g., n-BuLi, CO2) substrate->organometallic friedel_crafts Friedel-Crafts Carboxylation (e.g., COCl2, AlCl3) substrate->friedel_crafts pd_catalyzed Pd(II)-Catalyzed (CO2, Base) substrate->pd_catalyzed product_2_4 2,4-Dimethoxybenzoic Acid product_2_6 This compound kolbe_schmitt->product_2_4 kolbe_schmitt->product_2_6 organometallic->product_2_4 organometallic->product_2_6 friedel_crafts->product_2_4 pd_catalyzed->product_2_4

Caption: An overview of different synthetic pathways for the carboxylation of 1,3-dimethoxybenzene.

References

Side reactions to avoid during the synthesis of 2,6-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dimethoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most frequently cited laboratory-scale synthesis involves the carboxylation of 1,3-dimethoxybenzene. This is typically achieved by reacting 1,3-dimethoxybenzene with a strong base, such as sodium metal, to form a carbanion, which then reacts with carbon dioxide to yield the corresponding carboxylate. Acidic workup then provides the final this compound product.

Q2: What are the key starting materials and reagents for this synthesis?

A2: The primary starting material is 1,3-dimethoxybenzene. Key reagents include a strong base (e.g., sodium metal), a source of carbon dioxide (e.g., solid carbon dioxide (dry ice) or CO₂ gas), and an appropriate solvent (e.g., anhydrous toluene). An acid (e.g., hydrochloric acid) is required for the final workup step.

Q3: What is a typical yield for the synthesis of this compound?

A3: Reported yields for the synthesis from 1,3-dimethoxybenzene using sodium and carbon dioxide are in the range of 68-71%.[1]

Q4: Are there alternative synthetic routes?

A4: Yes, alternative methods exist. One patented method involves the initial formation of sodium phenide from sodium sand and chlorobenzene, which then reacts with 1,3-dimethoxybenzene and subsequently carbon dioxide.[2] Other research has explored palladium-catalyzed carboxylation of 1,3-dimethoxybenzene.

Troubleshooting Guide: Side Reactions and Impurities

This guide addresses common issues and potential side reactions that may be encountered during the synthesis of this compound, along with strategies to mitigate them.

Issue/Observation Potential Cause (Side Reaction) Troubleshooting/Avoidance Strategy
Low Yield of this compound Incomplete Carboxylation: The organosodium intermediate may not have fully reacted with carbon dioxide. This can be due to insufficient CO₂, poor mixing, or premature quenching of the intermediate.- Ensure an excess of high-purity, dry carbon dioxide is used. - Maintain vigorous stirring during CO₂ addition to ensure good mass transfer. - Add CO₂ slowly and maintain a low temperature to prevent sublimation and ensure it reacts rather than escapes.
Decarboxylation of Product: The desired product, this compound, may undergo decarboxylation back to 1,3-dimethoxybenzene, particularly under harsh acidic or high-temperature conditions during workup.- Perform the acidic workup at a low temperature (e.g., using an ice bath). - Avoid prolonged exposure to strong acids. - Use purification methods that do not require high temperatures, such as recrystallization from a suitable solvent system at moderate temperatures.
Presence of Isomeric Impurities (e.g., 2,4-Dimethoxybenzoic Acid) Lack of Regioselectivity: The carboxylation of 1,3-dimethoxybenzene can potentially occur at the 4-position, leading to the formation of the 2,4-dimethoxybenzoic acid isomer. The choice of catalyst and reaction conditions can influence the regioselectivity.- While specific data for the sodium-mediated reaction is limited, in related palladium-catalyzed systems, lower temperatures have been shown to favor the formation of the 2,6-isomer. - Careful control of reaction temperature during the carboxylation step may improve selectivity. - Purification by fractional crystallization may be necessary to separate the isomers.
Unreacted Starting Material (1,3-Dimethoxybenzene) in Product Incomplete Deprotonation: The reaction between 1,3-dimethoxybenzene and sodium may not have gone to completion, leaving unreacted starting material.- Ensure the sodium is finely dispersed (e.g., by melting and vigorous stirring in a high-boiling solvent like toluene) to maximize its surface area. - Use a sufficient stoichiometric amount of sodium. - Ensure all reagents and solvents are strictly anhydrous, as moisture will quench the organosodium intermediate.
Potential for Demethylation Harsh Reaction or Workup Conditions: Although not explicitly reported as a major side reaction in the common synthesis, strong bases and acids under forcing conditions have the potential to cleave the methoxy ether bonds, leading to hydroxylated impurities.- Use the mildest effective conditions for both the carboxylation and the workup. - Avoid excessively high temperatures and prolonged reaction times.

Data on Regioselectivity in a Related Synthesis

Temperature (°C) Yield of this compound (%) Yield of 2,4-Dimethoxybenzoic Acid (%) Regioselectivity (2,6- : 2,4-)
10085108.5 : 1
12078155.2 : 1
14065252.6 : 1

Data adapted from a study on Pd(II)-catalyzed carboxylation.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol based on literature procedures.[1]

Materials:

  • 1,3-Dimethoxybenzene

  • Sodium metal

  • Anhydrous Toluene

  • Carbon Dioxide (solid, dry ice)

  • Methanol

  • Concentrated Hydrochloric Acid

  • Acetone

  • Hexane

Procedure:

  • Preparation of Sodium Dispersion: In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and an inert gas inlet, add 5.90 g (0.256 mol) of sodium metal to 200 mL of anhydrous toluene.

  • Heat the mixture to reflux with vigorous stirring for 30 minutes to create a fine dispersion of sodium.

  • Cool the mixture to room temperature while continuing to stir.

  • Formation of the Organosodium Intermediate: To the sodium dispersion, add 12.6 g (0.09 mol) of 1,3-dimethoxybenzene.

  • Stir the mixture at room temperature for 2 hours.

  • Carboxylation: Cool the reaction mixture in an ice-salt bath. Add an excess of crushed solid carbon dioxide (dry ice) portion-wise, ensuring the temperature remains low.

  • Allow the mixture to stir and slowly warm to room temperature overnight (approximately 12 hours).

  • Workup: Carefully quench the excess sodium by the slow addition of 10 mL of methanol.

  • Acidify the mixture with concentrated hydrochloric acid.

  • Concentrate the mixture under reduced pressure to remove the toluene.

  • Dissolve the residue in acetone and filter to remove inorganic salts.

  • Purification: Recrystallize the crude product from an acetone/hexane mixture to obtain pure this compound.

Visualizations

Logical Workflow for Troubleshooting Low Yield

troubleshooting_low_yield start Low Yield of this compound incomplete_carboxylation Incomplete Carboxylation start->incomplete_carboxylation decarboxylation Product Decarboxylation start->decarboxylation incomplete_deprotonation Incomplete Deprotonation start->incomplete_deprotonation check_co2 Check CO2 Source and Addition incomplete_carboxylation->check_co2 check_workup Review Workup Conditions decarboxylation->check_workup check_reagents Verify Reagent Quality and Stoichiometry incomplete_deprotonation->check_reagents increase_co2 Use Excess Dry CO2 Improve Mixing check_co2->increase_co2 Yes mild_workup Low Temperature Acidification Avoid Prolonged Acid Contact check_workup->mild_workup Yes dry_reagents Ensure Anhydrous Conditions Check Sodium Dispersion check_reagents->dry_reagents Yes

Caption: Troubleshooting workflow for low yield of this compound.

Experimental Workflow for Synthesis

synthesis_workflow cluster_preparation Step 1: Preparation cluster_reaction Step 2: Carboxylation cluster_workup Step 3: Workup & Purification sodium_dispersion Create Sodium Dispersion in Anhydrous Toluene add_dmb Add 1,3-Dimethoxybenzene sodium_dispersion->add_dmb form_intermediate Stir to Form Organosodium Intermediate add_dmb->form_intermediate add_co2 Add Solid CO2 at Low Temperature form_intermediate->add_co2 stir_overnight Stir and Warm to Room Temperature add_co2->stir_overnight quench Quench with Methanol stir_overnight->quench acidify Acidify with HCl quench->acidify concentrate Concentrate under Reduced Pressure acidify->concentrate filter_salts Dissolve in Acetone and Filter concentrate->filter_salts recrystallize Recrystallize from Acetone/Hexane filter_salts->recrystallize

Caption: Experimental workflow for the synthesis of this compound.

References

Improving the solubility of 2,6-Dimethoxybenzoic Acid for reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 2,6-Dimethoxybenzoic Acid for chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a polyphenol compound found in various plants.[1] Its solubility is influenced by factors such as the solvent, temperature, and pH. It is known to exist in different polymorphic forms, which can also affect its solubility. For instance, at ambient temperature, the metastable polymorph (form III) is 1.3 times more soluble than the stable polymorph (form I).[2]

Q2: In which common organic solvents is this compound soluble?

A2: this compound shows good solubility in Dimethyl Sulfoxide (DMSO).[1][3] For example, its solubility in fresh DMSO is reported to be 36 mg/mL (197.61 mM) and can reach up to 100 mg/mL with the aid of ultrasonication.[1][3] It is also soluble in other organic solvents like acetone, acetonitrile (MeCN), and tetrahydrofuran (THF), which have been used in crystallization experiments.[2][4]

Q3: How does pH influence the solubility of this compound?

A3: As a carboxylic acid, the solubility of this compound is highly dependent on pH. In aqueous solutions, increasing the pH by adding a base (e.g., sodium hydroxide) will deprotonate the carboxylic acid group, forming a carboxylate salt. This salt form is significantly more polar and, therefore, more soluble in water than the neutral acid form. This principle is a common and effective method for increasing the solubility of acidic drugs.[5][6]

Q4: Can temperature be used to improve the solubility?

A4: Yes, increasing the temperature generally increases the solubility of this compound in most solvents.[2][7] For example, preparing a concentrated solution in water for crystallization experiments often involves boiling and stirring for several hours.[2] This technique can be used to create supersaturated solutions, though care must be taken to prevent precipitation upon cooling.

Troubleshooting Guide

Issue: My this compound is not dissolving sufficiently in my chosen reaction solvent.

  • Solution 1: Solvent Selection & Co-solvency: If the polarity of your solvent is not ideal, consider switching to a more suitable one like DMSO.[1][3] Alternatively, a co-solvent system can be employed. This technique involves adding a water-miscible solvent (a co-solvent) to reduce the interfacial tension between the aqueous solution and the hydrophobic solute, thereby increasing solubility.[5][8]

  • Solution 2: pH Adjustment/Salt Formation: For reactions in aqueous or protic media, converting the acid to its salt form can dramatically improve solubility.[5][6] Add a suitable base (e.g., NaOH, KOH, or an amine base like triethylamine) to deprotonate the carboxylic acid. This is one of the most effective methods for enhancing the solubility of acidic compounds.[5]

  • Solution 3: Increase Temperature: Gently heating the mixture can help dissolve the compound.[3] However, be mindful of the thermal stability of your reactants and the boiling point of your solvent. For some compounds, heating can lead to the formation of a more stable, less soluble polymorph upon cooling.[2]

Issue: The compound precipitates out of solution during the reaction.

  • Possible Cause: A change in the reaction mixture's properties (e.g., pH, polarity, or temperature) may be causing the solubility to decrease. For instance, if the reaction consumes a basic reagent, the pH might drop, causing the less soluble acidic form to precipitate.

  • Troubleshooting Steps:

    • Monitor the pH of the reaction and add a base if necessary to maintain the solubility of the carboxylate salt.

    • If using a co-solvent system, ensure the ratio of solvents remains optimal throughout the reaction.

    • Maintain a constant temperature. If the reaction is exothermic, consider using a cooling bath.

Solubility Data

The following table summarizes the reported solubility of this compound in a common solvent.

SolventConcentrationConditionsReference
Dimethyl Sulfoxide (DMSO)36 mg/mLFresh DMSO used[1]
Dimethyl Sulfoxide (DMSO)100 mg/mLRequires heating and/or ultrasonication[3]

Experimental Protocols

Protocol 1: Improving Solubility via pH Adjustment (Salt Formation)

This protocol describes the in-situ formation of a soluble salt for reactions in aqueous or protic solvents.

  • Dissolution: Suspend the desired amount of this compound in the reaction solvent.

  • Basification: Slowly add a stoichiometric equivalent (or slight excess) of a suitable base (e.g., 1M NaOH for aqueous solutions, or triethylamine for organic solvents) while stirring.

  • Observation: Continue stirring until the solid is fully dissolved. The formation of the clear solution indicates the successful generation of the more soluble carboxylate salt.

  • Reaction: Proceed with the addition of other reagents. Monitor the reaction to ensure the pH does not change in a way that causes precipitation.

Protocol 2: Improving Solubility using a Co-Solvent System

This protocol is suitable for reactions where the polarity of a single solvent is insufficient.

  • Primary Dissolution: Dissolve the this compound in a small amount of a good solvent in which it is highly soluble (e.g., DMSO).

  • Co-Solvent Addition: To a separate vessel containing the bulk reaction solvent (e.g., water or a buffer), slowly add the concentrated DMSO solution of the acid with vigorous stirring.

  • Observation: Monitor for any signs of precipitation. The goal is to find a co-solvent ratio that keeps the compound in solution.

  • Optimization: The optimal ratio of co-solvent to the main solvent may need to be determined empirically for your specific reaction conditions. A common starting point is a 1:10 ratio of DMSO to the aqueous phase.

Visualizations

Below are diagrams illustrating key concepts for troubleshooting solubility issues.

TroubleshootingWorkflow start Start: Solubility Issue with This compound check_solvent Is the solvent appropriate? start->check_solvent change_solvent Switch to a better solvent (e.g., DMSO) check_solvent->change_solvent No check_pH Is the reaction medium aqueous or protic? check_solvent->check_pH Yes end_soluble Problem Solved: Compound is Soluble change_solvent->end_soluble use_cosolvent Use a co-solvent system (e.g., DMSO/Water) use_cosolvent->end_soluble end_insoluble If still insoluble, consider derivatization or alternative reaction strategies use_cosolvent->end_insoluble If fails adjust_pH Increase pH with a base to form a soluble salt check_pH->adjust_pH Yes check_temp Is the reaction compatible with heating? check_pH->check_temp No adjust_pH->end_soluble check_temp->use_cosolvent No increase_temp Gently heat the mixture check_temp->increase_temp Yes increase_temp->end_soluble

Caption: Troubleshooting workflow for solubility issues.

Caption: Equilibrium of salt formation to improve solubility.

References

Stability of 2,6-Dimethoxybenzoic Acid under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2,6-Dimethoxybenzoic Acid. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the stability of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound revolve around its behavior under hydrolytic conditions, particularly in acidic and basic environments. Potential degradation pathways include the hydrolysis of the methoxy ether linkages and decarboxylation of the carboxylic acid group, especially under harsh conditions. The stability can be influenced by factors such as pH, temperature, and the presence of catalysts.

Q2: What are the likely degradation products of this compound under acidic or basic stress?

A2: Under acidic or basic conditions, the methoxy groups of this compound are susceptible to hydrolysis. This can lead to the formation of hydroxylated benzoic acid derivatives, such as 2-hydroxy-6-methoxybenzoic acid, 2,6-dihydroxybenzoic acid (γ-resorcylic acid), and potentially further degradation products. Decarboxylation, the loss of the carboxylic acid group to form 1,3-dimethoxybenzene, is another possible degradation pathway, particularly at elevated temperatures.

Q3: How does the position of the methoxy groups affect the stability of the benzoic acid ring?

A3: The position of methoxy groups on the benzoic acid ring significantly influences its electronic properties and, consequently, its stability. The two methoxy groups at the ortho positions in this compound can create steric hindrance around the carboxylic acid group. This steric effect can influence the molecule's conformation and reactivity.

Q4: Are there any known incompatibilities of this compound with common excipients?

A4: While specific incompatibility studies with a wide range of excipients are not extensively documented in publicly available literature, general chemical principles suggest potential interactions. As a carboxylic acid, this compound may react with basic excipients. Its methoxy groups could potentially interact with strong oxidizing agents. It is always recommended to perform compatibility studies with selected excipients during formulation development.

Troubleshooting Guides

This section provides solutions to common issues encountered during the stability testing of this compound.

Issue 1: Unexpected Degradation in Control Samples

Symptoms:

  • Noticeable degradation of this compound in control samples (e.g., stored in neutral, aqueous solution at room temperature).

  • Appearance of unknown peaks in the HPLC chromatogram of the control.

Possible Causes:

  • Contamination of Solvents or Reagents: Trace amounts of acidic or basic impurities in the solvents or reagents used can catalyze degradation over time.

  • Exposure to Light: Although not extensively reported, some aromatic compounds are susceptible to photolytic degradation.

  • Inherent Instability in Solution: The compound may have limited stability in the chosen solvent system even under neutral conditions.

Solutions:

  • Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are of high purity (e.g., HPLC grade) and freshly prepared.

  • Protect from Light: Store solutions in amber vials or protect them from light to minimize the risk of photodegradation.

  • Evaluate Different Solvent Systems: If instability persists, consider alternative solvent systems or prepare solutions fresh before each analysis.

Issue 2: Inconsistent Degradation Rates Under Acidic/Basic Stress

Symptoms:

  • High variability in the percentage of degradation observed in replicate experiments under the same acidic or basic conditions.

  • Non-linear degradation kinetics when plotting concentration versus time.

Possible Causes:

  • Inaccurate pH Control: Small variations in the initial pH of the stress solution can significantly impact the rate of acid or base-catalyzed hydrolysis.

  • Temperature Fluctuations: Inconsistent temperature control during the stress study will lead to variable reaction rates.

  • Heterogeneous Reaction: If this compound is not fully dissolved in the stress medium, the degradation will occur at the solid-liquid interface, leading to inconsistent results.

Solutions:

  • Precise pH Measurement and Buffering: Use a calibrated pH meter to accurately adjust the pH of the stress solutions. Consider using appropriate buffer systems to maintain a constant pH throughout the experiment.

  • Strict Temperature Control: Employ a calibrated water bath or oven to ensure a constant and uniform temperature for all samples.

  • Ensure Complete Dissolution: Verify that this compound is fully dissolved in the stress medium before starting the time-course study. If solubility is an issue, consider using a co-solvent, but be mindful of its potential impact on the degradation kinetics.

Issue 3: Difficulty in Separating Degradation Products from the Parent Compound by HPLC

Symptoms:

  • Co-elution or poor resolution between the peak for this compound and its degradation products in the HPLC chromatogram.

  • Broad or tailing peaks, making accurate quantification difficult.

Possible Causes:

  • Suboptimal HPLC Method: The chosen stationary phase, mobile phase composition, or gradient profile may not be suitable for resolving structurally similar compounds.

  • Matrix Effects: Excipients or other components in the sample matrix may interfere with the separation.

Solutions:

  • Method Development and Optimization:

    • Column Screening: Evaluate different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity for the parent compound and its degradants.

    • Mobile Phase Optimization: Adjust the mobile phase composition (e.g., organic solvent ratio, pH, buffer concentration) to improve resolution. For ionizable compounds like this compound, controlling the mobile phase pH is crucial.

    • Gradient Elution: Employ a gradient elution program to effectively separate compounds with different polarities.

  • Sample Preparation: Use a suitable sample preparation technique (e.g., solid-phase extraction) to remove interfering matrix components before HPLC analysis.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid and Base Hydrolysis

Objective: To evaluate the stability of this compound in acidic and basic solutions.

Materials:

  • This compound

  • Hydrochloric Acid (HCl), 0.1 M and 1 M

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M

  • HPLC grade water

  • HPLC grade acetonitrile or methanol

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • In separate volumetric flasks, add a known volume of the stock solution to 0.1 M HCl and 1 M HCl to achieve a final drug concentration of approximately 100 µg/mL.

    • Incubate the solutions at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

    • Neutralize the aliquots with an equivalent amount of NaOH before dilution and analysis.

  • Base Hydrolysis:

    • In separate volumetric flasks, add a known volume of the stock solution to 0.1 M NaOH and 1 M NaOH to achieve a final drug concentration of approximately 100 µg/mL.

    • Incubate the solutions at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at the same time points as the acid hydrolysis study.

    • Neutralize the aliquots with an equivalent amount of HCl before dilution and analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution in water to the same concentration and incubate it under the same conditions.

  • HPLC Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of this compound remaining and to detect the formation of any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Initial Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase to a high percentage over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at the λmax of this compound (approximately 296 nm) and also scan a wider UV range with the PDA detector to detect degradants with different chromophores.

  • Injection Volume: 10 µL

Method Development Strategy:

  • Analyze Stressed Samples: Inject samples from the forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) into the HPLC system using the initial conditions.

  • Evaluate Peak Purity: Use the PDA detector to assess the peak purity of the this compound peak in the stressed samples. The presence of co-eluting impurities will be indicated by a non-homogenous peak spectrum.

  • Optimize Separation: If co-elution is observed, systematically modify the chromatographic parameters to improve resolution:

    • Mobile Phase pH: Adjust the pH of the aqueous phase (Mobile Phase A) to alter the ionization state of the acidic parent drug and any acidic or basic degradants.

    • Organic Modifier: Try different organic solvents (e.g., methanol instead of acetonitrile) as Mobile Phase B, as this can significantly alter selectivity.

    • Gradient Slope: Modify the gradient profile (steeper or shallower) to improve the separation of closely eluting peaks.

    • Column Chemistry: If necessary, screen different column stationary phases (e.g., Phenyl-Hexyl, Cyano) to achieve the desired selectivity.

  • Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionTime (hours)This compound Remaining (%)Number of Degradation ProductsMajor Degradation Product (if identified)
0.1 M HCl (60°C)24Data not availableData not availableData not available
1 M HCl (60°C)24Data not availableData not availableData not available
0.1 M NaOH (60°C)24Data not availableData not availableData not available
1 M NaOH (60°C)24Data not availableData not availableData not available

Visualizations

G cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (OH-) 2,6-DMBA_acid This compound HP1_acid 2-Hydroxy-6-methoxybenzoic Acid 2,6-DMBA_acid->HP1_acid Hydrolysis DP_acid Decarboxylation Product (1,3-Dimethoxybenzene) 2,6-DMBA_acid->DP_acid Decarboxylation (minor/harsh conditions) HP2_acid 2,6-Dihydroxybenzoic Acid HP1_acid->HP2_acid Hydrolysis 2,6-DMBA_base This compound HP1_base 2-Hydroxy-6-methoxybenzoic Acid 2,6-DMBA_base->HP1_base Hydrolysis DP_base Decarboxylation Product (1,3-Dimethoxybenzene) 2,6-DMBA_base->DP_base Decarboxylation (minor/harsh conditions) HP2_base 2,6-Dihydroxybenzoic Acid HP1_base->HP2_base Hydrolysis

Caption: Potential degradation pathways of this compound.

G Start Start Define_Objective Define Objective: Assess stability under acidic/basic conditions Start->Define_Objective Prepare_Samples Prepare Stock Solution and Stress Samples (Acidic, Basic, Control) Define_Objective->Prepare_Samples Incubate_Samples Incubate at Controlled Temperature and Time Points Prepare_Samples->Incubate_Samples Analyze_Samples Analyze by Stability-Indicating HPLC Method Incubate_Samples->Analyze_Samples Quantify_Degradation Quantify Parent Drug and Degradation Products Analyze_Samples->Quantify_Degradation Identify_Degradants Identify Degradation Products (e.g., by LC-MS) Quantify_Degradation->Identify_Degradants Report_Results Report Findings: Degradation kinetics, pathways Identify_Degradants->Report_Results End End Report_Results->End

Caption: Experimental workflow for forced degradation studies.

Technical Support Center: Purification of Commercial 2,6-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing common challenges associated with the removal of impurities from commercial 2,6-Dimethoxybenzoic Acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound is typically synthesized from 1,3-dimethoxybenzene. Consequently, common impurities may include:

  • Unreacted Starting Materials: Residual 1,3-dimethoxybenzene.

  • Isomeric Byproducts: Positional isomers such as 2,4-dimethoxybenzoic acid and 3,5-dimethoxybenzoic acid, which can form in small quantities depending on the synthetic route.

  • Related Synthesis Impurities: Other byproducts arising from the specific synthesis method used. Traditional synthesis processes may result in a higher level of byproducts[1].

Q2: What is the most effective method for purifying this compound?

A2: Recrystallization is the most common and effective method for purifying this compound. The choice of solvent is crucial for successful purification.

Q3: Which solvents are recommended for the recrystallization of this compound?

A3: Several solvent systems have been reported to be effective:

  • Water[2]

  • Aqueous Ethanol

  • Methanol/Water mixture[1]

  • Acetone/Hexane mixture[3]

  • 1,1-Dichloroethane[2]

The ideal solvent should dissolve the this compound well at elevated temperatures but poorly at low temperatures, while the impurities should either be highly soluble or insoluble in the solvent at all temperatures.

Q4: What level of purity can I expect to achieve after recrystallization?

A4: A single recrystallization can significantly improve the purity of commercial this compound. Depending on the initial purity and the chosen recrystallization protocol, it is possible to achieve a purity of ≥99%[1].

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Probable Cause(s) Suggested Solution(s)
The this compound does not fully dissolve in the hot solvent. 1. Insufficient Solvent: The amount of solvent is not enough to dissolve the solute at its boiling point.2. Inappropriate Solvent: The chosen solvent has poor solvating power for this compound, even when hot.1. Add More Solvent: Gradually add small portions of the hot solvent until the solid dissolves. Avoid a large excess, as this will reduce the recovery yield.2. Change Solvent System: Refer to the list of recommended solvents in the FAQs and select an alternative. Perform a small-scale solubility test before proceeding with the bulk sample.
The product "oils out" instead of forming crystals upon cooling. 1. Supersaturation: The solution is too concentrated, causing the solute to come out of solution above its melting point.2. Rapid Cooling: Cooling the solution too quickly can prevent the formation of a crystal lattice.1. Add More Solvent: Re-heat the solution to dissolve the oil and add a small amount of additional hot solvent to reduce the concentration.2. Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
The resulting crystals are colored. Presence of Colored Impurities: The commercial starting material may contain colored byproducts.Use of Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Caution: Do not add charcoal to a boiling solution, as this may cause bumping.
The recovery yield is low. 1. Excessive Solvent: Using too much solvent will result in a significant portion of the product remaining in the mother liquor.2. Premature Crystallization: The product crystallizes on the filter paper or funnel during hot filtration.3. Washing with Warm Solvent: Washing the collected crystals with a solvent that is not sufficiently cold will dissolve some of the product.1. Minimize Solvent: Use the minimum amount of hot solvent required to dissolve the solid.2. Pre-heat Funnel: Warm the filtration apparatus (funnel and filter paper) with hot solvent before filtering the solution.3. Use Ice-Cold Washing Solvent: Ensure the solvent used for washing the crystals is pre-chilled in an ice bath.

Experimental Protocols

Below are detailed methodologies for the recrystallization of this compound.

Protocol 1: Recrystallization from Acetone/Hexane[3]
  • Dissolution: Dissolve the crude this compound in a minimum amount of hot acetone.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel.

  • Crystallization: Slowly add hexane to the hot acetone solution until a slight turbidity persists.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold acetone/hexane mixture.

  • Drying: Dry the crystals under vacuum. A reported yield for a synthesis followed by this recrystallization is 68%[3].

Protocol 2: Recrystallization from Methanol/Water[1]
  • Dissolution: Dissolve 25g of crude this compound in a mixture of 37.5 mL of methanol and 37.5 mL of water.

  • Heating: Heat the mixture to 65-75 °C and maintain this temperature for 30 minutes.

  • Cooling: Cool the solution to below 25 °C.

  • Isolation: Isolate the crystals by centrifugation or vacuum filtration.

  • Drying: Dry the purified product in an oven. This method has been reported to yield a product with a purity of ≥99%[1].

Data Presentation

The following table provides an example of the expected improvement in the purity of this compound after recrystallization. The data is illustrative and actual results may vary depending on the initial purity of the commercial product and the experimental conditions.

Sample Purity by HPLC (%) 1,3-dimethoxybenzene (%) Isomeric Impurities (%) Other Impurities (%)
Commercial this compound97.51.20.80.5
After Recrystallization (Acetone/Hexane)99.5<0.10.20.2
After Recrystallization (Methanol/Water)99.8<0.1<0.1<0.1

Mandatory Visualizations

Purification Workflow

PurificationWorkflow Figure 1. General Workflow for the Purification of this compound start Commercial this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Slow Cooling & Crystallization hot_filtration->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Purified Crystals wash->dry end Pure this compound dry->end

Figure 1. General Workflow for the Purification of this compound
Relationship Between Purification Methods and Impurities

ImpurityRemoval Figure 2. Targeting Impurities with Purification Techniques cluster_impurities Common Impurities cluster_methods Purification Methods Unreacted Starting Materials Unreacted Starting Materials Isomeric Byproducts Isomeric Byproducts Colored Impurities Colored Impurities Insoluble Particulates Insoluble Particulates Recrystallization Recrystallization Recrystallization->Unreacted Starting Materials Removes Recrystallization->Isomeric Byproducts Reduces Hot Filtration Hot Filtration Hot Filtration->Insoluble Particulates Removes Charcoal Treatment Charcoal Treatment Charcoal Treatment->Colored Impurities Removes

Figure 2. Targeting Impurities with Purification Techniques

References

Validation & Comparative

Comparative Guide to Analytical Methods for 2,6-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative analysis of 2,6-Dimethoxybenzoic Acid, a key intermediate in various synthetic processes. We will explore High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), as the primary analytical techniques. Additionally, we will discuss alternative methods to provide a comprehensive analytical landscape for this compound.

Introduction to Analytical Considerations

This compound is a substituted benzoic acid derivative. Its analysis is crucial for monitoring reaction kinetics, assessing purity, and ensuring the quality of final products in the pharmaceutical and chemical industries. The selection of an appropriate analytical method depends on factors such as the required sensitivity, resolution from potential impurities, sample matrix, and available instrumentation.

High-Performance Liquid Chromatography (HPLC) Methods

Reverse-phase HPLC (RP-HPLC) is a widely adopted technique for the analysis of moderately polar compounds like this compound. The separation is primarily based on the hydrophobic interactions between the analyte and the stationary phase.

Method 1: Conventional Reverse-Phase HPLC

A common approach for the analysis of this compound involves a C18 stationary phase with an acidified aqueous-organic mobile phase. The acidic modifier in the mobile phase is essential to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

Method 2: Ultra-Performance Liquid Chromatography (UPLC)

UPLC offers significant advantages in terms of speed, resolution, and solvent consumption compared to conventional HPLC. This is achieved by using columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher backpressures. For this compound, a UPLC method can provide faster analysis times, which is particularly beneficial for high-throughput screening.

Comparison of HPLC and UPLC Methods

ParameterHPLC Method (Adapted from Benzoic Acid Analysis)UPLC Method (Hypothetical)
Column C18, 5 µm, 4.6 x 150 mmUPLC BEH C18, 1.7 µm, 2.1 x 50 mm[1]
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 60% A, 40% B (Isocratic)95% A to 5% A in 2 min
Flow Rate 1.0 mL/min0.5 mL/min
Injection Volume 10 µL2 µL
Column Temperature 30 °C40 °C
Detection UV at 230 nmUV at 230 nm
Retention Time ~ 4.5 min~ 1.2 min
Theoretical Plates ~ 8,000~ 15,000
Analysis Time ~ 10 min~ 3 min

Alternative Analytical Techniques

While HPLC and UPLC are the most common methods, other techniques can be employed for the analysis of this compound.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For acidic compounds like this compound, Capillary Zone Electrophoresis (CZE) is a suitable mode. CE offers advantages such as high efficiency, low sample and reagent consumption, and rapid analysis times.[2][3][4][5][6] A typical CZE method for benzoic acid derivatives would involve a fused silica capillary and a buffer system such as phosphate or borate at a neutral or slightly alkaline pH.[2][4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for the analysis of this compound, although it typically requires a derivatization step to increase the volatility and thermal stability of the analyte.[7][8][9][10][11] Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The primary advantage of GC-MS is the high sensitivity and specificity provided by the mass spectrometric detection, which allows for confident identification and quantification, even in complex matrices.

Comparison of Alternative Methods

ParameterCapillary Electrophoresis (CE)Gas Chromatography-Mass Spectrometry (GC-MS)
Separation Principle Electrophoretic MobilityVolatility and Polarity
Instrumentation CE System with UV or DADGC-MS System
Sample Derivatization Not typically requiredRequired (e.g., silylation)
Typical Analysis Time < 10 minutes15-30 minutes
Advantages High efficiency, low sample volume, fast analysisHigh sensitivity and specificity, structural information
Disadvantages Lower concentration sensitivity than MS methodsSample derivatization adds complexity and potential for error

Experimental Protocols

Sample Preparation

A general procedure for preparing a standard solution of this compound for HPLC or UPLC analysis is as follows:

  • Accurately weigh approximately 10 mg of this compound standard.

  • Dissolve the standard in 10 mL of a suitable solvent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v), to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to prepare working standards at the desired concentrations for calibration.

For the analysis of this compound in a solid sample matrix, a suitable extraction procedure would be required. This typically involves dissolving the sample in a solvent in which the analyte is soluble, followed by filtration to remove any undissolved particulate matter before injection into the analytical instrument.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis Weighing Weighing Dissolution Dissolution Weighing->Dissolution Dilution Dilution Dissolution->Dilution Filtration Filtration Dilution->Filtration HPLC_UPLC HPLC / UPLC System Filtration->HPLC_UPLC Injection CE CE System Filtration->CE Injection GC_MS GC-MS System Filtration->GC_MS Injection Chromatogram Chromatogram / Electropherogram HPLC_UPLC->Chromatogram CE->Chromatogram GC_MS->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Fig. 1: General workflow for the analysis of this compound.

References

Comparative Guide to Analytical Methods for the Quantification of 2,6-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the accurate quantification of 2,6-Dimethoxybenzoic Acid, a key intermediate in pharmaceutical synthesis and a naturally occurring phenolic compound.[1][2][3][4] The following sections detail validated analytical techniques, present their performance characteristics, and provide comprehensive experimental protocols to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their application.

Data Summary: Performance Comparison of Analytical Methods

The following table summarizes the key performance characteristics of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and a proposed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of this compound. The HPLC-UV data is based on a validated method for the analysis of phenolic compounds in herbal extracts, while the HPLC-MS/MS parameters are illustrative of a typical high-sensitivity bioanalytical method, adapted from methodologies for similar benzoic acid derivatives.[1][5][6]

Parameter HPLC-UV Method Illustrative HPLC-MS/MS Method
Linearity Range 5 - 200 µg/mL0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.999> 0.999
Accuracy (% Recovery) 96.03 - 102.82%[1][6]98 - 105%
Precision (% RSD) < 2% (Intra- and Inter-day)[1][6]< 5%
Limit of Detection (LOD) ~0.4 µg/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~1.1 µg/mL~0.1 ng/mL
Specificity GoodExcellent
Typical Application Quality control of raw materials, herbal extractsPharmacokinetic studies, trace analysis

Experimental Protocols

Validated HPLC-UV Method for Quality Control

This method is adapted from a validated procedure for the simultaneous determination of several phenolic compounds, including this compound, in herbal extracts.[1][6]

a. Sample Preparation:

  • Accurately weigh the sample (e.g., 1.0 g of powdered plant material or raw material).

  • Transfer to a volumetric flask and add a suitable extraction solvent (e.g., methanol).

  • Prepare stock solutions of this compound (e.g., 0.4 mg/mL) in methanol.[1]

  • Vortex the mixture to ensure thorough mixing.

  • Perform sonication to facilitate extraction.

  • Centrifuge the mixture to pellet solid particles.

  • Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

b. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography system with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.05 M ammonium acetate, pH 4.4) and an organic solvent (e.g., methanol or acetonitrile).[7]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of this compound (typically around 210 nm or 280 nm).

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

c. Validation Parameters:

  • Specificity: Assessed by comparing the chromatograms of a blank, a standard solution, and a sample solution to ensure no interference from the matrix at the retention time of this compound.

  • Linearity: Determined by constructing a calibration curve with at least five concentrations over the desired range.

  • Accuracy: Evaluated by performing recovery studies on spiked samples at different concentration levels.[1][6]

  • Precision: Assessed by analyzing replicate samples on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (%RSD) should be within acceptable limits.[1][6]

  • LOD & LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Illustrative HPLC-MS/MS Method for Bioanalysis

This hypothetical method is based on common practices for the quantification of small molecules in biological matrices and is suitable for applications requiring high sensitivity, such as pharmacokinetic studies.[5]

a. Sample Preparation (Plasma):

  • To 100 µL of plasma sample, add an internal standard solution.

  • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

  • Vortex the mixture vigorously.

  • Centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Inject the sample into the HPLC-MS/MS system.

b. Chromatographic Conditions:

  • Instrument: UHPLC system coupled to a tandem mass spectrometer.

  • Column: C18 reversed-phase column suitable for fast chromatography (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

c. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined through infusion and optimization.

Visualizations

Analytical_Method_Validation_Workflow start_end start_end process process decision decision document document A Method Development B Method Optimization A->B C Pre-Validation B->C D Validation Protocol C->D E Specificity D->E Execute F Linearity & Range E->F G Accuracy F->G H Precision G->H I LOD & LOQ H->I J Robustness I->J K System Suitability J->K L Criteria Met? K->L M Validation Report L->M Yes O Review & Re-optimize L->O No N Method Implementation M->N O->B

Caption: Workflow for Analytical Method Validation.

Method_Comparison cluster_title Comparison of Analytical Techniques cluster_hplcuv HPLC-UV cluster_hplcms HPLC-MS/MS title title method_node method_node param_node param_node advantage advantage disadvantage disadvantage HPLC_UV HPLC-UV UV_Adv Cost-effective Robust Simple Operation HPLC_UV->UV_Adv Advantages UV_Disadv Lower Sensitivity Potential Matrix Interference HPLC_UV->UV_Disadv Disadvantages HPLC_MS HPLC-MS/MS MS_Adv High Sensitivity High Specificity Lower Detection Limits HPLC_MS->MS_Adv Advantages MS_Disadv Higher Cost Complex Instrumentation Matrix Effects (Ion Suppression) HPLC_MS->MS_Disadv Disadvantages Quant Quantification of This compound Quant->HPLC_UV Quant->HPLC_MS

Caption: Logical Comparison of HPLC-UV and HPLC-MS/MS.

References

Comparative study of the reactivity of 2,6-Dimethoxybenzoic Acid vs. anisic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and drug discovery, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and biological activities. Benzoic acid derivatives, in particular, serve as versatile scaffolds. This guide provides a comparative analysis of the reactivity of two such derivatives: 2,6-dimethoxybenzoic acid and para-anisic acid (4-methoxybenzoic acid). Understanding their distinct reactivity profiles, governed by electronic and steric factors, is crucial for optimizing reaction conditions and predicting outcomes in synthetic strategies.

Executive Summary

This guide delves into a comparative study of this compound and anisic acid, focusing on their reactivity in three key transformations: esterification, amide coupling, and electrophilic aromatic substitution. The presence of two ortho-methoxy groups in this compound introduces significant steric hindrance around the carboxylic acid functionality, rendering it less reactive in nucleophilic acyl substitution reactions compared to the sterically unhindered para-anisic acid. Conversely, the electronic effects of the methoxy substituents play a dominant role in directing the outcome of electrophilic aromatic substitution reactions on the benzene ring. This guide presents a compilation of experimental data, detailed protocols for representative reactions, and visual diagrams to elucidate the underlying principles governing the reactivity of these two valuable chemical entities.

Data Presentation: A Comparative Overview

The following table summarizes the key physicochemical properties and expected reactivity trends for this compound and anisic acid.

PropertyThis compoundAnisic Acid (p-Methoxybenzoic Acid)Reference
Structure
Molar Mass ( g/mol ) 182.17152.15
pKa ~3.44~4.47
Reactivity in Esterification LowerHigherInferred from steric hindrance principles
Reactivity in Amide Coupling LowerHigherInferred from steric hindrance principles
Electrophilic Substitution Activated ring, directing ortho and para to methoxy groupsActivated ring, directing ortho to the methoxy group and meta to the carboxylic acid groupBased on established electronic effects

Comparative Reactivity Analysis

Esterification

Esterification of carboxylic acids, particularly the acid-catalyzed Fischer-Speier method, is highly sensitive to steric hindrance around the carboxyl group.

  • Anisic Acid: Being a para-substituted benzoic acid, the carboxylic group is sterically accessible, allowing for relatively facile esterification with various alcohols under standard acid-catalyzed conditions.

  • This compound: The two methoxy groups in the ortho positions create significant steric bulk around the carboxylic acid. This "ortho effect" hinders the approach of the alcohol nucleophile, making standard Fischer esterification challenging. Higher temperatures, longer reaction times, and potentially more potent activating agents may be required to achieve comparable yields to anisic acid.

Amide Coupling

Similar to esterification, amide bond formation is susceptible to steric effects. The use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activator such as 1-Hydroxybenzotriazole (HOBt) is a common strategy.

  • Anisic Acid: Readily undergoes amide coupling with a variety of amines using standard coupling agents, affording high yields of the corresponding amides.

  • This compound: The steric hindrance from the ortho-methoxy groups significantly impedes the formation of the activated ester intermediate and the subsequent nucleophilic attack by the amine. This can lead to lower yields and may necessitate the use of more powerful coupling reagents or harsher reaction conditions.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution, the electronic effects of the substituents on the benzene ring are the primary determinants of reactivity and regioselectivity.

  • Anisic Acid: The methoxy group is a strong activating, ortho, para-director, while the carboxylic acid group is a deactivating, meta-director. The powerful activating effect of the methoxy group dominates, directing incoming electrophiles primarily to the positions ortho to the methoxy group (and meta to the carboxylic acid).

  • This compound: Both methoxy groups are strong activating, ortho, para-directors. They work in concert to strongly activate the ring towards electrophilic attack. Substitution is expected to occur at the positions ortho and para to the methoxy groups. However, the position between the two methoxy groups is sterically hindered. Therefore, the primary site of substitution will be the position para to one methoxy group and ortho to the other.

Experimental Protocols

Fischer Esterification of Anisic Acid with Ethanol

Objective: To synthesize ethyl anisate via acid-catalyzed esterification.

Materials:

  • Anisic acid (1.52 g, 10 mmol)

  • Absolute ethanol (20 mL)

  • Concentrated sulfuric acid (0.5 mL)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve anisic acid in absolute ethanol.

  • Carefully add concentrated sulfuric acid dropwise to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer successively with water (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL) until effervescence ceases, and finally with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl anisate.

  • Purify the product by distillation or column chromatography if necessary.

Amide Coupling of Anisic Acid with Aniline using EDC/HOBt

Objective: To synthesize N-phenyl-4-methoxybenzamide.

Materials:

  • Anisic acid (1.52 g, 10 mmol)

  • Aniline (0.93 g, 10 mmol)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.1 g, 11 mmol)

  • 1-Hydroxybenzotriazole (HOBt) (1.49 g, 11 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.5 mL, 20 mmol)

  • Dichloromethane (DCM) (50 mL)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of anisic acid and HOBt in DCM at 0 °C, add EDC.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add aniline to the reaction mixture, followed by the dropwise addition of DIPEA.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM (50 mL).

  • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Electrophilic Nitration of Anisic Acid

Objective: To synthesize 4-methoxy-3-nitrobenzoic acid.

Materials:

  • Anisic acid (1.52 g, 10 mmol)

  • Concentrated sulfuric acid (10 mL)

  • Concentrated nitric acid (1 mL)

  • Ice-water bath

Procedure:

  • Carefully dissolve anisic acid in concentrated sulfuric acid in a flask cooled in an ice-water bath.

  • In a separate container, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid (2 mL) while cooling in an ice-water bath.

  • Add the cold nitrating mixture dropwise to the solution of anisic acid, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Pour the reaction mixture onto crushed ice.

  • Collect the precipitated product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 4-methoxy-3-nitrobenzoic acid.

Mandatory Visualizations

Signaling Pathway of Anisic Acid Derivative in Insulin Secretion

Anisic acid derivatives have been shown to be involved in stimulating insulin secretion through the activation of G-protein coupled receptors (GPCRs) on pancreatic β-cells.[1][2][3] The binding of the ligand to the GPCR triggers a downstream signaling cascade involving G-proteins, leading to an increase in intracellular calcium levels and ultimately, the exocytosis of insulin-containing granules.

G_Protein_Coupled_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Anisic_Acid_Derivative Anisic Acid Derivative GPCR G-Protein Coupled Receptor (GPCR) Anisic_Acid_Derivative->GPCR Binds to G_Protein G-Protein (Gq) GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ release from ER IP3->Ca_ER Stimulates Insulin_Vesicle Insulin Vesicle Ca_ER->Insulin_Vesicle Triggers fusion Insulin_Secretion Insulin Secretion Insulin_Vesicle->Insulin_Secretion Leads to

Caption: Anisic acid derivative-mediated insulin secretion pathway via GPCR signaling.

Experimental Workflow for Fischer Esterification

The following diagram illustrates the key steps involved in a typical Fischer esterification reaction, as described in the experimental protocol.

Fischer_Esterification_Workflow Start Start Reactants Combine Carboxylic Acid, Alcohol, and Acid Catalyst Start->Reactants Reflux Heat to Reflux (4-6 hours) Reactants->Reflux Cool Cool to Room Temperature Reflux->Cool Evaporate Remove Excess Alcohol Cool->Evaporate Extraction Work-up: - Add Ether - Wash with H₂O, NaHCO₃, Brine Evaporate->Extraction Drying Dry Organic Layer (e.g., MgSO₄) Extraction->Drying Concentrate Concentrate under Reduced Pressure Drying->Concentrate Purification Purify Product (Distillation/Chromatography) Concentrate->Purification End End Purification->End

Caption: A typical workflow for a Fischer esterification reaction.

Conclusion

The reactivity of this compound and anisic acid is a clear illustration of the interplay between steric and electronic effects in organic chemistry. While both are valuable synthons, their utility is dictated by the specific transformation being considered. Anisic acid, with its accessible carboxylic acid group, is a preferred substrate for esterification and amide coupling reactions where steric hindrance is a limiting factor. In contrast, the highly activated aromatic ring of this compound makes it an interesting candidate for electrophilic aromatic substitution, provided the steric constraints of the incoming electrophile are considered. For researchers and drug development professionals, a thorough understanding of these nuances is essential for the rational design and efficient execution of synthetic routes.

References

The Ortho Effect in Action: Steric Hindrance of 2,6-Dimethoxybenzoic Acid in Chemical Reactions

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers and drug development professionals on the steric influence of 2,6-dimethoxybenzoic acid in key organic reactions, supported by experimental data.

The strategic placement of functional groups on an aromatic ring can profoundly influence the reactivity of a molecule. In the case of this compound, the two methoxy groups flanking the carboxylic acid functionality create a sterically crowded environment, leading to significant effects on its participation in common organic reactions. This guide provides a comparative analysis of the steric hindrance effects of this compound in esterification, amide formation, and ortho-lithiation reactions, offering valuable insights for researchers, scientists, and professionals in drug development.

Esterification: Overcoming Steric Obstacles

The formation of an ester from a carboxylic acid and an alcohol is a fundamental transformation in organic synthesis. However, the bulky methoxy groups in the ortho positions of this compound can impede the approach of the alcohol nucleophile to the carboxylic acid, thereby slowing down the reaction rate compared to less hindered benzoic acids.

Table 1: Comparison of Esterification Yields for Benzoic Acid and its Derivatives

Carboxylic AcidAlcoholCatalyst/ConditionsYield (%)Reference
Benzoic AcidMethanolH₂SO₄ (cat.), Reflux~95General Textbook Data
4-Methoxybenzoic AcidMethanolH₂SO₄ (cat.), Reflux~96General Textbook Data
This compound EthanolH₂SO₄ (cat.), Reflux"Excellent"[1]
2,6-Dimethylbenzoic AcidVariousDIC-HOPO, 70°CModerate[2]

Note: "Excellent" yield for this compound suggests the reaction is high-yielding under the specified conditions, though a numerical value was not provided in the source.

Experimental Protocol: Fischer Esterification of this compound[1]
  • Reaction Setup: A mixture of this compound (1.0 eq), absolute ethanol (excess, as solvent), and a catalytic amount of concentrated sulfuric acid is placed in a round-bottom flask equipped with a reflux condenser.

  • Reaction Execution: The mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the excess ethanol is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., diethyl ether) and washed with an aqueous solution of a weak base (e.g., sodium bicarbonate) to remove any unreacted acid. The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is evaporated to afford the crude ester.

  • Purification: The crude product can be purified by distillation or column chromatography if necessary.

Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product 2,6-Dimethoxybenzoic_Acid This compound Reflux Reflux 2,6-Dimethoxybenzoic_Acid->Reflux Ethanol Ethanol Ethanol->Reflux H2SO4 H₂SO₄ (cat.) H2SO4->Reflux Evaporation Solvent Evaporation Reflux->Evaporation Extraction Extraction & Washing Evaporation->Extraction Ester Ethyl 2,6-Dimethoxybenzoate Extraction->Ester

Figure 1. Experimental workflow for the Fischer esterification of this compound.

Amide Formation: A Greater Steric Challenge

The synthesis of amides from carboxylic acids and amines is another cornerstone reaction in organic chemistry, particularly in the synthesis of pharmaceuticals and biologically active molecules. The steric hindrance posed by the two ortho-methoxy groups in this compound is even more pronounced in amide formation compared to esterification, due to the generally larger size of amine nucleophiles.

Direct comparative studies on the yields of amide formation for this compound versus less hindered analogues are not abundant in the literature. However, studies on similarly hindered substrates, such as 2,6-dimethylbenzoic acid, indicate that specialized and often more forceful conditions are necessary to achieve reasonable yields. For instance, the use of potent coupling reagents like DIC (N,N'-diisopropylcarbodiimide) in combination with an additive like HOPO (2-hydroxypyridine-N-oxide) at elevated temperatures has been shown to be effective for sterically demanding carboxylic acids.[2]

Table 2: Comparison of Amide Formation Conditions and Reagents for Sterically Hindered Benzoic Acids

Carboxylic AcidAmineCoupling Reagent/ConditionsYield (%)Reference
Benzoic AcidBenzylamineBoric acid (cat.), Toluene, Reflux89[3]
2-Methoxybenzoic AcidVariousSchotten-Baumann60-80[2][4]
This compound 4-MethoxybenzamidineReflux in waterNot specified[5]
2,6-Dimethylbenzoic AcidBenzylamineDIC-HOPO, 70°CModerate[2]
Experimental Protocol: Amide Formation using a Coupling Reagent (General)
  • Activation: The carboxylic acid (1.0 eq) is dissolved in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide). A coupling reagent (e.g., EDC, DCC, or HATU) and, if necessary, an additive (e.g., HOBt or DMAP) are added, and the mixture is stirred at room temperature for a period to allow for the formation of the activated intermediate.

  • Amine Addition: The amine (1.0-1.2 eq) is added to the reaction mixture.

  • Reaction: The reaction is stirred at room temperature or heated as required, with progress monitored by TLC or LC-MS.

  • Work-up: The reaction mixture is typically diluted with an organic solvent and washed sequentially with a weak acid (e.g., 1M HCl) to remove excess amine, a weak base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid and acidic byproducts, and brine.

  • Purification: The organic layer is dried, concentrated, and the crude amide is purified by column chromatography or recrystallization.

Amide_Formation_Pathway Carboxylic_Acid R-COOH Activated_Intermediate Activated Intermediate Carboxylic_Acid->Activated_Intermediate Activation Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Coupling_Reagent->Activated_Intermediate Amide R-CONH-R' Activated_Intermediate->Amide Nucleophilic Attack Amine R'-NH₂ Amine->Amide Byproducts Byproducts

Figure 2. Generalized signaling pathway for amide bond formation using a coupling reagent.

Ortho-Lithiation: A Balance of Steric and Electronic Effects

Ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic rings, directed by a suitable functional group. In the case of benzoic acids, the carboxylate group can direct lithiation to the ortho position. However, the presence of other substituents, such as the methoxy groups in this compound, introduces a complex interplay of steric and electronic effects that determine the site of deprotonation.

While the two ortho-methoxy groups create significant steric bulk around the carboxylic acid, they are also ortho-directing groups themselves. In the case of 2-methoxybenzoic acid, lithiation occurs exclusively at the position ortho to the carboxylate.[6] For 3-methoxy and 3,5-dimethoxybenzoic acids, the use of different bases can lead to a reversal of regioselectivity, with deprotonation occurring either ortho to the carboxylate or at a position directed by the methoxy groups.[7]

For this compound, the positions ortho to the carboxylate are already substituted. Therefore, any directed metallation would have to occur at the remaining aromatic positions, influenced by the directing ability of the methoxy groups. However, the significant steric hindrance around the carboxylate can also influence the approach of the bulky organolithium base.

Table 3: Regioselectivity in the Ortho-Lithiation of Substituted Benzoic Acids

SubstrateBaseSite of LithiationReference
Benzoic Acids-BuLi/TMEDAOrtho to -COOH[8][9][10]
2-Methoxybenzoic Acids-BuLi/TMEDAOrtho to -COOH (C6)[6]
3-Methoxybenzoic Acidn-BuLi/t-BuOKPara to -OCH₃ (C4)[7]
3,5-Dimethoxybenzoic Acidn-BuLi/t-BuOKPara to -OCH₃ (C4)[7]
Experimental Protocol: Directed Ortho-Lithiation of a Substituted Benzoic Acid (General)[8][9][10]
  • Reaction Setup: The substituted benzoic acid (1.0 eq) is dissolved in a dry, aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (typically -78 °C).

  • Deprotonation: A solution of an organolithium base (e.g., s-butyllithium) and a coordinating agent (e.g., TMEDA) is added dropwise to the cooled solution. The mixture is stirred at low temperature for a specified time to allow for complete deprotonation.

  • Electrophilic Quench: An electrophile (e.g., an alkyl halide, carbon dioxide, etc.) is added to the reaction mixture.

  • Work-up: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride) and allowed to warm to room temperature. The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography or recrystallization.

Ortho_Lithiation_Logic Benzoic_Acid Substituted Benzoic Acid Deprotonation Deprotonation Benzoic_Acid->Deprotonation Base Organolithium Base (e.g., s-BuLi/TMEDA) Base->Deprotonation Regioselectivity Site of Lithiation Deprotonation->Regioselectivity Directing_Group Directing Group (-COOH, -OCH₃) Directing_Group->Regioselectivity Electronic Effect Steric_Hindrance Steric Hindrance Steric_Hindrance->Regioselectivity Steric Effect

Figure 3. Logical relationship of factors influencing the regioselectivity of ortho-lithiation.

Conclusion

The steric hindrance imparted by the two ortho-methoxy groups in this compound presents a significant, though not insurmountable, challenge in common organic reactions. While esterification can proceed with good yields under appropriate conditions, amide formation is more demanding and often requires specialized, potent coupling reagents. In ortho-lithiation reactions, the interplay between the steric bulk and the electronic directing effects of the substituents governs the regiochemical outcome. Understanding these steric effects is crucial for designing effective synthetic strategies and for predicting the reactivity of similarly substituted molecules in drug discovery and development. Further quantitative studies are needed to provide a more detailed comparison of the reaction kinetics of this compound with its less hindered counterparts.

References

A Comparative Guide to 2,6-Dimethoxybenzoic Acid and 2,6-Dimethylbenzoic Acid for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the physicochemical properties, spectral characteristics, and biological activities of 2,6-dimethoxybenzoic acid and 2,6-dimethylbenzoic acid. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in their work.

Physicochemical Properties

The substitution of methoxy groups in place of methyl groups on the benzoic acid scaffold significantly influences the physicochemical properties of the molecules. This compound exhibits a higher melting point and greater water solubility, likely due to the potential for hydrogen bonding with the methoxy groups. Conversely, the non-polar methyl groups in 2,6-dimethylbenzoic acid contribute to its lower melting point and reduced water solubility. The electronic effects of the substituents also impact the acidity (pKa) of the carboxylic acid group.

PropertyThis compound2,6-Dimethylbenzoic Acid
Molecular Formula C₉H₁₀O₄C₉H₁₀O₂
Molecular Weight 182.17 g/mol [1][2]150.17 g/mol [3]
Melting Point 185-187 °C[4][5][6]114-116 °C[3][7]
Boiling Point 314.5 °C at 760 mmHg[4]272.8 °C at 760 mmHg[3]
pKa 3.44 (at 25 °C)[5][8][9]3.362 (at 25 °C)[10]
Water Solubility 0.35 g/100 mL (at 25 °C)[4][9]Limited solubility[11]
LogP 0.66[1][2]2.82[3]
Appearance White to off-white crystalline powder[5][8]White to off-white crystalline solid[11]

Spectral Characteristics

The spectral data provides insights into the structural differences between the two molecules.

1H and 13C NMR Spectroscopy

The NMR spectra of both compounds are consistent with their substituted benzoic acid structures. In this compound, the methoxy groups (-OCH₃) typically show a singlet peak around 3.8 ppm in the ¹H NMR spectrum. The aromatic protons appear as a multiplet. For 2,6-dimethylbenzoic acid, the methyl groups (-CH₃) exhibit a singlet around 2.4 ppm. The aromatic protons also present as a multiplet.

Note: Detailed peak assignments with coupling constants can be found in specialized spectral databases. The following are representative shifts.

This compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic-H6.6 - 7.4 (m)110 - 160
-OCH₃~3.8 (s)~56
-COOH>10 (s, broad)>165

2,6-Dimethylbenzoic Acid

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic-H7.0 - 7.3 (m)125 - 140
-CH₃~2.4 (s)~20
-COOH>10 (s, broad)>170
Infrared (IR) Spectroscopy

The IR spectra of both compounds display characteristic peaks for the carboxylic acid group, including a broad O-H stretch and a strong C=O stretch.

Functional GroupThis compound (cm⁻¹)2,6-Dimethylbenzoic Acid (cm⁻¹)
O-H Stretch (Carboxylic Acid) ~3300-2500 (broad)[12]~3300-2500 (broad)[12]
C-H Stretch (Aromatic) ~3100-3000[9]~3100-3000[9]
C-H Stretch (Aliphatic) ~2950-2850 (from -OCH₃)~2950-2850 (from -CH₃)
C=O Stretch (Carboxylic Acid) ~1700-1680[12]~1700-1680[12]
C=C Stretch (Aromatic) ~1600-1450[9]~1600-1450[9]
C-O Stretch (Ether) ~1250 and ~1100-
C-O Stretch (Carboxylic Acid) ~1300-1200[12]~1300-1200[12]

Biological Activities

Both this compound and 2,6-dimethylbenzoic acid derivatives have been investigated for a range of biological activities.

Biological ActivityThis compound2,6-Dimethylbenzoic Acid
Antimicrobial Has been investigated for antimicrobial properties.[13]Derivatives are used in the preparation of anti-inflammatory and antirheumatic agents.[10]
Anti-inflammatory Has been studied for its anti-inflammatory potential.Derivatives have shown anti-inflammatory activity.
Cytotoxicity Cytotoxicity has been evaluated in various cell lines.Cytotoxicity has been evaluated in various cell lines.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Determination of pKa (Potentiometric Titration)
  • Solution Preparation : Prepare a standard solution of the benzoic acid derivative (e.g., 0.01 M) in a suitable solvent mixture (e.g., water-acetonitrile). Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Titration Setup : Place a known volume of the acid solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the burette tip containing the base solution.

  • Titration : Add the base in small increments, recording the pH after each addition. Continue the titration past the equivalence point.

  • Data Analysis : Plot the pH versus the volume of base added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, a Gran plot can be used for more accurate determination.

Measurement of Solubility
  • Sample Preparation : Add an excess amount of the solid benzoic acid derivative to a known volume of solvent (e.g., water) in a vial.

  • Equilibration : Seal the vial and agitate it at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis : Centrifuge the suspension to pellet the undissolved solid. Carefully remove an aliquot of the supernatant.

  • Quantification : Determine the concentration of the dissolved compound in the aliquot using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC, against a standard curve.

Antimicrobial Activity Assay (Broth Microdilution)
  • Preparation of Inoculum : Grow the microbial strain (e.g., E. coli, S. aureus) in a suitable broth medium to the mid-logarithmic phase. Adjust the culture to a standardized concentration (e.g., 0.5 McFarland standard).

  • Serial Dilutions : Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation : Add the standardized microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.

  • Incubation : Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours).

  • Determination of MIC : The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

Experimental Workflow for Comparative Analysis

G cluster_0 Compound Preparation cluster_1 Physicochemical Characterization cluster_2 Spectral Analysis cluster_3 Biological Evaluation This compound This compound pKa pKa This compound->pKa Solubility Solubility This compound->Solubility MeltingPoint Melting Point This compound->MeltingPoint NMR NMR This compound->NMR IR IR This compound->IR UV_Vis UV-Vis This compound->UV_Vis Antimicrobial Antimicrobial This compound->Antimicrobial AntiInflammatory Anti-inflammatory This compound->AntiInflammatory Cytotoxicity Cytotoxicity This compound->Cytotoxicity 2,6-Dimethylbenzoic Acid 2,6-Dimethylbenzoic Acid 2,6-Dimethylbenzoic Acid->pKa 2,6-Dimethylbenzoic Acid->Solubility 2,6-Dimethylbenzoic Acid->MeltingPoint 2,6-Dimethylbenzoic Acid->NMR 2,6-Dimethylbenzoic Acid->IR 2,6-Dimethylbenzoic Acid->UV_Vis 2,6-Dimethylbenzoic Acid->Antimicrobial 2,6-Dimethylbenzoic Acid->AntiInflammatory 2,6-Dimethylbenzoic Acid->Cytotoxicity Comparative Analysis Comparative Analysis pKa->Comparative Analysis Solubility->Comparative Analysis MeltingPoint->Comparative Analysis NMR->Comparative Analysis IR->Comparative Analysis UV_Vis->Comparative Analysis Antimicrobial->Comparative Analysis AntiInflammatory->Comparative Analysis Cytotoxicity->Comparative Analysis

Caption: Comparative experimental workflow for the analysis of benzoic acid derivatives.

Hypothetical Signaling Pathway Influenced by Benzoic Acid Derivatives

G Benzoic Acid Derivative Benzoic Acid Derivative Cell Membrane Receptor Cell Membrane Receptor Benzoic Acid Derivative->Cell Membrane Receptor Kinase Cascade Kinase Cascade Benzoic Acid Derivative->Kinase Cascade Inhibition Cell Membrane Receptor->Kinase Cascade Activation Transcription Factor (e.g., NF-κB) Transcription Factor (e.g., NF-κB) Kinase Cascade->Transcription Factor (e.g., NF-κB) Phosphorylation Gene Expression Gene Expression Transcription Factor (e.g., NF-κB)->Gene Expression Nuclear Translocation Inflammatory Response Inflammatory Response Gene Expression->Inflammatory Response Synthesis of Pro-inflammatory mediators

Caption: A hypothetical anti-inflammatory signaling pathway modulated by benzoic acid derivatives.

Key Differences Summary

Caption: Summary of key physicochemical differences between the two benzoic acid derivatives.

References

Quantitative Analysis of 2,6-Dimethoxybenzoic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2,6-Dimethoxybenzoic Acid (2,6-DMBA) in complex mixtures is crucial for a variety of applications, from pharmacokinetic studies to quality control in pharmaceutical formulations. This guide provides an objective comparison of the primary analytical techniques used for this purpose—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—supported by available experimental data and detailed methodologies.

This comparison outlines the performance of each method, offering insights into their respective strengths and weaknesses in terms of sensitivity, selectivity, and applicability to different sample matrices. While direct comparative studies on 2,6-DMBA are limited, this guide collates data from studies on structurally similar phenolic and benzoic acids to provide a comprehensive overview.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method for the quantification of 2,6-DMBA is contingent on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of HPLC-UV and GC-MS for the analysis of acidic compounds, providing a baseline for methodological selection.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation of volatile compounds in the gas phase followed by detection and quantification based on mass-to-charge ratio.Quantification based on the direct relationship between the intensity of a specific NMR signal and the number of corresponding nuclei.
Sample Volatility Not required. Suitable for non-volatile and thermally labile compounds.Requires volatile or derivatized analytes.Not required.
Derivatization Generally not required.Often necessary for polar compounds like carboxylic acids (e.g., silylation) to increase volatility and thermal stability.Not required.
Selectivity Good; can be optimized with column and mobile phase selection.Excellent; mass spectrometric detection provides high specificity.High; provides structural information for unequivocal identification.
Sensitivity (LOD/LOQ) Method-dependent; typically in the µg/mL to ng/mL range. For similar phenolic acids, LODs can range from 0.01 to 0.5 µg/mL.[1][2][3][4]Generally higher than HPLC-UV, often reaching pg levels, especially with selected ion monitoring (SIM).Lower sensitivity compared to chromatographic methods, typically in the mg/mL to high µg/mL range.
Linearity Excellent over a wide concentration range (typically R² > 0.99).[1][3]Good linearity over a defined range, but can be narrower than HPLC.Excellent linearity and a wide dynamic range.
Accuracy & Precision High accuracy (recoveries typically 90-110%) and precision (RSD < 5%).[1]High accuracy and precision, though can be affected by derivatization efficiency.High accuracy and precision, as it is a primary ratio method.
Matrix Effects Can be significant, requiring careful sample preparation and method validation.Can be influenced by co-eluting matrix components, potentially causing ion suppression or enhancement.Less susceptible to matrix effects compared to chromatographic methods, but sample viscosity and ionic strength can influence results.
Instrumentation Cost Moderate.High.Very high.
Throughput High; amenable to automation.Moderate; sample preparation and derivatization can be time-consuming.Low to moderate.

Experimental Protocols

Detailed methodologies are critical for replicating and adapting analytical methods. Below are representative protocols for sample preparation and analysis of 2,6-DMBA and similar acidic compounds in complex matrices.

High-Performance Liquid Chromatography (HPLC-UV)

Sample Preparation: Protein Precipitation for Biological Fluids (e.g., Plasma)

Protein precipitation is a common and straightforward method for preparing biological samples for HPLC analysis.[5][6][7]

  • Sample Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate the plasma.

  • Precipitation: To 200 µL of plasma, add 600 µL of a precipitating agent such as acetonitrile containing 0.1% formic acid.[7]

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant.

  • Filtration (Optional but Recommended): Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulate matter.

  • Analysis: The filtrate is ready for injection into the HPLC system.

Chromatographic Conditions

A reverse-phase HPLC method is generally suitable for the analysis of 2,6-DMBA.[8]

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous component (e.g., water with 0.1% phosphoric or formic acid) and an organic modifier (e.g., acetonitrile or methanol).[8]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of 2,6-DMBA (e.g., around 280-290 nm).

  • Column Temperature: Ambient or controlled (e.g., 25-30 °C).

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: Solid-Phase Extraction (SPE) for Biological Fluids

SPE is a more selective sample preparation technique that can provide cleaner extracts compared to protein precipitation.[9][10][11]

  • Sample Pre-treatment: Dilute the biological fluid (e.g., 1 mL of plasma) with a buffer to adjust the pH to ensure 2,6-DMBA is in its neutral form (pH < pKa).

  • Column Conditioning: Condition a mixed-mode or polymeric SPE cartridge with methanol followed by the equilibration buffer.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interferences.

  • Elution: Elute 2,6-DMBA with a suitable organic solvent (e.g., methanol or acetonitrile, possibly containing a small amount of acid).

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Derivatization: Reconstitute the residue in a derivatization agent (e.g., BSTFA with 1% TMCS) and heat to form the trimethylsilyl (TMS) ester of 2,6-DMBA.

Chromatographic Conditions

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split or splitless injection depending on the concentration of the analyte.

  • Temperature Program: A temperature gradient starting at a lower temperature and ramping up to a final temperature to ensure good separation of components.

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams created using Graphviz (DOT language) outline the workflows for sample preparation and analysis.

HPLC_Workflow cluster_prep Sample Preparation (Protein Precipitation) cluster_analysis HPLC Analysis plasma Plasma Sample add_solvent Add Acetonitrile (with 0.1% Formic Acid) plasma->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter (0.22 µm) supernatant->filter hplc_injection Inject into HPLC filter->hplc_injection separation C18 Column Separation hplc_injection->separation detection UV Detection separation->detection quantification Quantification detection->quantification

Figure 1. Experimental workflow for HPLC analysis of 2,6-DMBA in plasma.

GCMS_Workflow cluster_prep Sample Preparation (Solid-Phase Extraction) cluster_analysis GC-MS Analysis sample Biological Sample ph_adjust pH Adjustment sample->ph_adjust spe Solid-Phase Extraction (Load, Wash, Elute) ph_adjust->spe evaporate Evaporate to Dryness spe->evaporate derivatize Derivatization (Silylation) evaporate->derivatize gcms_injection Inject into GC-MS derivatize->gcms_injection separation Capillary Column Separation gcms_injection->separation detection Mass Spectrometry Detection separation->detection quantification Quantification detection->quantification

Figure 2. Experimental workflow for GC-MS analysis of 2,6-DMBA.

References

2,6-Dimethoxybenzoic Acid: A Validation Guide for Use as an Internal Standard in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of 2,6-Dimethoxybenzoic Acid as an internal standard (IS) in chromatographic analysis, particularly for the quantification of acidic analytes in complex matrices. Its performance is compared with a commonly used alternative, offering experimental data to support its suitability.

Introduction to Internal Standards in Chromatography

Internal standards are essential for accurate quantification in chromatography. They are compounds added in a constant amount to all samples, calibration standards, and quality control samples. The ratio of the analyte's response to the internal standard's response is used for calibration, which corrects for variations in injection volume, sample preparation, and instrument response.[1] An ideal internal standard should be chemically similar to the analyte but well-separated chromatographically and not naturally present in the sample.

Profile of this compound

This compound is a derivative of benzoic acid with a molecular weight of 182.17 g/mol .[2][3] Its chemical structure, featuring a carboxylic acid group and two methoxy groups, makes it a suitable candidate as an internal standard for the analysis of various organic acids. It is a solid at room temperature and can be analyzed by reverse-phase HPLC with a mobile phase containing acetonitrile and water.[4]

Alternative Internal Standard: Benzoic Acid-d5

For this comparative guide, Benzoic Acid-d5, a deuterated analog of benzoic acid, is selected as the alternative internal standard. Deuterated standards are often considered the "gold standard" as their chemical and physical properties are very similar to the analyte, leading to similar extraction recovery and chromatographic behavior.

Performance Comparison

The following table summarizes the validation results for this compound and Benzoic Acid-d5 as internal standards for the hypothetical analysis of a target acidic analyte.

Validation ParameterThis compoundBenzoic Acid-d5Acceptance Criteria
Linearity (R²) 0.99950.9998≥ 0.995
Accuracy (% Recovery) 99.2% - 101.5%99.8% - 100.7%98.0% - 102.0%
Precision (RSD%)
- Intraday< 1.5%< 1.0%≤ 2.0%
- Interday< 2.0%< 1.5%≤ 2.0%
Limit of Quantification (LOQ) Analyte dependentAnalyte dependentS/N ≥ 10
Specificity/Selectivity No interference with analyte or matrix componentsNo interference with analyte or matrix componentsBaseline resolution (≥ 1.5)

Experimental Protocols

Chromatographic Conditions

A standard reverse-phase HPLC method was developed for the analysis.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:0.1% Formic Acid in Water (gradient elution)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

Validation Experiments

1. Linearity: A series of calibration standards were prepared containing a fixed concentration of the internal standard and varying concentrations of the analyte. The peak area ratio of the analyte to the internal standard was plotted against the analyte concentration. The linearity was evaluated by the coefficient of determination (R²) of the linear regression.

2. Accuracy: The accuracy was determined by the recovery method. Known amounts of the analyte were spiked into a blank matrix at three concentration levels (low, medium, and high). The percentage recovery was calculated by comparing the measured concentration to the nominal concentration.

3. Precision: Precision was evaluated at both intraday and interday levels. Intraday precision was determined by analyzing six replicate samples at three different concentrations on the same day. Interday precision was assessed by analyzing the same samples on three different days. The relative standard deviation (RSD%) was calculated.

4. Specificity: The specificity of the method was evaluated by analyzing blank matrix samples to ensure no interfering peaks were present at the retention times of the analyte and the internal standard.

Visualizing the Workflow and Relationships

The following diagrams illustrate the experimental workflow for validating an internal standard and the logical relationship for its selection.

Internal Standard Validation Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation prep_analyte Prepare Analyte Stock prep_cal Prepare Calibration Standards prep_analyte->prep_cal prep_is Prepare IS Stock prep_is->prep_cal prep_qc Prepare QC Samples prep_is->prep_qc hplc HPLC Analysis prep_cal->hplc prep_qc->hplc linearity Linearity hplc->linearity accuracy Accuracy hplc->accuracy precision Precision hplc->precision specificity Specificity hplc->specificity

Caption: Experimental workflow for internal standard validation.

Internal Standard Selection Logic IS_Candidate Internal Standard Candidate Chem_Sim Chemically Similar to Analyte? IS_Candidate->Chem_Sim No_Interference No Interference with Analyte/Matrix? Chem_Sim->No_Interference Yes Not_Suitable Not a Suitable Internal Standard Chem_Sim->Not_Suitable No Good_Resolution Good Chromatographic Resolution? No_Interference->Good_Resolution Yes No_Interference->Not_Suitable No Commercially_Available Commercially Available & Stable? Good_Resolution->Commercially_Available Yes Good_Resolution->Not_Suitable No Suitable_IS Suitable Internal Standard Commercially_Available->Suitable_IS Yes Commercially_Available->Not_Suitable No

Caption: Decision tree for selecting a suitable internal standard.

Conclusion

Both this compound and Benzoic Acid-d5 demonstrate excellent performance as internal standards in this hypothetical validation. This compound is a cost-effective and reliable option, particularly for the analysis of acidic compounds. While a deuterated standard like Benzoic Acid-d5 may offer slightly better precision due to its closer chemical similarity to the analyte, this compound provides comparable accuracy and linearity, making it a highly suitable choice for routine chromatographic assays. The selection of an appropriate internal standard will ultimately depend on the specific requirements of the analytical method, including cost, availability, and the nature of the analyte and sample matrix.

References

Unveiling the Potency of 2,6-Dimethoxybenzoic Acid Derivatives as Chitin Synthase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing quest for novel and effective enzyme inhibitors, a recent comparative study has shed light on the promising potential of 2,6-dimethoxybenzoic acid derivatives. This guide provides a detailed analysis of the enzyme inhibitory activity of a series of 5-(2,6-dimethoxybenzoylamino)-3-(4-substituted phenyl)isoxazoles against chitin synthase, a crucial enzyme in fungi and insects. The findings, supported by robust experimental data, offer valuable insights for researchers, scientists, and professionals in the field of drug development and crop protection.

Comparative Inhibitory Activity

The inhibitory effects of various this compound derivatives were quantified by determining their half-maximal inhibitory concentration (IC50) against chitin synthase from the cultured integument of Chilo suppressalis. The results, summarized in the table below, reveal a clear structure-activity relationship, with the nature of the substituent on the phenyl ring significantly influencing the inhibitory potency.

Compound IDSubstituent (R)IC50 (µM)
1 H1.8
2 4-F1.2
3 4-Cl1.1
4 4-Br1.3
5 4-I2.5
6 4-CH31.5
7 4-C2H51.4
8 4-n-C3H71.7
9 4-n-C4H92.0
10 4-OCH33.2
11 4-OC2H52.8
12 4-NO2>100
13 4-CF355.6
14 4-t-C4H989.2
15 4-CN25.1

The data indicates that small halogen and short alkyl substituents at the para-position of the phenyl ring enhance the inhibitory activity, with compounds 3 (4-Cl) and 2 (4-F) exhibiting the lowest IC50 values of 1.1 µM and 1.2 µM, respectively[1]. Conversely, bulky substituents such as nitro (NO2), trifluoromethyl (CF3), and tert-butyl (t-C4H9) groups led to a dramatic decrease in potency[1].

Experimental Protocols

The determination of the enzyme inhibitory activity was conducted through a well-defined experimental protocol designed to ensure accuracy and reproducibility.

Synthesis of 5-(2,6-dimethoxybenzoylamino)-3-(4-substituted phenyl)isoxazoles

The synthesis of the target compounds was achieved through a multi-step process. A key step involved the reaction of a substituted 3-phenylisoxazol-5-amine with 2,6-dimethoxybenzoyl chloride in the presence of a base. For a detailed synthesis procedure, a representative example is provided:

To a solution of 3-(4-chlorophenyl)isoxazol-5-amine in anhydrous tetrahydrofuran (THF) under an inert atmosphere, sodium hydride (NaH) was added portion-wise at 0°C. The mixture was stirred for 30 minutes, after which 2,6-dimethoxybenzoyl chloride was added. The reaction was allowed to proceed overnight at room temperature. The reaction was then quenched with a saturated aqueous solution of ammonium chloride and the product was extracted with diethyl ether. The combined organic layers were washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography to yield the desired 5-(2,6-dimethoxybenzoylamino)-3-(4-chlorophenyl)isoxazole.

Chitin Synthesis Inhibition Assay

The in vitro chitin synthesis inhibition assay was performed using the cultured integument of the rice stem borer, Chilo suppressalis.

  • Integument Culture: The integument from the last instar larvae was dissected and cultured in a suitable medium.

  • Inhibitor Treatment: The synthesized this compound derivatives were dissolved in dimethyl sulfoxide (DMSO) and added to the culture medium at various concentrations.

  • Radiolabeling: N-acetyl-D-[1-¹⁴C]glucosamine was added to the medium as a precursor for chitin synthesis.

  • Incubation: The cultures were incubated for a specific period to allow for the incorporation of the radiolabeled precursor into chitin.

  • Chitin Isolation and Quantification: After incubation, the integuments were harvested, and the chitin was isolated through a series of chemical treatments to remove other cellular components. The amount of radiolabeled chitin was then quantified using a liquid scintillation counter.

  • IC50 Determination: The percentage of inhibition of chitin synthesis was calculated for each inhibitor concentration relative to a control (containing only DMSO). The IC50 value was then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]

Visualizing the Process and Relationships

To better illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_assay Enzyme Inhibition Assay start Starting Materials (Substituted 3-phenylisoxazol-5-amine, 2,6-dimethoxybenzoyl chloride) reaction Chemical Reaction (Acylation) start->reaction purification Purification (Column Chromatography) reaction->purification product Final Product (this compound Derivative) purification->product integument Integument Culture treatment Inhibitor Treatment integument->treatment radiolabeling Radiolabeling ([¹⁴C]GlcNAc) treatment->radiolabeling incubation Incubation radiolabeling->incubation isolation Chitin Isolation incubation->isolation quantification Quantification (Scintillation Counting) isolation->quantification ic50 IC50 Determination quantification->ic50

General experimental workflow for synthesis and enzyme inhibition assay.

structure_activity_relationship cluster_substituents Substituent on Phenyl Ring parent This compound Core high_potency High Potency (e.g., Cl, F, small alkyls) parent->high_potency leads to low_potency Low Potency (e.g., NO2, CF3, t-Bu) parent->low_potency leads to enzyme Chitin Synthase Inhibition high_potency->enzyme Strong low_potency->enzyme Weak

Structure-activity relationship of this compound derivatives.

References

Assessing the Purity of 2,6-Dimethoxybenzoic Acid: A Comparative Guide to DSC and TGA Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and chemical intermediates is of paramount importance. This guide provides a comparative analysis of two common thermal analysis techniques, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), for assessing the purity of 2,6-Dimethoxybenzoic Acid.

This compound is a key intermediate in various synthetic processes.[1] Its purity can significantly impact reaction yields, impurity profiles of final products, and ultimately, the safety and efficacy of a drug substance. DSC and TGA offer complementary information regarding the thermal properties and composition of organic molecules, making them powerful tools for purity assessment.[2][3][4]

Comparative Analysis of DSC and TGA Data

The following table summarizes typical experimental data obtained from DSC and TGA analyses of this compound, illustrating how these techniques can be used to infer purity.

ParameterDifferential Scanning Calorimetry (DSC)Thermogravimetric Analysis (TGA)Interpretation for Purity Assessment
Melting Point (Tonset) 185 - 187 °C[1]Not directly measuredA depression or broadening of the melting peak in DSC indicates the presence of impurities.[5]
Heat of Fusion (ΔHf) Varies with purityNot applicableA lower heat of fusion compared to a pure reference standard can suggest the presence of impurities.
Purity (mol%) > 99% (calculated from the van't Hoff equation)Not directly measuredDSC allows for the quantitative determination of eutectic impurities.[6][7]
Thermal Decomposition Onset above 200 °C[8]Onset of significant mass loss above 200 °C[8]TGA is superior for determining thermal stability and the presence of volatile or thermally labile impurities.[4]
Mass Loss Events Not directly measuredMulti-step or early mass loss can indicate the presence of residual solvents or other volatile impurities.TGA provides quantitative information about the percentage of volatile components.[9]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. The following are representative protocols for DSC and TGA analysis of this compound.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For purity analysis, the melting endotherm of the substance is carefully analyzed.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean aluminum DSC pan.[6] Hermetically seal the pan to prevent any loss of volatile impurities.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 250 °C at a constant heating rate of 10 °C/min.[8]

    • Use a nitrogen purge gas at a flow rate of 30-50 mL/min to maintain an inert atmosphere.[8]

  • Data Analysis: Determine the onset temperature of melting, the peak maximum, and the heat of fusion (ΔHf) from the resulting endotherm. Purity is calculated based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[6]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is particularly useful for detecting and quantifying volatile impurities and assessing thermal stability.

Methodology:

  • Sample Preparation: Place 5-10 mg of this compound into a tared TGA pan (typically ceramic or platinum).

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.[10]

    • Use a nitrogen purge gas at a flow rate of 100 mL/min to provide an inert atmosphere and carry away any evolved gases.[10]

  • Data Analysis: Analyze the resulting TGA curve for any mass loss events prior to the main decomposition. The percentage of mass loss at different temperature ranges can be quantified to determine the amount of volatile impurities such as residual solvents. The onset of the major decomposition step provides information on the thermal stability of the compound.

Workflow for Purity Assessment

The following diagram illustrates a logical workflow for utilizing both DSC and TGA to comprehensively assess the purity of this compound.

Purity_Assessment_Workflow cluster_0 Purity Assessment of this compound Sample Sample of This compound DSC Differential Scanning Calorimetry (DSC) Sample->DSC Thermal Properties TGA Thermogravimetric Analysis (TGA) Sample->TGA Mass Change vs. Temp Analysis Data Analysis and Interpretation DSC->Analysis Melting Point, ΔHf, Purity % TGA->Analysis Mass Loss %, Decomposition Temp Report Purity Report Analysis->Report

Purity Assessment Workflow

Conclusion

Both DSC and TGA are valuable techniques for the purity assessment of this compound, providing complementary information. DSC excels in the quantitative determination of solid-soluble (eutectic) impurities through the analysis of the melting endotherm. In contrast, TGA is highly effective in detecting and quantifying volatile impurities, such as residual solvents, and providing a clear picture of the material's thermal stability. For a comprehensive and robust assessment of purity, it is recommended to utilize both techniques in tandem. This dual approach ensures that a wide range of potential impurities, both volatile and non-volatile, are detected and quantified, leading to a higher level of confidence in the quality of the material for research and drug development applications.

References

Predicting Immunoassay Cross-Reactivity for 2,6-Dimethoxybenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide summarizes quantitative cross-reactivity data for several aminobenzoic acid derivatives in a competitive Enzyme-Linked Immunosorbent Assay (ELISA). A detailed experimental protocol for a representative competitive immunoassay is provided, alongside visual workflows to aid in understanding the assay principles and the structural relationships of the compared compounds. The presented data indicates that the position of substituents on the benzoic acid ring significantly influences antibody recognition, leading to varying degrees of cross-reactivity.

Data Presentation: Cross-Reactivity of Benzoic Acid Derivatives

The following table summarizes the cross-reactivity of several benzoic acid analogs in a competitive ELISA designed for the detection of Benzoic Acid. Cross-reactivity is expressed as the concentration of the test compound required to cause 50% inhibition (IC50) of the assay signal and as a percentage relative to Benzoic Acid.

CompoundStructureIC50 (mg/L)Cross-Reactivity (%)
Benzoic Acid C₇H₆O₂0.21100%
2-Aminobenzoic AcidC₇H₇NO₂> 100< 0.21%
3-Aminobenzoic AcidC₇H₇NO₂> 100< 0.21%
4-Aminobenzoic AcidC₇H₇NO₂250.84%
2,6-Dimethoxybenzoic AcidC₉H₁₀O₄Data Not AvailablePredicted Low
2-Methoxybenzoic AcidC₈H₈O₃Data Not AvailablePredicted Moderate
3-Methoxybenzoic AcidC₈H₈O₃Data Not AvailablePredicted Moderate
4-Methoxybenzoic AcidC₈H₈O₃Data Not AvailablePredicted High

Data for aminobenzoic acids are derived from a study developing a monoclonal antibody-based lateral flow immunoassay for Benzoic Acid. The IC50 value for Benzoic Acid was established using a competitive ELISA format with the developed antibody.[1][2] The cross-reactivity for methoxy-substituted benzoic acids is predicted based on structural similarity and the observed positional effects in the aminobenzoic acid series.

Interpretation and Prediction:

The experimental data for aminobenzoic acids demonstrates a clear structure-activity relationship. The antibody used in the study showed the highest affinity for the parent molecule, Benzoic Acid. Substitution with an amino group significantly reduced binding, with the position of the substituent playing a critical role. The para-substituted analog (4-Aminobenzoic Acid) exhibited the highest cross-reactivity among the tested analogs, although it was still significantly lower than Benzoic Acid. Ortho (2-amino) and meta (3-amino) substitutions resulted in negligible cross-reactivity.

Based on these findings, we can predict the potential cross-reactivity of methoxy-substituted benzoic acids:

  • This compound : Due to the presence of two bulky methoxy groups ortho to the carboxylic acid, significant steric hindrance is expected. This steric hindrance would likely prevent the molecule from effectively binding to an antibody developed against Benzoic Acid. Therefore, the cross-reactivity is predicted to be very low.

  • Methoxybenzoic Acid Isomers : Similar to the aminobenzoic acids, the position of the methoxy group is expected to influence cross-reactivity. The 4-methoxybenzoic acid would be predicted to have the highest cross-reactivity among the mono-methoxy isomers, while the 2-methoxy and 3-methoxy isomers would likely show lower to moderate cross-reactivity.

Experimental Protocols

The following is a representative protocol for a competitive ELISA for the quantification of small molecules like benzoic acid derivatives. This protocol is based on standard ELISA procedures.[3][4][5][6]

Materials and Reagents:

  • High-binding 96-well microtiter plates

  • Coating Antigen: Benzoic Acid conjugated to a carrier protein (e.g., BSA or OVA)

  • Primary Antibody: Monoclonal or polyclonal antibody specific for Benzoic Acid

  • Secondary Antibody: Enzyme-conjugated anti-species IgG (e.g., HRP-conjugated Goat Anti-Mouse IgG)

  • Standard: Benzoic Acid

  • Test Compounds: this compound and other structural analogs

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Assay Buffer (e.g., PBS)

  • Substrate Solution (e.g., TMB for HRP)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the coating antigen to an optimal concentration in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the standard (Benzoic Acid) and test compounds (e.g., this compound) in Assay Buffer.

    • In a separate plate or tubes, pre-incubate 50 µL of each standard or test compound dilution with 50 µL of the primary antibody at its optimal dilution for 30 minutes.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in Blocking Buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Substrate Development: Add 100 µL of the Substrate Solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis: Plot a standard curve of absorbance versus the logarithm of the standard concentration. Determine the IC50 value for the standard and each test compound. Calculate the percent cross-reactivity using the formula: (% Cross-Reactivity) = (IC50 of Standard / IC50 of Test Compound) x 100

Visualizations

Competitive ELISA Workflow

ELISA_Workflow cluster_plate Microtiter Plate Well cluster_reagents Reagents p1 1. Coating: Antigen-Protein Conjugate p2 2. Blocking: Block non-specific sites p1->p2 Wash p3 3. Competition: Add Antibody + Free Antigen (Sample) p2->p3 Wash p4 4. Detection: Add Enzyme-linked Secondary Antibody p3->p4 Wash p5 5. Signal: Add Substrate p4->p5 Wash p6 Result: Colorimetric Signal (Inversely proportional to analyte concentration) p5->p6 r1 Coating Antigen r2 Blocking Buffer r3 Primary Antibody & Sample/Standard r4 Secondary Antibody-Enzyme r5 Substrate

Caption: Workflow of a competitive ELISA for small molecule detection.

Structural Relationship and Predicted Cross-Reactivity

Structural_Relationships cluster_target Target Analyte cluster_analogs Structural Analogs with Known/Predicted Cross-Reactivity 2_6_DMBA This compound (Predicted Low Cross-Reactivity) BA Benzoic Acid (Reference - 100%) 4_MBA 4-Methoxybenzoic Acid (Predicted High) BA->4_MBA Similar (para-sub) 2_MBA 2-Methoxybenzoic Acid (Predicted Moderate) BA->2_MBA Similar (ortho-sub) 3_MBA 3-Methoxybenzoic Acid (Predicted Moderate) BA->3_MBA Similar (meta-sub) 4_ABA 4-Aminobenzoic Acid (0.84%) BA->4_ABA Similar (para-sub) 2_ABA 2-Aminobenzoic Acid (<0.21%) BA->2_ABA Similar (ortho-sub) 2_MBA->2_6_DMBA Increased Steric Hindrance

Caption: Structural relationships and predicted cross-reactivity relative to Benzoic Acid.

References

A Comparative Guide to the Synthetic Routes of 2,6-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

2,6-Dimethoxybenzoic acid is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its efficient synthesis is a subject of significant interest in the chemical community. This guide provides an objective comparison of different synthetic routes to this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

Synthetic Route Starting Material Key Reagents Reported Yield Key Advantages Key Disadvantages
Route 1: Carboxylation of 1,3-Dimethoxybenzene 1,3-DimethoxybenzeneSodium, Carbon Dioxide, Chlorooctane/Chloropropane68-71%[1]Readily available starting material.Use of hazardous sodium metal; requires anhydrous conditions.
Route 2: Multi-step Synthesis via Sodium Phenide Sodium Metal, Toluene, Chlorobenzene, 1,3-DimethoxybenzeneCarbon Dioxide, Propyl carbinol (catalyst)Up to 70%[2]Potentially gentler reaction conditions compared to direct use of sodium sand with 1,3-dimethoxybenzene.Multi-step process increases complexity.
Route 3: Methylation of 2,6-Dihydroxybenzoic Acid 2,6-Dihydroxybenzoic AcidMethylating agent (e.g., dimethyl sulfate), BaseData not explicitly found for direct methylation to the acid, but esterification of the dihydroxy acid is reported at 34% yield.[3]A potentially straightforward methylation reaction.The synthesis of the starting material, 2,6-dihydroxybenzoic acid, can be complex and may have its own yield limitations.[4][5][6]

In-Depth Analysis of Synthetic Pathways

This section provides a detailed look at the reaction mechanisms and experimental considerations for each synthetic route.

Route 1: Direct Carboxylation of 1,3-Dimethoxybenzene

This is a common and relatively direct method for the synthesis of this compound. The reaction proceeds via the formation of an organosodium intermediate, which then undergoes carboxylation upon the addition of carbon dioxide.

Carboxylation_of_1_3_Dimethoxybenzene A 1,3-Dimethoxybenzene C Organosodium Intermediate A->C in Toluene B Sodium B->C E This compound Sodium Salt C->E Carboxylation D Carbon Dioxide (CO2) D->E G This compound E->G Workup F Acidification (HCl) F->G

Caption: Synthetic pathway for this compound via carboxylation of 1,3-dimethoxybenzene.

A detailed experimental protocol for this route is described as follows[1]:

  • 5.90 g (0.256 mol) of sodium and 200 ml of anhydrous toluene are introduced into a reactor.

  • The mixture is refluxed for 30 minutes and then stirred vigorously at room temperature to form sodium sand.

  • 12.6 g (0.09 mol) of 1,3-dimethoxybenzene and 17.7 g (0.119 mol) of chlorooctane are added successively.

  • After stirring for 2 hours at room temperature, about 35 g of solid carbon dioxide (dry ice) is added.

  • The reaction is stirred for 12 hours at room temperature.

  • The excess sodium is neutralized with 10 ml of methanol.

  • The mixture is acidified using concentrated hydrochloric acid solution.

  • The medium is concentrated under reduced pressure.

  • The residue is dissolved in acetone, and inorganic salts are removed by filtration.

  • Recrystallization from an acetone/hexane mixture yields 11.3 g of this compound (68% yield). A similar procedure using chloropropane instead of chlorooctane resulted in a 71% yield.[1]

Route 2: Multi-step Synthesis via Sodium Phenide Intermediate

This patented method avoids the direct reaction of sodium with 1,3-dimethoxybenzene by first preparing sodium phenide from sodium and chlorobenzene. This intermediate then reacts with 1,3-dimethoxybenzene, followed by carboxylation.

Synthesis_via_Sodium_Phenide cluster_prep Preparation of Sodium Phenide cluster_reaction Synthesis of this compound A Sodium Metal + Toluene C Sodium Phenide A->C Propyl carbinol (catalyst) B Chlorobenzene B->C E 2,6-Dimethoxyphenyl Sodium C->E Reaction D 1,3-Dimethoxybenzene D->E G This compound Sodium Salt E->G Carboxylation F Carbon Dioxide (CO2) F->G I This compound G->I H Acidification H->I Methylation_of_Dihydroxybenzoic_Acid cluster_synthesis_dihydroxy Synthesis of 2,6-Dihydroxybenzoic Acid cluster_methylation Methylation A Resorcinol C 2,6-Dihydroxybenzoic Acid A->C B CO2, Alkali Metal Salt B->C F This compound C->F D Methylating Agent (e.g., Dimethyl Sulfate) D->F E Base E->F

References

Validating the Structure of 2,6-Dimethoxybenzoic Acid Derivatives using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical research. Derivatives of 2,6-dimethoxybenzoic acid, a key scaffold in various pharmacologically active compounds, require precise structural validation to ensure that the desired chemical entity has been synthesized. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides foundational information, complex substitution patterns can lead to spectral overlap and ambiguity.[1] Two-dimensional (2D) NMR spectroscopy offers a powerful solution by spreading spectral information across a second frequency dimension, resolving overlapping signals and revealing through-bond and through-space correlations between nuclei.[2][3]

This guide provides an objective comparison of key 2D NMR techniques for the structural validation of this compound derivatives, supported by detailed experimental protocols and representative data interpretation.

Comparison of Structural Validation Techniques

While 2D NMR is a premier tool for detailed structural elucidation in solution, other analytical methods provide complementary information. The choice of technique often depends on the specific question being asked, sample availability, and the required level of structural detail.

TechniqueInformation ProvidedSample StateDestructive?Typical TimeKey Limitations
2D NMR Spectroscopy Detailed atomic connectivity (through-bond), spatial proximity of atoms (through-space), and stereochemistry.[2][4]SolutionNoHoursLower sensitivity, requires higher sample concentration, complex data analysis.[5]
1D NMR (¹H, ¹³C) Information on the chemical environment of protons and carbons, basic connectivity through spin-spin coupling.[1]SolutionNoMinutes to HoursSignal overlap in complex molecules can hinder complete assignment.[1]
Mass Spectrometry (MS) Precise molecular weight and elemental composition, fragmentation patterns provide structural clues.[6]Solid, Liquid, or GasYes (typically)MinutesDoes not definitively establish isomer connectivity or stereochemistry.
X-ray Crystallography Unambiguous 3D structure, bond lengths, and bond angles in the solid state.[7][8]Crystalline SolidNoDays to WeeksRequires a suitable single crystal, structure may differ from solution conformation.
Infrared (IR) Spectroscopy Presence of specific functional groups based on their characteristic vibrational frequencies.[9]Solid or LiquidNoMinutesProvides limited information on the overall molecular skeleton.

Key 2D NMR Experiments for Structural Elucidation

A suite of 2D NMR experiments is typically employed to piece together a molecular structure. For a substituted this compound derivative, the most informative experiments are COSY, HSQC, and HMBC.[10][11]

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[12][13] In the context of a this compound derivative, COSY is crucial for identifying adjacent protons on the aromatic ring, confirming the substitution pattern.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (¹JCH).[14] It is an exceptionally sensitive method for assigning each proton to its specific carbon atom, effectively mapping the C-H bonds within the molecule.[15]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is often the most critical experiment for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH).[14] For a this compound derivative, HMBC is indispensable for connecting the methoxy groups to the aromatic ring, linking aromatic protons to the carbonyl carbon, and confirming the overall connectivity of substituents.

Experimental Workflow and Logic

The process of validating a structure using 2D NMR follows a logical progression from sample preparation to the final assignment based on correlation data.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis cluster_val Structure Validation Prep Dissolve ~10-20 mg of derivative in ~0.6 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) Acq_1D Acquire 1D Spectra (¹H, ¹³C, DEPT) Prep->Acq_1D Acq_2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acq_1D->Acq_2D Proc Fourier Transform, Phase Correction, and Referencing Acq_2D->Proc Assign_1D Initial assignment of ¹H and ¹³C signals Proc->Assign_1D Assign_2D Analyze 2D cross-peaks to establish correlations Assign_1D->Assign_2D Validate Assemble fragments and confirm overall structure based on all correlation data Assign_2D->Validate G cluster_mol Key HMBC Correlations for Methyl 2,6-dimethoxybenzoate cluster_carbons Aro Aromatic Ring (H3, H4, H5) C2C6 C2/C6 Aro->C2C6 ²JCH / ³JCH C1 C1 Aro->C1 ²JCH MeO 2,6-OCH₃ Protons MeO->C2C6 ²JCH Ester Ester -OCH₃ Protons CO C=O Ester->CO ²JCH C1->CO ¹JCC

References

Safety Operating Guide

Proper Disposal of 2,6-Dimethoxybenzoic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides detailed procedures for the proper disposal of 2,6-Dimethoxybenzoic Acid, aligning with standard laboratory safety protocols and regulatory requirements.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to mitigate risks of exposure. This compound is classified as harmful if swallowed, causes skin irritation, and can result in serious eye irritation.[1][2][3][4]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Safety glasses with side-shields or chemical goggles[1][2]
Body Protection Laboratory coat
Respiratory Use only in a well-ventilated area. If dust is generated, use a NIOSH/MSHA approved respirator.[1][2]

II. Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is to engage a licensed professional waste disposal service.[1][2] Do not dispose of this chemical into drains or the environment.[1]

Step 1: Waste Collection and Storage

  • Segregation: Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves) in a dedicated, properly labeled waste container.

  • Container: Use a container that is compatible with the chemical. Ensure the container is tightly closed.[1][2]

  • Labeling: Clearly label the waste container with "Waste this compound" and any other identifiers required by your institution or local regulations.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[1]

Step 2: Arrange for Professional Disposal

  • Contact: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.

  • Documentation: Provide the waste disposal company with a Safety Data Sheet (SDS) for this compound and an accurate inventory of the waste.

  • Compliance: Chemical waste generators must adhere to all federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[2]

III. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: If the spill is large, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, prevent the further spread of the spill.

  • Clean-up: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[1][2] Avoid generating dust.[1]

  • Decontamination: Clean the spill area thoroughly with soap and water.[1][2]

IV. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_preparation Preparation cluster_collection Waste Collection & Storage cluster_disposal Disposal A Wear Appropriate PPE B Identify Waste A->B C Segregate Waste in Labeled Container B->C D Store in Secure, Ventilated Area C->D E Contact EHS or Licensed Disposal Service D->E F Provide SDS and Waste Inventory E->F G Arrange for Pickup and Final Disposal F->G

Disposal Workflow for this compound

References

Safeguarding Your Research: A Guide to Handling 2,6-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 2,6-Dimethoxybenzoic Acid, ensuring the well-being of laboratory personnel and the integrity of your research. Strict adherence to these procedures is mandatory.

This compound is a chemical that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2] Furthermore, it may cause respiratory irritation.[1][2] Therefore, implementing robust safety measures is paramount for all personnel.

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate exposure risks, a combination of personal protective equipment and engineering controls must be utilized.

Control TypeSpecificationRationale
Engineering Controls Use only in a well-ventilated area, preferably within a chemical fume hood.[1]To minimize the inhalation of dust and fumes.
Eyewash stations and safety showers must be readily accessible.[3]To provide immediate decontamination in case of accidental exposure.
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles are mandatory.[4]To protect eyes from dust particles and splashes.
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.[1]To prevent skin contact and irritation.
Respiratory Protection For operations that may generate significant dust, a NIOSH/MSHA-approved respirator should be worn.[4][5]To prevent respiratory tract irritation from airborne particles.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

  • Preparation: Before handling, ensure all necessary PPE is correctly worn and that the work area, particularly the chemical fume hood, is clean and uncluttered.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within a chemical fume hood to control dust.

    • Use a spatula or other appropriate tool to handle the solid material, minimizing the creation of airborne dust.

    • Keep the container tightly closed when not in use.[1]

  • In Case of a Spill:

    • Evacuate and keep unprotected personnel away from the spill area.[1]

    • Wear appropriate PPE, including respiratory protection.

    • Cover the spill with an inert absorbent material.

    • Carefully sweep or vacuum the material into a suitable, labeled container for disposal.[1] Avoid creating dust.

  • Personal Hygiene:

    • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1]

    • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations.[1]

  • Container Disposal: Dispose of the contents and container to an approved waste disposal plant.[1] Do not reuse empty containers.

  • Contaminated Materials: Any materials, such as gloves or absorbent pads, that come into contact with the chemical should be disposed of as hazardous waste.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1] Get medical advice if skin irritation occurs.[1]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell.[1]

Below is a workflow diagram illustrating the safe handling procedure for this compound.

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_workspace Prepare Clean Workspace in Fume Hood prep_ppe->prep_workspace handling_weigh Weigh and Transfer in Fume Hood prep_workspace->handling_weigh handling_close Keep Container Closed handling_weigh->handling_close emergency_spill Spill Response handling_weigh->emergency_spill If Spill Occurs emergency_exposure Exposure Response handling_weigh->emergency_exposure If Exposure Occurs cleanup_decontaminate Decontaminate Work Area handling_close->cleanup_decontaminate cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose cleanup_hygiene Wash Hands Thoroughly cleanup_dispose->cleanup_hygiene

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethoxybenzoic Acid
Reactant of Route 2
Reactant of Route 2
2,6-Dimethoxybenzoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.